molecular formula C19H24ClN9O B560115 PRT062607 Hydrochloride CAS No. 1370261-97-4

PRT062607 Hydrochloride

Cat. No.: B560115
CAS No.: 1370261-97-4
M. Wt: 429.9 g/mol
InChI Key: RMNLLPXCNDZJMJ-IDVLALEDSA-N
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Description

PRT062607 Hcl is a novel, highly selective, and orally bioavailable small molecule SYK inhibitor (IC(50) = 1 nM) with anti-SYK activity that is at least 80-fold greater than its affinity for other kinases.IC50 Value: 1 nM [1]Target: SYKin vitro: P505-15 successfully inhibited SYK-mediated B-cell receptor signaling and decreased cell viability in NHL and CLL [1]. PRT318 and P505-15 effectively antagonize CLL cell survival after BCR triggering and in nurse-like cell-co-cultures. Moreover, they inhibit BCR-dependent secretion of the chemokines CCL3 and CCL4 by CLL cells, and leukemia cell migration toward the tissue homing chemokines CXCL12, CXCL13, and beneath stromal cells [2].in vivo: Oral dosing in mice prevented BCR-mediated splenomegaly and significantly inhibited NHL tumor growth in a xenograft model. In addition, combination treatment of primary CLL cells with P505-15 plus fludarabine produced synergistic enhancement of activity at nanomolar concentrations [1].Clinical trial: N/A

Properties

IUPAC Name

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H/t15-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNLLPXCNDZJMJ-IDVLALEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370261-97-4
Record name 5-Pyrimidinecarboxamide, 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370261-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

PRT062607 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRT062607 hydrochloride, a potent and highly selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk), has demonstrated significant therapeutic potential in the context of B-cell malignancies and inflammatory diseases. This technical guide delineates the core mechanism of action of PRT062607, focusing on its role in modulating critical signaling pathways. We provide a comprehensive overview of its inhibitory effects, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[1][2] Dysregulation of Syk activity is implicated in the pathogenesis of numerous diseases, particularly B-cell lymphomas like Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin's Lymphoma (NHL), as well as autoimmune and inflammatory conditions.[3][4] this compound (also known as P505-15) has emerged as a promising therapeutic agent due to its high selectivity and potent inhibition of Syk.[5] This document provides an in-depth exploration of its mechanism of action.

Core Mechanism of Action: Syk Inhibition

PRT062607 acts as an ATP-competitive inhibitor of Syk, binding to the kinase domain and preventing the phosphorylation of its downstream substrates. This targeted inhibition disrupts the signal transduction cascades that are crucial for the survival, proliferation, and activation of B-cells and other immune cells.

Inhibition of B-Cell Receptor (BCR) Signaling

The BCR signaling pathway is fundamental for B-cell development, activation, and survival. Upon antigen binding to the BCR, a signaling cascade is initiated, with Syk playing a central role.

Signaling Pathway Diagram: B-Cell Receptor Signaling Inhibition by PRT062607

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Recruitment & Phosphorylation BLNK BLNK Syk->BLNK ERK ERK Syk->ERK PRT062607 PRT062607 PRT062607->Syk Inhibition PLCg2 PLCγ2 BLNK->PLCg2 PI3K PI3K BLNK->PI3K NFkB NF-κB PLCg2->NFkB AKT AKT PI3K->AKT AKT->NFkB Proliferation Cell Proliferation & Survival ERK->Proliferation NFkB->Proliferation Antigen Antigen Antigen->BCR

Caption: Inhibition of the BCR signaling pathway by PRT062607.

PRT062607 effectively blocks the autophosphorylation of Syk at tyrosines 525 and 526, a critical step for its activation.[6] This, in turn, prevents the phosphorylation and activation of downstream signaling molecules, including:

  • B-lymphocyte linker (BLNK): A key adaptor protein that recruits other signaling molecules.

  • Phospholipase C gamma 2 (PLCγ2): Important for calcium signaling and activation of transcription factors.

  • Phosphoinositide 3-kinase (PI3K)/AKT pathway: A crucial pathway for cell survival and proliferation.

  • Extracellular signal-regulated kinase (ERK): A member of the MAPK family involved in cell proliferation and differentiation.

By inhibiting these pathways, PRT062607 leads to decreased B-cell activation, proliferation, and ultimately, apoptosis in malignant B-cells.[3][4]

Inhibition of Fc Receptor (FcR) Signaling

Fc receptors, present on the surface of various immune cells like mast cells, macrophages, and B-cells, are activated by antibody-antigen complexes. Syk is a critical component of FcR signaling. PRT062607 has been shown to inhibit FcεRI-mediated basophil degranulation, a process dependent on Syk activation.[1] This highlights its potential in treating allergic and inflammatory conditions.

Quantitative Data

The inhibitory activity of PRT062607 has been quantified in various assays, demonstrating its high potency and selectivity.

ParameterValueAssay SystemReference
Syk IC50 1-2 nMCell-free enzymatic assay[5]
Syk IC50 0.178 µMInhibition of BLNK phosphorylation in Ramos cells
B-cell Activation IC50 0.27 µMBCR-mediated B-cell activation in human whole blood[1]
Basophil Degranulation IC50 0.15 µMFcεRI-mediated basophil degranulation in human whole blood[1]
Selectivity >80-foldMore selective for Syk than other kinases (e.g., Fgr, Lyn, FAK, Pyk2, Zap70)[5]
CLL Cell Viability IC50 Variable (activity seen in 36% of primary CLL samples at < 3 µM)MTS assay on primary CLL cells[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the mechanism of action of PRT062607.

SYK Autophosphorylation Assay (Western Blot)

This assay is used to directly assess the inhibitory effect of PRT062607 on Syk kinase activity.

Experimental Workflow: SYK Autophosphorylation Western Blot

WB_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cell_culture 1. Culture NHL/CLL cells treatment 2. Treat with PRT062607 or vehicle cell_culture->treatment stimulation 3. Stimulate with anti-IgM treatment->stimulation lysis 4. Lyse cells stimulation->lysis quantification 5. Protein quantification (BCA assay) lysis->quantification sds_page 6. SDS-PAGE quantification->sds_page transfer 7. Transfer to PVDF membrane sds_page->transfer blocking 8. Block with 5% BSA in TBST transfer->blocking primary_ab 9. Incubate with primary antibody (anti-phospho-Syk Y525/526) blocking->primary_ab secondary_ab 10. Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection 11. ECL detection secondary_ab->detection

Caption: Workflow for assessing SYK autophosphorylation via Western Blot.

Protocol:

  • Cell Culture: Culture human Non-Hodgkin's Lymphoma (NHL) or Chronic Lymphocytic Leukemia (CLL) cell lines (e.g., Ramos, SUDHL-4) in appropriate media.

  • Treatment: Pre-incubate cells with desired concentrations of PRT062607 or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 10 µg/mL) for 10-15 minutes at 37°C.

  • Cell Lysis: Pellet cells by centrifugation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein lysate on a polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Syk (p-Syk Y525/526) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control, such as total Syk or β-actin, should also be probed on the same membrane.

Intracellular Phospho-flow Cytometry for AKT and ERK

This method allows for the quantitative analysis of downstream signaling inhibition in individual cells.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with PRT062607 and stimulate with anti-IgM as described in the Western Blot protocol.

  • Fixation: Fix the cells immediately after stimulation by adding formaldehyde (B43269) to a final concentration of 1.5-2% and incubating for 10 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize by adding ice-cold 90% methanol (B129727) and incubating on ice for 30 minutes.

  • Staining: Wash the cells to remove methanol and then stain with fluorescently-conjugated antibodies specific for phosphorylated AKT (p-AKT Ser473) and phosphorylated ERK (p-ERK Thr202/Tyr204) for 1 hour at room temperature, protected from light. Cell surface markers (e.g., CD19 for B-cells) can be co-stained.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Gate on the cell population of interest (e.g., CD19-positive cells) and quantify the median fluorescence intensity (MFI) of the phospho-specific antibodies to determine the level of inhibition.

Apoptosis Assay (Caspase-3 Activation)

This assay measures the induction of apoptosis in cancer cells following treatment with PRT062607.

Protocol:

  • Cell Culture and Treatment: Culture NHL or CLL cells and treat with various concentrations of PRT062607 or vehicle for 24-72 hours.

  • Staining: Harvest the cells and stain for active caspase-3 using a commercially available kit, which typically involves a fluorescently labeled inhibitor of caspase-3 (e.g., a FLICA reagent) or an antibody specific for the cleaved, active form of caspase-3. A viability dye (e.g., propidium (B1200493) iodide or DAPI) should be included to exclude necrotic cells.

  • Data Acquisition: Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells that are positive for active caspase-3 to determine the level of apoptosis induced by PRT062607.

Cell Viability Assay (MTS Assay)

This colorimetric assay is used to assess the effect of PRT062607 on the metabolic activity and viability of cancer cell lines.

Protocol:

  • Cell Seeding: Seed NHL or CLL cells into a 96-well plate at a predetermined optimal density.

  • Treatment: Add serial dilutions of PRT062607 to the wells and incubate for 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of Syk kinase. Its mechanism of action is centered on the disruption of BCR and FcR signaling pathways, which are critical for the pathophysiology of various B-cell malignancies and inflammatory disorders. By inhibiting the phosphorylation of Syk and its downstream effectors, PRT062607 effectively blocks pro-survival and proliferative signals, leading to apoptosis in malignant cells and suppression of inflammatory responses. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic applications of this promising compound.

References

PRT062607 Hydrochloride: A Deep Dive into the Syk Inhibition Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT062607 hydrochloride, also known as P505-15, is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors.[1][3] Its involvement in aberrant signaling pathways associated with autoimmune diseases and B-cell malignancies has made it a compelling therapeutic target. This technical guide provides an in-depth overview of the this compound-mediated Syk inhibition pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions.

Mechanism of Action and Signaling Pathway

PRT062607 acts as a highly specific inhibitor of Syk, with an IC50 of 1 nM in cell-free assays.[4] Its selectivity for Syk is over 80-fold greater than for other kinases such as Fgr, Lyn, FAK, Pyk2, and Zap70.[2] By binding to the ATP-binding pocket of Syk, PRT062607 prevents the phosphorylation and activation of Syk, thereby blocking downstream signaling cascades.

In the context of B-cell signaling, activation of the BCR by an antigen leads to the recruitment and activation of Src family kinases, such as Lyn, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79a and CD79b. Phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk, leading to Syk's recruitment to the receptor complex and its subsequent activation through phosphorylation.

Activated Syk, in turn, phosphorylates a number of downstream adaptor proteins and enzymes, including B-cell linker protein (BLNK), phospholipase C gamma 2 (PLCγ2), and Bruton's tyrosine kinase (BTK). This cascade of phosphorylation events ultimately results in the activation of transcription factors such as NF-κB and NFAT, leading to B-cell proliferation, differentiation, and antibody production. PRT062607 effectively abrogates these downstream events by inhibiting the initial Syk activation step.

Syk_Inhibition_Pathway cluster_receptor B-Cell Receptor Complex cluster_downstream Downstream Signaling BCR BCR Lyn Lyn BCR->Lyn Antigen Binding ITAM ITAM-P Lyn->ITAM Phosphorylation Syk Syk ITAM->Syk Syk_P Syk-P Syk->Syk_P Autophosphorylation PRT062607 PRT062607 PRT062607->Syk Inhibition BLNK BLNK-P Syk_P->BLNK PLCG2 PLCγ2-P Syk_P->PLCG2 BTK BTK-P Syk_P->BTK Cell_Activation B-Cell Activation, Proliferation, Survival BLNK->Cell_Activation PLCG2->Cell_Activation BTK->Cell_Activation

PRT062607 Inhibition of the Syk Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various assays.

Table 1: In Vitro Potency and Selectivity

TargetAssay TypeIC50Selectivity vs. SykReference
Syk Cell-free 1 nM - [4]
FgrCell-free>80 nM>80-fold[2]
LynCell-free>80 nM>80-fold[2]
FAKCell-free>80 nM>80-fold[2]
Pyk2Cell-free>80 nM>80-fold[2]
Zap70Cell-free>80 nM>80-fold[2]

Table 2: Cellular Activity

AssayCell TypeStimulusEndpointIC50Reference
B-cell Activation Human Whole Blood Anti-IgD CD69 Upregulation 324 nM [3][4]
Basophil DegranulationHuman Whole BloodAnti-IgECD63 Upregulation205 nM[3][4]
BLNK PhosphorylationRamos B-cellsAnti-IgMPhospho-BLNK178 nM[5]
ERK PhosphorylationHuman Whole BloodAnti-IgDPhospho-ERK660 nM[3]

Table 3: In Vivo Efficacy

ModelSpeciesDosing RegimenEndpointResultReference
Collagen-Induced Arthritis Rat Oral, daily Reduction in paw swelling Dose-dependent anti-inflammatory activity [4]
Non-Hodgkin's Lymphoma XenograftMouse10, 15, 20 mg/kg, oral, twice dailyTumor growth inhibitionSignificant inhibition of tumor growth[5]
BCR-mediated SplenomegalyMouse15 mg/kg, oral, twice dailySpleen weightSignificant reduction in spleen weight[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Syk Inhibition Assay (Cell-free)

This assay determines the direct inhibitory effect of PRT062607 on purified Syk kinase activity.

Kinase_Assay_Workflow start Start reagents Prepare reaction mix: - Purified Syk enzyme - Kinase buffer - ATP - Substrate peptide start->reagents add_prt Add varying concentrations of PRT062607 reagents->add_prt incubate Incubate at 30°C add_prt->incubate stop_reaction Stop reaction incubate->stop_reaction detect Detect substrate phosphorylation (e.g., using a phosphospecific antibody and fluorescence detection) stop_reaction->detect analyze Calculate IC50 value detect->analyze end End analyze->end Phospho_Flow_Workflow start Start isolate_pbmcs Isolate PBMCs start->isolate_pbmcs preincubate Pre-incubate with PRT062607 isolate_pbmcs->preincubate stimulate Stimulate with anti-IgM preincubate->stimulate fix Fix cells stimulate->fix permeabilize Permeabilize cells fix->permeabilize stain Stain with fluorescent antibodies (anti-CD20, anti-phospho-protein) permeabilize->stain analyze Analyze by Flow Cytometry stain->analyze calculate_ic50 Calculate IC50 analyze->calculate_ic50 end End calculate_ic50->end

References

PRT062607 Hydrochloride: An In-Depth Technical Guide to its Core Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT062607 Hydrochloride, also known as P505-15, is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of a variety of cell surface receptors, particularly in hematopoietic cells. Its involvement in the signaling pathways of the B-cell receptor (BCR) and Fc receptors makes it a compelling therapeutic target for a range of B-cell malignancies and autoimmune/inflammatory disorders. This technical guide provides a comprehensive overview of the molecular target of PRT062607, its mechanism of action, a compilation of its quantitative data, detailed experimental protocols from key studies, and visual representations of the relevant biological pathways and experimental workflows.

Core Target: Spleen Tyrosine Kinase (Syk)

The primary molecular target of PRT062607 is Spleen Tyrosine Kinase (Syk).[1][2][3] PRT062607 exhibits high affinity and specificity for Syk, with a half-maximal inhibitory concentration (IC50) of 1 nM in cell-free assays.[1][3] Its selectivity for Syk is significant, with at least an 80-fold greater affinity for Syk compared to other kinases, positioning it as a highly specific investigational agent.[1][3]

Mechanism of Action

PRT062607 exerts its therapeutic effects by inhibiting the catalytic activity of Syk. In the context of B-cell signaling, antigen binding to the B-cell receptor (BCR) leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the associated Igα (CD79a) and Igβ (CD79b) chains by Src-family kinases such as Lyn. Phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the BCR complex. This recruitment results in the autophosphorylation and activation of Syk, which then phosphorylates a multitude of downstream substrates, initiating a signaling cascade that ultimately leads to B-cell proliferation, differentiation, and antibody production.

PRT062607, by binding to the ATP-binding pocket of Syk, prevents its phosphorylation and subsequent activation, thereby blocking the entire downstream signaling cascade. This inhibition has been shown to abrogate BCR-mediated B-cell signaling and activation, as well as Fc receptor signaling in other hematopoietic cells like basophils.[4]

Data Presentation

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of PRT062607

Target/ProcessAssay TypeIC50Reference(s)
Syk Kinase Cell-free kinase assay1 nM[1][3]
B-cell Activation (BCR-mediated) Human Whole Blood0.27 µM (CD69 upregulation)[4]
B-cell Signaling (BCR-mediated) Human Whole Blood0.28 µM (p-ERK)[4]
Basophil Degranulation (FcεRI-mediated) Human Whole Blood0.15 µM[4]
Fgr Kinase Kinase Panel>80-fold less potent than Syk
Lyn Kinase Kinase Panel>80-fold less potent than Syk
FAK Kinase Kinase Panel>80-fold less potent than Syk
Pyk2 Kinase Kinase Panel>80-fold less potent than Syk
Zap70 Kinase Kinase Panel>80-fold less potent than Syk

Table 2: In Vivo Efficacy of PRT062607

Animal ModelSpeciesDosing RegimenKey FindingsReference(s)
Ramos Lymphoma Xenograft Mouse10, 15, or 20 mg/kg, oral, twice dailySignificant inhibition of tumor growth[5]
BCR-mediated Splenomegaly Mouse15 mg/kg, oral, twice dailyPrevention of splenomegaly
Collagen-Induced Arthritis RatNot specifiedDose-dependent anti-inflammatory activity[2]
Healthy Volunteers (Phase 1) HumanSingle and multiple ascending oral dosesWell-tolerated; complete inhibition of Syk activity in whole blood assays[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for PRT062607.

In Vitro Syk Kinase Inhibition Assay
  • Objective: To determine the direct inhibitory activity of PRT062607 on purified Syk kinase.

  • Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Recombinant human Syk enzyme is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.

    • PRT062607 is added at various concentrations to determine its effect on substrate phosphorylation.

    • The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate are added.

    • Phosphorylation of the substrate brings the europium and APC in close proximity, allowing for FRET.

    • The FRET signal is measured using a suitable plate reader, and the IC50 value is calculated from the dose-response curve.

B-Cell Activation Assay using Phospho-flow Cytometry
  • Objective: To assess the effect of PRT062607 on BCR-induced downstream signaling in B-cells.

  • Methodology:

    • Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Inhibitor Treatment: PBMCs are pre-incubated with varying concentrations of PRT062607 or vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at 37°C.

    • BCR Stimulation: B-cells are stimulated by adding an anti-IgM or anti-IgD antibody for a short period (e.g., 10-15 minutes) at 37°C to crosslink the BCR.

    • Fixation and Permeabilization: The cells are immediately fixed with a paraformaldehyde-based buffer to preserve the phosphorylation state of intracellular proteins, followed by permeabilization with a methanol-based buffer to allow antibody access to intracellular epitopes.

    • Staining: Cells are stained with fluorescently labeled antibodies against B-cell surface markers (e.g., CD19, CD20) and intracellular phosphorylated proteins (e.g., phospho-Syk, phospho-ERK, phospho-AKT).

    • Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The data is analyzed to determine the percentage of B-cells with phosphorylated signaling proteins in the presence and absence of PRT062607, from which IC50 values can be derived.[1][6][7][8][9]

Ramos Cell Xenograft Model in Mice
  • Objective: To evaluate the in vivo anti-tumor efficacy of PRT062607 in a human B-cell lymphoma model.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used to prevent rejection of the human tumor cells.

    • Tumor Cell Implantation: A suspension of Ramos Burkitt's lymphoma cells (e.g., 5 x 10^6 cells) in a suitable medium (e.g., RPMI-1640) is injected subcutaneously into the flank of each mouse.[10]

    • Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. PRT062607 is administered orally (e.g., by gavage) at different dose levels (e.g., 10, 15, 20 mg/kg) twice daily. The control group receives a vehicle solution.[5]

    • Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

    • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed. The efficacy of PRT062607 is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.

Collagen-Induced Arthritis (CIA) Model in Rats
  • Objective: To assess the anti-inflammatory and disease-modifying effects of PRT062607 in a preclinical model of rheumatoid arthritis.

  • Methodology:

    • Induction of Arthritis: Male Lewis rats are typically used. Arthritis is induced by an intradermal injection of an emulsion of bovine or chicken type II collagen and complete Freund's adjuvant (CFA) at the base of the tail. A booster injection of collagen in incomplete Freund's adjuvant (IFA) is often given 7 days later.

    • Treatment: Prophylactic or therapeutic dosing regimens can be employed. For prophylactic treatment, PRT062607 administration (e.g., oral gavage) starts on the day of the first immunization. For therapeutic treatment, dosing begins after the onset of clinical signs of arthritis.

    • Clinical Assessment: The severity of arthritis is scored regularly (e.g., 3-4 times per week) by evaluating paw swelling, erythema, and joint mobility. Each paw is typically scored on a scale of 0-4, with a maximum possible score of 16 per animal.

    • Histopathology: At the end of the study, the joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Outcome Measures: The efficacy of PRT062607 is evaluated by its ability to reduce clinical arthritis scores, paw swelling, and histopathological damage compared to the vehicle-treated control group.

Mandatory Visualization

Signaling Pathway Diagram

Syk_Signaling_Pathway cluster_BCR B-Cell Receptor Complex cluster_downstream Downstream Signaling BCR BCR (IgM/IgD) IgA_IgB Igα / Igβ (CD79a/b) Lyn Lyn (Src-family kinase) BCR->Lyn Syk Syk IgA_IgB->Syk Recruitment & Activation PLCg2 PLCγ2 ERK ERK PLCg2->ERK BTK BTK NFkB NF-κB BTK->NFkB PI3K PI3K Akt Akt PI3K->Akt Vav Vav Vav->NFkB Proliferation Proliferation Survival Differentiation Akt->Proliferation ERK->Proliferation NFkB->Proliferation Antigen Antigen Antigen->BCR Binding Lyn->IgA_IgB ITAM Phosphorylation Syk->PLCg2 Syk->BTK Syk->PI3K Syk->Vav PRT062607 PRT062607 PRT062607->Syk Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of PRT062607 on Syk.

Experimental Workflow Diagram

Experimental_Workflow start Start: Isolate Human PBMCs pre_incubation Pre-incubate with PRT062607 or Vehicle start->pre_incubation stimulation Stimulate with anti-IgM/IgD pre_incubation->stimulation fix_perm Fix and Permeabilize Cells stimulation->fix_perm staining Stain with Fluorescent Antibodies (p-Syk, p-ERK) fix_perm->staining analysis Analyze by Flow Cytometry staining->analysis end End: Determine IC50 analysis->end

Caption: Workflow for assessing PRT062607's effect on BCR signaling via phospho-flow cytometry.

References

PRT062607 Hydrochloride: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT062607 hydrochloride, also known as P505-15 and BIIB-057, is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells, playing a key role in signal transduction downstream of various immune cell receptors, including the B-cell receptor (BCR).[1][3] This central role in immune cell activation made Syk an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain B-cell malignancies.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of PRT062607.

Discovery and Chemical Properties

PRT062607 was identified as a novel and highly selective Syk inhibitor.[1][2] Its chemical name is (4-(3-(2H-1,2,3-triazol-2-yl)phenylamino)-2-((1R,2S)-2-aminocyclohexylamino)pyrimidine-5-carboxamide acetate).[1] The hydrochloride salt form of the compound was developed for pharmaceutical use.

Mechanism of Action

PRT062607 exerts its pharmacological effect through the potent and selective inhibition of Syk kinase. In B-cells, antigen binding to the B-cell receptor (BCR) initiates a signaling cascade. This process involves the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src family kinases, which then leads to the recruitment and activation of Syk.[1] Activated Syk, in turn, phosphorylates downstream effector molecules, culminating in cellular activation, proliferation, and differentiation.[1] PRT062607 competitively binds to the ATP-binding site of Syk, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This blockade of Syk-mediated signaling ultimately inhibits B-cell activation and function.[1]

Signaling Pathway Diagram

Syk_Signaling_Pathway BCR BCR Src_Kinase Src Family Kinase (Lyn) BCR->Src_Kinase IgA_IgB Igα/Igβ (ITAMs) Syk Syk IgA_IgB->Syk Recruits & Activates Antigen Antigen Antigen->BCR Src_Kinase->IgA_IgB Downstream Downstream Signaling Syk->Downstream PRT062607 PRT062607 PRT062607->Syk Activation B-Cell Activation, Proliferation, Differentiation Downstream->Activation Xenograft_Workflow Start Start Implantation Implant Human NHL Cells into Mice Start->Implantation Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of PRT062607 or Vehicle Randomization->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size) Monitoring->Endpoint Analysis Analyze Tumor Volume and Other Parameters Endpoint->Analysis End End Analysis->End Drug_Development_Process Discovery Discovery & Preclinical Phase1 Phase 1 (Healthy Volunteers) Discovery->Phase1 Promising Preclinical Data Phase2 Phase 2 (Rheumatoid Arthritis) Phase1->Phase2 Favorable Safety & PK/PD Go_NoGo Go/No-Go Decision Phase2->Go_NoGo Discontinuation Discontinuation for RA Go_NoGo->Discontinuation Did not meet Target Profile Exploratory Exploratory Research (Asthma) Go_NoGo->Exploratory Potential in other indications

References

PRT062607 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1370261-97-4 Synonyms: P505-15 Hydrochloride, PRT-2607 Hydrochloride, BIIB-057 Hydrochloride

This technical guide provides an in-depth overview of PRT062607 Hydrochloride, a potent and highly selective inhibitor of Spleen Tyrosine Kinase (Syk). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Syk inhibition in various diseases, including inflammatory and autoimmune disorders, as well as certain B-cell malignancies.[1][2]

Core Compound Information

This compound is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of Syk.[3] Its high selectivity and potency make it a valuable tool for studying Syk-mediated signaling pathways and a promising candidate for therapeutic development.

PropertyValueReference
CAS Number 1370261-97-4
Molecular Formula C₁₉H₂₄ClN₉O
Molecular Weight 429.91 g/mol [4]

Mechanism of Action and Signaling Pathway

PRT062607 is a highly specific and potent inhibitor of Spleen Tyrosine Kinase (Syk), a key mediator of signal transduction downstream of various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors.[1][2][5] In B-cells, antigen binding to the BCR leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src family kinases like Lyn. This creates docking sites for Syk, which upon binding, becomes activated and autophosphorylated.[6] Activated Syk then initiates a cascade of downstream signaling events, including the activation of pathways involving ERK and AKT, ultimately leading to B-cell activation, proliferation, and differentiation.[6][7] PRT062607 exerts its inhibitory effect by competing with ATP for the binding site on Syk, thereby preventing its phosphorylation and subsequent activation of downstream signaling.[3]

Syk_Signaling_Pathway cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk 3. Recruitment & Phosphorylation pSyk pSyk (Active) Syk->pSyk 4. Autophosphorylation PLCg2 PLCγ2 pSyk->PLCg2 PI3K PI3K pSyk->PI3K ERK ERK PLCg2->ERK AKT AKT PI3K->AKT Downstream B-Cell Activation, Proliferation, Survival AKT->Downstream ERK->Downstream PRT062607 PRT062607 PRT062607->Syk Inhibition Antigen Antigen Antigen->BCR 1. Binding

Diagram 1: PRT062607 Inhibition of the BCR-Syk Signaling Pathway.

Potency and Selectivity

PRT062607 demonstrates high potency against Syk and significant selectivity over other kinases. This specificity minimizes off-target effects, making it a more desirable therapeutic candidate.

Assay TypeTarget/PathwayIC₅₀ ValueReference
Cell-Free AssaySyk1 nM[6][8][9][10]
Human Whole BloodFcεRI-mediated Basophil Degranulation150 nM / 205 nM[2][5][11]
Human Whole BloodBCR-mediated B-cell Activation280 nM / 324 nM[2][5][11]
Human Whole BloodBCR-mediated B-cell Signaling270 nM[11]
Cell-based AssaySYK-mediated pERK Y204 Inhibition660 nM[1]
Kinase PanelFgr81 nM[12]
Kinase PanelLyn192 nM[12]
Kinase PanelcSRC244 nM[12]
Kinase PanelLck249 nM[12]
Kinase PanelZAP-701.05 nM[12]

Pharmacokinetics

Clinical studies in healthy volunteers have shown that PRT062607 has a favorable pharmacokinetic profile following oral administration.[1][2][5] The compound was well-tolerated across a range of doses.[1][2]

ParameterDescriptionValue
t₁/₂ Apparent terminal half-life~24 hours (pharmacodynamic half-life)[1][2][5]
Cₘₐₓ Maximum plasma concentrationDose-dependent
tₘₐₓ Time to maximum concentrationNot specified
AUC Area under the plasma concentration-time curveDose-dependent

Note: Specific pharmacokinetic parameter values (Cₘₐₓ, tₘₐₓ, AUC) are dose-dependent and detailed tables can be found in the cited literature.[1]

Experimental Protocols

In Vitro B-Cell Activation Assay

This protocol outlines a method to assess the inhibitory effect of PRT062607 on B-cell activation in human whole blood.

B_Cell_Activation_Workflow cluster_prep Sample Preparation cluster_stim Stimulation cluster_analysis Analysis start Collect Human Whole Blood aliquot Aliquot Blood Samples start->aliquot treat Treat with PRT062607 or Vehicle (DMSO) aliquot->treat stimulate Stimulate with anti-IgD Antibody treat->stimulate incubate Incubate Overnight (16-18 hours) stimulate->incubate stain Stain for Surface Marker (e.g., CD69) incubate->stain fcm Analyze by Flow Cytometry stain->fcm end Determine IC₅₀ fcm->end

Diagram 2: Workflow for an In Vitro B-Cell Activation Assay.

Methodology:

  • Blood Collection: Obtain whole blood from healthy volunteers.

  • Compound Treatment: Aliquot blood samples and pre-incubate with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Stimulation: Induce B-cell activation by adding an anti-IgD antibody. A Syk-independent stimulant like Phorbol 12-myristate 13-acetate (PMA) can be used as a specificity control.[1]

  • Incubation: Incubate the samples overnight (approximately 16-18 hours).[1]

  • Staining and Analysis: Stain the cells with a fluorescently labeled antibody against an activation marker, such as CD69. Analyze the samples using flow cytometry to quantify the percentage of activated B-cells.

  • Data Interpretation: Plot the percentage of inhibition against the concentration of PRT062607 to determine the IC₅₀ value.

Intracellular Phospho-flow Cytometry

This protocol is for measuring the phosphorylation status of downstream signaling proteins like ERK and AKT in response to Syk activation and inhibition.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or use specific B-cell lines (e.g., Ramos cells).[12]

  • Compound Treatment: Treat the cells with PRT062607 or vehicle for a specified period (e.g., 30 minutes).[6]

  • Stimulation: Stimulate the cells with an appropriate agonist, such as anti-IgG and anti-IgM, for a short duration (e.g., 10 minutes).[6]

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membrane to allow antibodies to access intracellular proteins.

  • Intracellular Staining: Stain the cells with fluorescently labeled antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-ERK (Y204), phospho-AKT (S473)).[7][12]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the levels of protein phosphorylation.

Apoptosis Assay

This protocol can be used to determine if inhibition of Syk by PRT062607 induces apoptosis in cancer cell lines.

Methodology:

  • Cell Culture: Culture B-cell lymphoma cell lines (e.g., SU-DHL6) under standard conditions.[6]

  • Compound Treatment: Treat the cells with various concentrations of PRT062607 for an extended period (e.g., 24-72 hours).[6]

  • Apoptosis Detection: Use a commercially available apoptosis detection kit, such as one that measures active caspase-3 or uses Annexin V and a viability dye.[6]

  • Analysis: Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

In Vivo Applications

PRT062607 has demonstrated anti-inflammatory activity in rodent models of rheumatoid arthritis.[11] In oncology research, oral administration of PRT062607 has been shown to inhibit tumor growth in mouse xenograft models of non-Hodgkin lymphoma (NHL) and prevent BCR-mediated splenomegaly.[6][12] Furthermore, it has shown synergistic effects when combined with other chemotherapeutic agents like fludarabine (B1672870) in primary chronic lymphocytic leukemia (CLL) cells.[6]

Conclusion

This compound is a well-characterized, potent, and selective Syk inhibitor. Its favorable preclinical and early clinical data suggest its potential as a therapeutic agent for a range of immune-mediated diseases and B-cell malignancies. The information and protocols provided in this guide serve as a comprehensive resource for researchers investigating the role of Syk in health and disease.

References

PRT062607 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PRT062607 Hydrochloride, also known as P505-15, is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical cytoplasmic tyrosine kinase involved in signal transduction downstream of various receptors in hematopoietic cells, including the B-cell receptor (BCR) and Fc receptors.[1] Its pivotal role in immune cell activation has made it a compelling therapeutic target for a range of inflammatory, autoimmune, and malignant disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in research settings.

Chemical Information

  • IUPAC Name: 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride[3]

  • SMILES String: C1CC--INVALID-LINK--N">C@HNC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl[3]

  • Molecular Formula: C₁₉H₂₄ClN₉O[3]

  • Molecular Weight: 429.9 g/mol [3]

Mechanism of Action

PRT062607 is a noncovalent, ATP-competitive inhibitor of Syk.[4] In B-cells, activation of the B-cell receptor (BCR) by an antigen leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) by the Src family kinase Lyn. This recruits Syk to the receptor, leading to its autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for B-cell proliferation, differentiation, and survival.[1] PRT062607 selectively binds to the ATP-binding pocket of Syk, preventing its phosphorylation and activation, thereby abrogating these downstream signals.[4]

Signaling Pathway

The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by PRT062607.

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Recruits & Activates Syk Syk Lyn->Syk Phosphorylates ITAMs & Recruits Syk Downstream Downstream Signaling (e.g., AKT, ERK) Syk->Downstream PRT062607 PRT062607 PRT062607->Syk Inhibits Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Antigen Antigen Antigen->BCR Activation

B-Cell Receptor (BCR) Signaling Pathway Inhibition by PRT062607

Quantitative Data

The inhibitory activity of PRT062607 has been quantified in various in vitro and in vivo assays.

Assay Target/Cell Type Metric Value Reference
Cell-free Kinase AssaySykIC₅₀1-2 nM[5]
B-cell Activation (BCR-mediated)Human Whole BloodIC₅₀0.27 µM / 324 nM[5][6]
Basophil Degranulation (FcεRI-mediated)Human Whole BloodIC₅₀0.15 µM / 205 nM[5][6]
ERK Phosphorylation (BCR/Syk-mediated)Human Whole BloodIC₅₀660 nM[6]
Kinase SelectivityFgrIC₅₀81 nM[7]
Kinase SelectivityLynIC₅₀192 nM[7]
Kinase SelectivityFAKIC₅₀415 nM[7]
Kinase SelectivityPyk2IC₅₀108 nM[7]
Kinase SelectivityZAP-70IC₅₀1.05 µM[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Syk Kinase Inhibition Assay (HTRF-based)

This protocol provides a general framework for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay to determine the IC₅₀ of PRT062607 against Syk.

Workflow Diagram

HTRF_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare PRT062607 serial dilutions C Add PRT062607 and enzyme/substrate mix to 384-well plate A->C B Prepare Syk enzyme and biotinylated substrate solution B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Stop reaction and add HTRF detection reagents (Eu-Ab & SA-XL665) E->F G Incubate for 1 hour F->G H Read fluorescence at 620 nm and 665 nm G->H I Calculate HTRF ratio and determine IC50 H->I

HTRF Syk Kinase Assay Workflow

Materials:

  • Recombinant Syk enzyme

  • Biotinylated tyrosine kinase substrate (e.g., poly-GT-biotin)

  • ATP

  • This compound

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • HTRF detection buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA, 0.1% BSA)

  • Europium-conjugated anti-phosphotyrosine antibody (Eu-Ab)

  • Streptavidin-XL665 (SA-XL665)

  • 384-well low-volume white plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.

  • Enzyme and Substrate Mix: Prepare a solution containing Syk enzyme and the biotinylated substrate in the kinase reaction buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and near the Km for the substrate.[8]

  • Plate Setup: Add 5 µL of the PRT062607 dilutions (or vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of the Syk enzyme/substrate mix to each well and incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of ATP solution (at a concentration near its Km) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing the Eu-Ab and SA-XL665.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (Europium reference) and 665 nm (FRET signal).

  • Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the values against the logarithm of the PRT062607 concentration. Determine the IC₅₀ value using a nonlinear regression curve fit.

B-cell Activation Assay by Flow Cytometry

This protocol describes how to assess the inhibitory effect of PRT062607 on BCR-mediated B-cell activation in human whole blood by measuring the upregulation of the activation marker CD69.

Materials:

  • Heparinized human whole blood

  • This compound

  • Anti-IgD antibody (for BCR stimulation)

  • Phorbol 12-myristate 13-acetate (PMA) (as a Syk-independent control)

  • Fluorescently-conjugated antibodies against human CD19 and CD69

  • FACS lysing solution

  • Flow cytometer

Procedure:

  • Compound Incubation: Aliquot whole blood into tubes and add varying concentrations of PRT062607 or vehicle control. Incubate for 1 hour at 37°C.

  • Stimulation: Add anti-IgD antibody to stimulate B-cells via the BCR. For a negative control, use an unstimulated sample. For a Syk-independent positive control, stimulate cells with PMA.

  • Incubation: Incubate the samples overnight (16-18 hours) at 37°C in a 5% CO₂ incubator.[6]

  • Staining: Add fluorescently-conjugated antibodies against CD19 (to identify B-cells) and CD69 (as the activation marker) to each tube and incubate for 15-30 minutes at room temperature in the dark.

  • Lysis: Lyse the red blood cells using a FACS lysing solution according to the manufacturer's protocol.

  • Washing: Wash the remaining cells with PBS or FACS buffer.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Analysis: Gate on the CD19-positive B-cell population and quantify the expression of CD69. Determine the IC₅₀ of PRT062607 by plotting the inhibition of CD69 upregulation against the compound concentration.

Intracellular Phospho-flow Cytometry for Syk Signaling

This protocol details the measurement of phosphorylation of downstream targets of Syk, such as ERK, in response to BCR stimulation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or a suitable B-cell line (e.g., Ramos)

  • This compound

  • Anti-IgM or Anti-IgD antibody

  • FACS Lyse/Fix Buffer

  • Permeabilization Buffer (e.g., ice-cold methanol)

  • Fluorescently-conjugated antibodies against a B-cell marker (e.g., CD20) and phospho-ERK (pERK Y204).

  • Flow cytometer

Procedure:

  • Cell Preparation: Resuspend cells in an appropriate culture medium.

  • Compound Incubation: Pre-incubate the cells with various concentrations of PRT062607 for 30-60 minutes at 37°C.[1]

  • Stimulation: Stimulate the cells with anti-IgM or anti-IgD for a short period (e.g., 5-15 minutes) at 37°C.[1][6]

  • Fixation: Immediately stop the stimulation by adding a pre-warmed FACS Lyse/Fix buffer. Incubate for 10 minutes at 37°C.

  • Permeabilization: Wash the cells and then permeabilize them by adding ice-cold methanol (B129727) and incubating for at least 30 minutes on ice or at -20°C.[6]

  • Staining: Wash the cells to remove the methanol and then stain with fluorescently-conjugated antibodies against a B-cell surface marker and the intracellular phospho-protein of interest (e.g., pERK) for 60 minutes at room temperature.[6]

  • Washing and Acquisition: Wash the cells and acquire data on a flow cytometer.

  • Analysis: Gate on the B-cell population and analyze the median fluorescence intensity of the phospho-protein stain. Determine the inhibitory effect of PRT062607 on the phosphorylation event.

Conclusion

This compound is a valuable research tool for investigating the role of Syk in various biological processes. Its high potency and selectivity make it a precise probe for dissecting Syk-dependent signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this inhibitor into their studies of autoimmune diseases, allergic responses, and B-cell malignancies.

References

PRT062607 Hydrochloride: A Deep Dive into its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PRT062607 Hydrochloride, also known as P505-15, is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical mediator of signal transduction in various hematopoietic cells and is implicated in inflammatory and autoimmune diseases, as well as certain B-cell malignancies.[3][4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data for this compound.

Core Chemical and Physical Properties

This compound is chemically defined as 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride.[5] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₉H₂₄ClN₉O[5][6]
Molecular Weight 429.91 g/mol [5][6][7]
CAS Number 1370261-97-4[5]
Appearance White to off-white solid[8]
Purity Not specified in search results
Melting Point Not specified in search results
Solubility Soluble in DMSO[8]
Storage Powder: -20°C; In solvent: -80°C[8]

Mechanism of Action: A Selective Syk Inhibitor

PRT062607 is a highly specific and potent inhibitor of Syk, with an IC₅₀ of 1-2 nM.[8][9][10] Its selectivity for Syk is over 80-fold greater than for other kinases such as Fgr, Lyn, FAK, Pyk2, and Zap70.[8][11]

Syk plays a crucial role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[3] Upon receptor engagement, Syk is activated and phosphorylates downstream signaling molecules, leading to the activation of multiple pathways, including the PLCγ2 and PI3K-AKT-mTOR pathways.[2] This cascade ultimately results in cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.[7]

PRT062607 exerts its therapeutic effects by binding to the ATP-binding pocket of Syk, thereby preventing its phosphorylation and activation. This blockade of Syk signaling leads to the inhibition of downstream events.[12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylation BLNK BLNK Syk->BLNK PI3K PI3K Syk->PI3K PRT062607 PRT062607 PRT062607->Syk Inhibition PLCg2 PLCγ2 BLNK->PLCg2 ERK ERK PLCg2->ERK AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Cytokine Release) AKT->Transcription ERK->Transcription

Diagram 1: this compound Signaling Pathway Inhibition.

Biological Activity and Efficacy

PRT062607 has demonstrated significant biological activity in a variety of in vitro and in vivo models.

In Vitro Activity
AssayCell TypeEndpointIC₅₀Source
Syk Kinase AssayPurified SykPhosphorylation1-2 nM[1][8][11]
B-cell SignalingHuman Ramos B-cellsBLNK Phosphorylation0.178 µM[7]
B-cell ActivationHuman Whole BloodB-cell Antigen Receptor-mediated0.27 - 0.28 µM[7][8]
Basophil DegranulationHuman Whole BloodFcε Receptor 1-mediated0.15 µM[7][8]
Apoptosis InductionSU-DHL6 cellsApoptosis2 µM (24h)[12]
Chemokine SecretionCLL cellsCCL3 and CCL4 secretionInhibition observed[7][11]
Cell MigrationCLL cellsMigration towards CXCL12/13Inhibition observed[7][11]
In Vivo Activity
ModelSpeciesDosingEffectSource
Rheumatoid ArthritisRodent5, 15, 30 mg/kg, b.i.d.Dose-dependent anti-inflammatory activity[7]
Ramos Tumor XenograftMouse10, 15, 20 mg/kg, b.i.d.Protection from tumor growth[11][12]
BCR-mediated SplenomegalyMouseNot specifiedPrevention of splenomegaly[1]
Healthy VolunteersHumanSingle and multiple oral dosesWell-tolerated, complete Syk inhibition[3][4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies for key experiments involving PRT062607.

Kinase Inhibition Assay

The inhibitory activity of PRT062607 against Syk kinase is determined using a fluorescent antibody-based assay.

  • Enzyme and Substrate Preparation : Purified recombinant Syk enzyme and a suitable substrate (e.g., a tyrosine-containing peptide) are prepared in an appropriate assay buffer.

  • Compound Dilution : PRT062607 is serially diluted to create a range of concentrations.

  • Reaction Initiation : The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor.

  • Detection : After a defined incubation period, the reaction is stopped, and the extent of substrate phosphorylation is measured using a fluorescent antibody specific for the phosphorylated tyrosine. The signal is often detected using Fluorescence Resonance Energy Transfer (FRET).[7]

  • Data Analysis : The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-flow Cytometry Assay

This assay measures the phosphorylation status of intracellular signaling proteins in response to stimuli and the effect of inhibitors.

  • Cell Culture and Stimulation : Human Ramos B-cells are cultured and pre-incubated with varying concentrations of PRT062607 for 30 minutes. The cells are then stimulated with anti-IgM to induce BCR signaling.[7]

  • Fixation and Permeabilization : After 15 minutes of stimulation, the cells are fixed with a suitable fixative (e.g., paraformaldehyde) and then permeabilized to allow antibodies to access intracellular proteins.

  • Antibody Staining : The cells are stained with fluorescently labeled antibodies specific for phosphorylated proteins of interest, such as phospho-BLNK (Tyr84), phospho-ERK (Y204), and phospho-AKT (S473).[7][12]

  • Flow Cytometry Analysis : The fluorescence intensity of the stained cells is measured using a flow cytometer.

  • Data Analysis : The IC₅₀ is determined by quantifying the reduction in the phosphorylation signal at different inhibitor concentrations.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of PRT062607 in a living organism.

  • Tumor Cell Implantation : Human non-Hodgkin lymphoma cells (e.g., Ramos) are subcutaneously injected into immunodeficient mice.

  • Tumor Growth and Treatment Initiation : Once tumors reach a palpable size, the mice are randomized into treatment and control groups. Treatment with PRT062607 (e.g., 10, 15, or 20 mg/kg, administered orally twice daily) or vehicle control is initiated.[11][12]

  • Tumor Monitoring : Tumor volume is measured regularly throughout the study.

  • Endpoint : The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.[12]

  • Data Analysis : The anti-tumor efficacy is evaluated by comparing the tumor growth rates and final tumor weights between the treated and control groups.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development cluster_clinical Clinical Trials KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellBasedAssay Cell-Based Assays (e.g., Phospho-flow, Apoptosis) KinaseAssay->CellBasedAssay Confirm Cellular Activity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies CellBasedAssay->PK_PD Establish In Vivo Exposure-Response Efficacy Efficacy Studies (e.g., Xenograft Models) PK_PD->Efficacy Determine Efficacious Dose Tox Toxicology Studies Efficacy->Tox Assess Safety Profile Formulation Formulation Development Tox->Formulation PhaseI Phase I (Safety & Tolerability) Formulation->PhaseI First-in-Human Studies

Diagram 2: General Experimental Workflow for PRT062607 Evaluation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Syk kinase with demonstrated efficacy in preclinical models of B-cell malignancies and inflammatory diseases. Its favorable pharmacokinetic profile and safety in early clinical studies underscore its potential as a therapeutic agent.[3][4] The data and protocols presented in this guide provide a solid foundation for further research and development of this promising compound.

References

PRT062607 Hydrochloride: An In-depth Technical Guide to In Vitro Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro potency and characterization of PRT062607 hydrochloride (also known as P505-15), a potent and highly selective inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical non-receptor tyrosine kinase that mediates signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors, making it a key therapeutic target for autoimmune diseases and B-cell malignancies.

Core Efficacy: Potency and Selectivity

PRT062607 is a highly potent inhibitor of Syk kinase. In cell-free enzymatic assays, it consistently demonstrates low nanomolar efficacy. Its selectivity is a key attribute, showing significantly less activity against other related kinases, which is crucial for minimizing off-target effects.

Table 1: Enzymatic Assay Potency and Selectivity
Target KinaseIC50 (nM)Selectivity vs. SykReference
Syk 1 - 2 - [1][2]
Lck249>124-fold[3]
PAK5166>83-fold[3]
Fgr->80-fold[1][4]
Lyn->80-fold[1][4]
FAK->80-fold[4]
Pyk2->80-fold[4]
Zap70->80-fold[1][4]
FLT3->80-fold[4]
MLK1->80-fold[4]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Cellular Activity: Functional Inhibition

The potent enzymatic inhibition of Syk by PRT062607 translates effectively into functional cellular activity. The compound has been shown to inhibit key Syk-dependent pathways in various immune cells within a whole blood context, demonstrating its potential for therapeutic application.

Table 2: Cell-Based Assay Potency
AssayCell Type / SystemMeasurementIC50 (µM)Reference
B-Cell Receptor SignalingHuman Whole BloodB-cell activation0.27 - 0.28[1][2][4]
B-Cell Receptor SignalingHuman Whole BloodB-cell activation (CD69)0.324[5][6]
Fcε Receptor SignalingHuman Whole BloodBasophil degranulation (CD63)0.15[1][2][4]
Fcε Receptor SignalingHuman Whole BloodBasophil degranulation0.205[5][6]
B-Cell Receptor SignalingMouse (ex vivo)Syk signaling0.32[2]
Cell ViabilityPrimary CLL CellsApoptosis InductionIC50 < 3 µM in 36% of samples[7]

Note: These assays measure the functional consequences of Syk inhibition in a more physiologically relevant environment.

Signaling Pathway and Mechanism of Action

PRT062607 exerts its effect by directly inhibiting the kinase activity of Syk. In the B-cell signaling cascade, antigen binding to the BCR leads to the phosphorylation of ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) within the Igα/Igβ subunits by Src-family kinases like LYN. This creates a docking site for Syk, which upon binding becomes activated and phosphorylates downstream targets, initiating a cascade that results in cellular activation, proliferation, and differentiation. PRT062607 blocks this critical activation step.

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn LYN (Src-family kinase) BCR->Lyn activates Antigen Antigen Antigen->BCR binds ITAM ITAM-P Lyn->ITAM phosphorylates Syk Syk ITAM->Syk recruits & activates Downstream Downstream Signaling (e.g., BLNK, PLCγ2) Syk->Downstream phosphorylates PRT062607 PRT062607 PRT062607->Syk inhibits Activation Cellular Activation (Proliferation, Differentiation) Downstream->Activation leads to

Caption: B-Cell Receptor (BCR) signaling cascade showing the central role of Syk and its inhibition by PRT062607.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. The following protocols are based on descriptions of assays used to characterize PRT062607.

Syk Kinase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This biochemical assay quantifies the direct inhibitory effect of PRT062607 on purified Syk enzyme activity.

  • Objective: To determine the IC50 value of PRT062607 against purified Syk kinase.

  • Methodology:

    • Reagents: Purified Syk enzyme, a tyrosine kinase substrate peptide, ATP, and a FRET-paired antibody system where one antibody is specific for the phosphorylated substrate.

    • Procedure: The assay is typically run in a microplate format. Varying concentrations of PRT062607 are pre-incubated with the Syk enzyme.

    • The kinase reaction is initiated by the addition of the substrate peptide and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the detection reagents, including a fluorescently labeled antibody specific for the phosphorylated tyrosine on the substrate, are added.

    • Detection: The extent of substrate phosphorylation is measured by the increase in the FRET signal, which is proportional to the kinase activity.[2][4]

    • Analysis: The data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a suitable regression model.

Kinase_Assay_Workflow Start Start Plate Plate Syk Enzyme, Substrate, & ATP Start->Plate AddInhibitor Add Serial Dilutions of PRT062607 Plate->AddInhibitor Incubate Incubate to Allow Kinase Reaction AddInhibitor->Incubate AddDetection Add Detection Reagent (e.g., Phospho-Antibody) Incubate->AddDetection Measure Measure Signal (e.g., FRET) AddDetection->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Generalized workflow for an in vitro biochemical kinase inhibition assay.

B-Cell Activation Assay (Whole Blood)

This cell-based assay measures the functional consequence of Syk inhibition on B-lymphocyte activation.

  • Objective: To determine the potency of PRT062607 in inhibiting BCR-mediated B-cell activation.

  • Methodology:

    • Sample: Freshly drawn heparinized human whole blood.

    • Procedure: Aliquots of whole blood are pre-incubated with various concentrations of PRT062607 or vehicle control.

    • B-cell activation is stimulated by adding a BCR agonist, such as anti-IgD or anti-IgM antibody.[1][5]

    • The samples are incubated overnight (16-18 hours) to allow for the upregulation of activation markers.

    • Following incubation, red blood cells are lysed.

    • Detection: The remaining cells are stained with fluorescently labeled antibodies against a B-cell marker (e.g., CD19 or CD20) and an activation marker (e.g., CD69). The expression level of CD69 on the B-cell population is quantified using flow cytometry.[5]

    • Analysis: The IC50 is calculated based on the concentration-dependent inhibition of CD69 upregulation compared to the vehicle-treated control.

Basophil Degranulation Assay (Whole Blood)

This assay assesses the inhibitory effect of PRT062607 on Syk-dependent FcεRI signaling in basophils.

  • Objective: To measure the potency of PRT062607 in inhibiting IgE-mediated basophil activation.

  • Methodology:

    • Sample: Freshly drawn heparinized human whole blood.

    • Procedure: Blood samples are pre-incubated with various concentrations of PRT062607 or vehicle control.

    • Basophil degranulation is triggered via the FcεRI pathway, typically by using an anti-IgE antibody.

    • Detection: Degranulation is measured by the upregulation of CD63 on the surface of basophils, which is a marker for the fusion of granule membranes with the cell membrane.[5] Cells are stained with fluorescently labeled antibodies for a basophil marker and CD63 and analyzed by flow cytometry.

    • Analysis: The IC50 is determined by quantifying the reduction in CD63 expression on basophils as a function of PRT062607 concentration.

Cell Viability / Apoptosis Assay

This assay determines the effect of Syk inhibition on the survival of malignant B-cells, such as those from Chronic Lymphocytic Leukemia (CLL).

  • Objective: To evaluate the ability of PRT062607 to induce apoptosis and reduce the viability of cancer cells.

  • Methodology:

    • Cells: Primary CLL cells or B-cell lymphoma cell lines (e.g., SUDHL-4, SUDHL-6).[8]

    • Procedure: Cells are cultured in appropriate media and treated with a range of PRT062607 concentrations or vehicle control for an extended period (e.g., 48-72 hours).[2][8]

    • Detection:

      • Viability: A tetrazolium-based MTS assay can be used, where the conversion of the MTS reagent to a colored formazan (B1609692) product by metabolically active cells is measured spectrophotometrically. The amount of color is proportional to the number of viable cells.[8]

      • Apoptosis: Apoptosis can be measured by flow cytometry using an antibody against active caspase-3 or by using Annexin V/PI staining.[8]

    • Analysis: For viability, data are normalized to untreated controls to calculate IC50 values. For apoptosis, the percentage of apoptotic cells is quantified.

References

PRT062607 Hydrochloride: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT062607 hydrochloride, also known as P505-15 or BIIB057, is a potent and highly selective, orally bioavailable small molecule inhibitor of spleen tyrosine kinase (Syk).[1][2] Syk is a critical mediator of signal transduction in various hematopoietic cells, playing a key role in immune and inflammatory responses.[3][4] Its involvement in the pathogenesis of autoimmune diseases and B-cell malignancies has made it an attractive therapeutic target.[2][5] This technical guide provides a comprehensive overview of the preclinical data available for PRT062607, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic/pharmacodynamic (PK/PD) profile.

Mechanism of Action: Selective Syk Inhibition

PRT062607 exerts its pharmacological effects through the specific inhibition of Syk kinase.[1] Syk is a non-receptor tyrosine kinase that plays a central role in signaling pathways downstream of various receptors, including the B-cell receptor (BCR) and Fc receptors.[3][6] Upon receptor engagement, Syk is activated and phosphorylates downstream substrates, leading to the activation of multiple signaling cascades that control cellular processes such as proliferation, differentiation, and the production of inflammatory mediators.[5]

PRT062607 is a highly selective inhibitor of Syk, with a 50% inhibitory concentration (IC50) of 1-2 nM in cell-free assays.[1][7] Its selectivity for Syk is over 80-fold greater than for other kinases such as Fgr, Lyn, FAK, Pyk2, and Zap70.[1] This high selectivity minimizes the potential for off-target effects.

cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activation FcR Fc Receptors (FcR) FcR->Syk Activation PLCg PLCγ Cellular_Response Cellular Responses (Proliferation, Cytokine Release, etc.) PLCg->Cellular_Response PI3K PI3K PI3K->Cellular_Response MAPK MAPK Pathway MAPK->Cellular_Response Syk->PLCg Syk->PI3K Syk->MAPK PRT062607 PRT062607 PRT062607->Syk Inhibition

Figure 1: Simplified Syk Signaling Pathway and PRT062607 Inhibition.

In Vitro Pharmacology

The preclinical in vitro activity of PRT062607 has been evaluated in various cellular assays, demonstrating its potent inhibitory effects on Syk-mediated signaling and function.

Assay TypeCell TypeParameterIC50 ValueReference
Kinase AssayPurified Syk EnzymeSyk Inhibition1-2 nM[1][7]
B-cell SignalingHuman Whole BloodBCR-mediated B-cell Signaling0.27 µM[1]
B-cell ActivationHuman Whole BloodBCR-mediated B-cell Activation0.28 µM[1]
Basophil DegranulationHuman Whole BloodFcεRI-mediated Basophil Degranulation0.15 µM[1]
B-cell Activation (Healthy Volunteers)Whole BloodBCR-mediated B-cell Activation324 nM[3][4]
Basophil Degranulation (Healthy Volunteers)Whole BloodFcεRI-mediated Basophil Degranulation205 nM[3][4]
NHL & CLL ViabilityNHL and CLL cell linesDecreased Cell ViabilityNot specified[5]
Chemokine SecretionCLL cellsBCR-dependent CCL3 & CCL4 SecretionInhibited[7]
Cell MigrationCLL cellsMigration towards CXCL12 & CXCL13Inhibited[7]
Experimental Protocols

Kinase Inhibition Assay: The inhibitory activity of PRT062607 against purified Syk enzyme was determined using a fluorescent antibody-based assay that measures the extent of substrate phosphorylation.[7] Various concentrations of PRT062607 were tested to generate a dose-response curve and calculate the IC50 value.[7]

Whole Blood B-cell Activation Assay: Human whole blood was stimulated with a B-cell receptor (BCR) agonist in the presence of varying concentrations of PRT062607.[1] B-cell activation was assessed by measuring the expression of activation markers (e.g., CD69) on B-cells using flow cytometry.

Whole Blood Basophil Degranulation Assay: Human whole blood was stimulated with an FcεRI agonist to induce basophil degranulation.[1] The inhibitory effect of PRT062607 was determined by measuring the release of histamine (B1213489) or the expression of degranulation markers (e.g., CD63) on basophils via flow cytometry.

Cell Viability and Apoptosis Assays: Non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL) cell lines were treated with PRT062607 for a specified period.[5] Cell viability was assessed using standard methods like MTT or trypan blue exclusion. Apoptosis was measured by detecting active caspase-3 using flow cytometry.[5]

In Vivo Pharmacology

The anti-inflammatory and anti-tumor activity of PRT062607 has been demonstrated in several preclinical animal models.

Animal ModelDiseaseKey FindingsReference
Rat Collagen-Induced ArthritisRheumatoid ArthritisDose-dependent anti-inflammatory activity.[3]
Mouse ModelRheumatoid ArthritisDose-dependent anti-inflammatory activity.[1]
Mouse Splenomegaly ModelB-cell MalignancyPrevention of BCR-mediated splenomegaly.[2][5]
Mouse Xenograft Model (Ramos cells)Non-Hodgkin LymphomaSignificant inhibition of tumor growth.[2][5]
Experimental Protocols

Rat Collagen-Induced Arthritis (CIA) Model: Arthritis was induced in rats by immunization with bovine type II collagen. PRT062607 was administered orally, and the severity of arthritis was assessed by clinical scoring of paw swelling and histological evaluation of joint inflammation and damage.

Mouse Xenograft Model: Human non-Hodgkin lymphoma cells (Ramos) were subcutaneously injected into immunodeficient mice.[5] Once tumors were established, mice were treated orally with PRT062607 or vehicle control.[5] Tumor growth was monitored over time by measuring tumor volume.[5]

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Kinase_Assay Kinase Assay (IC50: 1-2 nM) Cell_Assays Cell-Based Assays (BCR/FcR Signaling) Viability_Assays Viability/Apoptosis Assays (NHL, CLL cells) Arthritis_Model Rodent Arthritis Models (Anti-inflammatory Effects) Viability_Assays->Arthritis_Model Xenograft_Model Tumor Xenograft Models (Anti-tumor Efficacy) Healthy_Volunteers Phase 1 Studies (Healthy Volunteers) Xenograft_Model->Healthy_Volunteers Patient_Trials Phase 2 Studies (e.g., Rheumatoid Arthritis)

Figure 2: Preclinical to Clinical Development Workflow for PRT062607.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of PRT062607 have been characterized in healthy volunteers following single and multiple oral administrations.[3][4]

ParameterValueConditionReference
Pharmacodynamic Half-life~24 hoursIn sensitive whole-blood assays[3][4]
Time to Return to Baseline72 hoursPost-dose[3][4]

PRT062607 demonstrated a favorable PK profile and the ability to completely inhibit Syk activity in multiple whole-blood assays.[3][4] A clear relationship between plasma concentration and Syk inhibition was established, allowing for dose projections for therapeutic efficacy in human autoimmune diseases based on exposures required for efficacy in animal models.[3]

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for inflammatory and autoimmune disorders, as well as certain B-cell malignancies. Its high potency and selectivity for Syk, coupled with favorable in vitro and in vivo activity and a well-defined PK/PD relationship, provide a solid foundation for its continued clinical investigation. The detailed experimental protocols and summarized data presented in this guide offer valuable insights for researchers and drug development professionals working in the field of kinase inhibitors and immunology.

References

PRT062607 Hydrochloride: A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT062607 Hydrochloride, also known as P505-15, is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI).[2][3] Consequently, PRT062607 has been investigated for its therapeutic potential in B-cell malignancies and autoimmune and inflammatory diseases.[3][4] A closely related compound, Cerdulatinib (PRT062070), exhibits dual inhibitory activity against both Syk and Janus Kinases (JAKs).[1][5] This guide provides an in-depth overview of the research applications of PRT062607, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

PRT062607 competitively inhibits the ATP-binding site of the Syk kinase domain, thereby preventing the phosphorylation of its downstream substrates. This blockade of Syk signaling leads to the inhibition of cellular activation and effector functions. In B-cells, this translates to the suppression of BCR-mediated signaling, which is crucial for B-cell proliferation, differentiation, and survival.[2] In basophils and mast cells, inhibition of Syk blocks FcεRI-mediated degranulation and the release of pro-inflammatory mediators.[3][6]

The dual Syk/JAK inhibitor, Cerdulatinib, expands on this mechanism by also targeting the JAK/STAT signaling pathway, which is activated by various cytokines and plays a key role in inflammation and the survival of malignant cells.[7][8]

Data Presentation

Table 1: In Vitro Inhibitory Activity of PRT062607 (P505-15)
Target/AssayIC50 (nM)Cell Type/SystemReference
Syk (enzymatic assay)1Cell-free[2]
BCR-mediated B-cell activation (CD69 expression)280Human Whole Blood[6]
FcεRI-mediated basophil degranulation (CD63 expression)150Human Whole Blood[6]
BCR-mediated ERK phosphorylation (pERK Y204)270Human Whole Blood[9]
BCR-mediated B-cell activation (in human volunteers)324Human Whole Blood[3][10]
FcεRI-mediated basophil degranulation (in human volunteers)205Human Whole Blood[3][10]
Inhibition of Syk in Ramos cells (pBLNK)178Ramos human B-cells[11]
Table 2: In Vitro Inhibitory Activity of Cerdulatinib (PRT062070)
TargetIC50 (nM)Reference
Tyk20.5[1][5]
JAK112[1][5]
JAK26[1]
JAK38[1][5]
Syk32[1][5]
Table 3: Pharmacokinetic Parameters of PRT062607 in Healthy Volunteers (Single Ascending Dose)
DoseCmax (ng/mL)Tmax (hr)AUC0-inf (nghr/mL)t1/2 (hr)
3 mg 10.3 ± 3.21.8 ± 0.596.1 ± 38.617.0 ± 10.1
10 mg 44.9 ± 12.72.0 ± 0.0542 ± 13725.1 ± 2.9
25 mg 134 ± 342.0 ± 0.02130 ± 54036.6 ± 6.0
50 mg 358 ± 1232.0 ± 0.06640 ± 223044.3 ± 10.7
100 mg 842 ± 2322.3 ± 0.518500 ± 520052.8 ± 7.9
200 mg 1520 ± 3202.2 ± 0.440000 ± 1100057.8 ± 10.1
400 mg 2470 ± 5802.5 ± 0.574100 ± 2040060.1 ± 7.5
Data presented as mean ± SD. Data extracted from Reilly et al., The Journal of Clinical Pharmacology, 2017.[10]
Table 4: Pharmacokinetic Parameters of PRT062607 in Healthy Volunteers (Multiple Ascending Dose at Steady State - Day 10)
DoseCmax (ng/mL)Tmax (hr)AUC0-24 (nghr/mL)t1/2 (hr)
25 mg 196 ± 472.0 ± 0.02900 ± 68036.3 ± 4.5
50 mg 504 ± 1472.0 ± 0.07610 ± 239041.3 ± 9.0
80 mg 890 ± 2002.2 ± 0.414300 ± 330045.4 ± 4.3
110 mg 1220 ± 2802.3 ± 0.520600 ± 490048.6 ± 6.5
Data presented as mean ± SD. Data extracted from Reilly et al., The Journal of Clinical Pharmacology, 2017.[10]

Experimental Protocols

Whole Blood B-Cell Activation Assay (Flow Cytometry)

Objective: To measure the inhibitory effect of PRT062607 on B-cell activation by quantifying the expression of the early activation marker CD69.[12]

Methodology:

  • Blood Collection: Collect human whole blood into sodium heparin tubes.

  • Compound Incubation: Aliquot 100 µL of whole blood into 5 mL polystyrene tubes. Add PRT062607 at various concentrations (e.g., 0.01 to 10 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

  • Stimulation: Add a cross-linking anti-IgD antibody (or other appropriate BCR stimulus) to a final concentration of 10 µg/mL. For an unstimulated control, add an equivalent volume of PBS. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Staining: Add a cocktail of fluorescently-conjugated antibodies to identify and assess B-cell activation. A typical panel includes anti-CD19 (to identify B-cells) and anti-CD69 (activation marker).[13][14] Incubate for 20-30 minutes at 4°C in the dark.

  • Erythrocyte Lysis: Add 2 mL of 1X FACS Lysing Solution to each tube. Vortex gently and incubate for 10 minutes at room temperature in the dark.

  • Washing: Centrifuge the tubes at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 2 mL of stain buffer (e.g., PBS with 2% FBS). Repeat the wash step.

  • Data Acquisition: Resuspend the final cell pellet in 300 µL of stain buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD19-positive lymphocyte population and quantify the percentage of CD69-positive cells. Calculate the IC50 value for PRT062607 inhibition of B-cell activation.

Basophil Degranulation Assay (Flow Cytometry)

Objective: To assess the inhibitory effect of PRT062607 on IgE-mediated basophil degranulation by measuring the surface expression of CD63.[15][16]

Methodology:

  • Blood Collection: Collect human whole blood into sodium heparin tubes.

  • Compound Incubation: In a 96-well plate, add PRT062607 at various concentrations or vehicle control to 50 µL of whole blood per well. Incubate for 1 hour at 37°C.

  • Stimulation: Add a cross-linking anti-FcεRI antibody or anti-IgE antibody to a final concentration that elicits sub-maximal degranulation. For a negative control, add buffer. Incubate for 20 minutes at 37°C.

  • Staining: Stop the reaction by placing the plate on ice. Add a cocktail of fluorescently-conjugated antibodies. A typical panel includes antibodies to identify basophils (e.g., anti-CD123 and anti-HLA-DR negative, or anti-CRTH2) and an antibody against the degranulation marker CD63.[16][17] Incubate for 20 minutes on ice in the dark.

  • Erythrocyte Lysis and Fixation: Perform erythrocyte lysis and cell fixation using a commercially available lysis/fixation buffer according to the manufacturer's instructions.

  • Washing: Wash the cells twice with stain buffer.

  • Data Acquisition: Resuspend the cells in stain buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the basophil population and determine the percentage of CD63-positive cells. Calculate the IC50 value for PRT062607 inhibition of basophil degranulation.

Intracellular Phospho-Flow Cytometry for Syk Signaling

Objective: To measure the phosphorylation of Syk and downstream signaling proteins (e.g., ERK) in response to receptor stimulation and its inhibition by PRT062607.[18][19]

Methodology:

  • Cell Preparation and Compound Treatment: Use either isolated peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., Ramos B-cells). Treat cells with various concentrations of PRT062607 or vehicle for 1 hour at 37°C.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) for a short duration (e.g., 5-15 minutes) at 37°C.

  • Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed fixation buffer (e.g., 4% paraformaldehyde in PBS). Incubate for 10-15 minutes at room temperature.

  • Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend the pellet in ice-cold permeabilization buffer (e.g., 90% methanol). Incubate on ice for 30 minutes.

  • Washing: Wash the cells twice with stain buffer.

  • Intracellular Staining: Resuspend the cells in stain buffer containing fluorescently-conjugated antibodies against the phospho-proteins of interest (e.g., anti-phospho-Syk (Tyr525/526), anti-phospho-ERK (Thr202/Tyr204)).[20] Incubate for 1 hour at room temperature in the dark.

  • Washing: Wash the cells twice with stain buffer.

  • Data Acquisition and Analysis: Resuspend the cells in stain buffer and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies within the cell population of interest.

Western Blotting for Phosphorylated Syk and ERK

Objective: To qualitatively and semi-quantitatively assess the inhibition of Syk and downstream ERK phosphorylation by PRT062607.[21][22][23]

Methodology:

  • Cell Lysis: After compound treatment and stimulation, lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Syk (Tyr525/526), total Syk, phospho-ERK (Thr202/Tyr204), and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Rat Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of PRT062607 in a preclinical model of rheumatoid arthritis.[24][25][26]

Methodology:

  • Induction of Arthritis: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Immunize male Lewis rats intradermally at the base of the tail with the emulsion on day 0. On day 7, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).

  • Treatment: Begin oral administration of PRT062607 (e.g., at doses of 3, 10, and 30 mg/kg) or vehicle daily, starting from the day of the booster injection or upon the first signs of arthritis.

  • Clinical Scoring: Monitor the animals daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4 for inflammation, swelling, and redness. The maximum score per animal is 16.

  • Histopathology: At the end of the study, sacrifice the animals and collect the hind paws for histopathological analysis. Fix, decalcify, and embed the paws in paraffin. Section and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.

  • Pharmacodynamic and Biomarker Analysis: Collect blood samples at various time points to measure plasma drug concentrations and to perform ex vivo whole blood assays (as described above) to assess target engagement.

Visualizations

Signaling Pathways

B_Cell_Activation_Workflow A Collect Human Whole Blood B Incubate with PRT062607 (1 hr, 37°C) A->B C Stimulate with anti-IgD (18-24 hrs, 37°C) B->C D Stain with anti-CD19 & anti-CD69 C->D E Lyse Red Blood Cells D->E F Wash Cells E->F G Acquire on Flow Cytometer F->G H Analyze %CD69+ of CD19+ Cells G->H Phospho_Flow_Workflow A Treat Cells with PRT062607 (1 hr) B Stimulate with Agonist (e.g., anti-IgM, 5-15 min) A->B C Fix with PFA B->C D Permeabilize with Methanol C->D E Stain with Phospho-specific Antibodies (e.g., p-Syk) D->E F Wash Cells E->F G Acquire on Flow Cytometer F->G H Analyze Median Fluorescence Intensity G->H

References

Methodological & Application

PRT062607 Hydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT062607 hydrochloride, also known as P505-15, is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] With an IC50 of 1 nM, it demonstrates over 80-fold greater selectivity for SYK compared to other kinases such as Fgr, Lyn, FAK, Pyk2, and Zap70.[3][4][5] SYK is a critical cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells, playing a key role in the signal transduction of the B-cell receptor (BCR).[1][3] Aberrant SYK activity is implicated in the pathogenesis of B-cell malignancies like non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[1][2] this compound inhibits SYK-mediated signaling, leading to decreased cell viability and induction of apoptosis in malignant B-cells.[1][6] These properties make it a valuable tool for research in oncology and immunology.

Physicochemical Properties

Molecular Formula: C₁₉H₂₄ClN₉O[7] Molecular Weight: 429.91 g/mol [7]

Solubility

The solubility of this compound can vary based on the solvent and experimental conditions. The data below is a summary from multiple sources.

SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
DMSO ≥ 21.5 to 100 mg/mL[3][4][7]> 10 to 254.16 mM[3][4]May require sonication or gentle warming to fully dissolve. Use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[3][4][5]
Water ≥ 50 to 86 mg/mL[3][5][7]≥ 116.30 mM[7]Gentle warming may be required to achieve higher concentrations.[3]
Ethanol Insoluble-[3]

Biological Activity and Mechanism of Action

PRT062607 is a highly selective inhibitor of SYK kinase.[5] In B-cells, the engagement of the B-cell receptor (BCR) initiates a signaling cascade. This process begins with the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src family kinases like Lyn.[1][8] This phosphorylation event recruits SYK, leading to its own autophosphorylation and subsequent activation of downstream signaling pathways crucial for B-cell survival and proliferation.[1]

PRT062607 exerts its effect by inhibiting the kinase activity of SYK. This action blocks the phosphorylation of downstream targets, including ERK and AKT, thereby disrupting the BCR signaling pathway.[6][9] The inhibition of this pathway ultimately leads to the induction of caspase-dependent apoptosis in B-cell malignancies.[1][3]

SYK_Inhibition_Pathway cluster_inhibition BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Activation ITAM ITAMs (phosphorylated) Lyn->ITAM Phosphorylation SYK SYK ITAM->SYK Recruitment & Activation Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) SYK->Downstream SYK->Downstream Proliferation B-Cell Proliferation & Survival PRT062607 PRT062607 HCl PRT062607->SYK Inhibition Downstream->Proliferation Downstream->Proliferation Apoptosis Apoptosis Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage weigh 1. Weigh PRT062607 HCl add_solvent 2. Add Solvent (DMSO or Water) weigh->add_solvent dissolve 3. Aid Dissolution (Warm/Sonicate) add_solvent->dissolve sterilize 4. Filter Sterilize (Aqueous solution) dissolve->sterilize If aqueous aliquot 5. Aliquot dissolve->aliquot If DMSO sterilize->aliquot store_short 6a. Store at -20°C (up to 1 month) aliquot->store_short store_long 6b. Store at -80°C (up to 6 months) aliquot->store_long

References

PRT062607 Hydrochloride: Application Notes and Protocols for Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT062607 Hydrochloride, also known as P505-15, is a potent and highly selective inhibitor of Spleen tyrosine kinase (Syk).[1][2][3][4] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, mast cells, and neutrophils.[5] By inhibiting Syk, PRT062607 effectively modulates immune responses, making it a valuable tool for research in autoimmune diseases, hematological malignancies, and allergic conditions.[5][6] This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications, along with relevant technical data and pathway diagrams.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Synonyms P505-15, PRT-2607, BIIB057[1][3][4]
CAS Number 1370261-97-4[1][2][7]
Molecular Formula C₁₉H₂₄ClN₉O[2][7]
Molecular Weight 429.91 g/mol [1][2][7]
Appearance Solid[2]
Purity >99%[4]
IC₅₀ 1 nM (in cell-free assays)[1][2]

Solubility

The solubility of this compound in various solvents is critical for the preparation of stock solutions. It is important to use fresh, anhydrous solvents, as moisture can reduce the solubility, particularly in DMSO.[1][4]

SolventSolubilityNotes
DMSO ≥21.5 mg/mL to 86 mg/mL (≥76.76 mM to 200.04 mM)[1][2][7] Use of fresh, moisture-free DMSO is recommended as absorbed moisture can decrease solubility.[1]
Water ≥50 mg/mL to ≥83.2 mg/mL (≥116.30 mM)[2][7] Gentle warming can aid dissolution.[2]
Ethanol Insoluble[1][2]

For achieving higher concentrations, warming the solution at 37°C for 10 minutes or using an ultrasonic bath can be beneficial.[2]

Stock Solution Preparation Protocols

Proper preparation of stock solutions is essential for accurate and reproducible experimental results. Below are detailed protocols for preparing this compound stock solutions for in vitro and in vivo use.

In Vitro Stock Solution Preparation

Objective: To prepare a high-concentration stock solution for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on solubility data). For example, to prepare a 10 mM stock solution, add 232.61 µL of DMSO to 1 mg of this compound.[7]

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming (e.g., 37°C for 10 minutes) or sonication can be used to aid dissolution.[2]

  • Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][7][8]

Workflow for In Vitro Stock Solution Preparation:

G cluster_0 Preparation cluster_1 Storage weigh 1. Weigh PRT062607 HCl add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing in vitro stock solution.

In Vivo Stock Solution and Formulation Preparation

Objective: To prepare a formulation suitable for oral administration in animal models.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl) or Corn Oil

  • Sterile tubes

  • Vortex mixer

Protocol for Vehicle-Based Formulation (e.g., for oral gavage):

This protocol is an example, and the final formulation may need to be optimized based on the specific experimental requirements.

  • Prepare a Concentrated DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).[3]

  • Vehicle Preparation: In a sterile tube, add the components of the vehicle in the following order, ensuring each component is fully mixed before adding the next. An example formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline[3]

  • Final Formulation: Add the concentrated DMSO stock of this compound to the pre-mixed vehicle to achieve the final desired concentration for dosing. For example, to prepare a 1 mL working solution, add 100 µL of a 50 mg/mL DMSO stock to a mixture of 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.[3]

  • Use: The final formulation should be a clear solution and is recommended to be prepared fresh on the day of use.[8]

Workflow for In Vivo Formulation Preparation:

G cluster_0 Component Preparation cluster_1 Final Formulation cluster_2 Administration prep_stock 1. Prepare Concentrated PRT062607 HCl in DMSO mix 3. Add DMSO Stock to Vehicle prep_stock->mix prep_vehicle 2. Prepare Vehicle (PEG300, Tween-80, Saline) prep_vehicle->mix vortex 4. Vortex to Ensure Homogeneity mix->vortex administer 5. Administer to Animal Model vortex->administer

Caption: Workflow for preparing in vivo formulation.

Mechanism of Action and Signaling Pathway

This compound is a highly selective inhibitor of Spleen tyrosine kinase (Syk).[1] Syk is a key component of signal transduction pathways downstream of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors.[5][6][9] Upon receptor engagement, Syk is activated and initiates a signaling cascade that leads to cellular responses such as proliferation, differentiation, and the production of inflammatory cytokines.[5] PRT062607 inhibits Syk by binding to its ATP-binding site, thereby preventing its phosphorylation and subsequent activation.[5] This blockade of Syk activity disrupts downstream signaling pathways, leading to a reduction in immune cell activation and inflammatory responses.[5]

Syk Signaling Pathway Inhibition by PRT062607:

G cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) / Fc Receptor Syk Syk BCR->Syk Activates PLCg PLCγ Activation CellularResponse Cellular Responses (Proliferation, Cytokine Release) PLCg->CellularResponse PI3K PI3K Activation PI3K->CellularResponse MAPK MAPK Activation MAPK->CellularResponse NFkB NF-κB Activation NFkB->CellularResponse Syk->PLCg Phosphorylates & Activates Syk->PI3K Phosphorylates & Activates Syk->MAPK Phosphorylates & Activates Syk->NFkB Phosphorylates & Activates PRT062607 PRT062607 HCl PRT062607->Syk Inhibits

References

PRT062607 Hydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the stability, storage, and handling of PRT062607 hydrochloride, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). The included protocols are intended to guide researchers in the effective use of this compound in various experimental settings.

Stability and Storage

Proper storage and handling of this compound are critical to maintain its integrity and ensure reproducible experimental results. While comprehensive, publicly available stability data under various stress conditions (e.g., temperature, humidity, light) is limited, the following recommendations are based on information from suppliers and general best practices for handling chemical compounds.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationRecommendations
Solid Powder4°CShort-termStore in a cool, dry place, protected from light. Keep tightly sealed.
Solid Powder-20°CLong-termFor extended storage, keep in a freezer. Protect from moisture.
Stock Solution in DMSO-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1] Keep tightly sealed and protected from moisture.
Stock Solution in DMSO-80°CUp to 6 monthsFor long-term storage of solutions, -80°C is recommended.[1] Aliquot to minimize freeze-thaw cycles.

General Guidance on Stability:

  • Light Sensitivity: As with many complex organic molecules, it is prudent to protect this compound from prolonged exposure to light.

  • Hygroscopicity: The hydrochloride salt form may be hygroscopic. Store in a desiccated environment to prevent moisture absorption, which could lead to degradation.

  • Solution Stability: Stock solutions in DMSO are stable for the durations indicated in Table 1 when stored properly. For aqueous solutions, it is recommended to prepare them fresh for each experiment and use them on the same day.

Experimental Protocols

The following are generalized protocols for common assays involving this compound. Researchers should optimize these protocols for their specific experimental systems.

Preparation of Stock and Working Solutions

Protocol 2.1.1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 429.91 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into small, single-use vials and store at -20°C or -80°C.

Protocol 2.1.2: Preparation of Working Solutions for In Vitro Cell-Based Assays

  • Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Protocol 2.1.3: Formulation for In Vivo Oral Administration

For oral gavage in animal models, this compound can be formulated as a suspension.

  • Vehicle Preparation: Prepare a vehicle solution of 0.5% methylcellulose (B11928114) in sterile water.

  • Suspension: Weigh the required amount of this compound and suspend it in the vehicle.

  • Homogenization: Vortex or sonicate the suspension to ensure it is uniform before administration. Prepare the suspension fresh daily.

Syk Kinase Activity Assay (Biochemical)

This protocol outlines a general procedure for measuring the enzymatic activity of Syk and the inhibitory effect of this compound using a luminescence-based assay that quantifies ADP production.

Table 2: Reagents for Syk Kinase Activity Assay

ReagentDescription
Syk EnzymeRecombinant human Syk protein
Kinase SubstrateA suitable peptide or protein substrate for Syk (e.g., poly(Glu, Tyr) 4:1)
ATPAdenosine triphosphate
This compoundTest inhibitor
Kinase Assay Buffere.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
ADP-Glo™ Kinase Assay KitFor detection of ADP produced

Protocol 2.2.1: Syk Kinase Inhibition Assay

  • Prepare Reagents: Dilute the Syk enzyme, substrate, and ATP in the kinase assay buffer to the desired working concentrations.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of this compound dilution or vehicle (control).

    • 2 µL of Syk enzyme solution.

    • 2 µL of substrate/ATP mixture.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound.

Western Blot for Syk Phosphorylation

This protocol describes the detection of phosphorylated Syk (p-Syk) in cell lysates to assess the inhibitory effect of this compound on Syk signaling.

Protocol 2.3.1: Analysis of Syk Phosphorylation

  • Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified duration.

  • Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) to induce Syk phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature the protein lysates by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-Syk (e.g., p-Syk Tyr525/526) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Syk to normalize for protein loading.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Antigen Antigen Antigen->BCR Binding Syk Syk Lyn->Syk Phosphorylation & Activation Downstream Downstream Signaling (e.g., PLCγ2, Btk, ERK) Syk->Downstream PRT062607 PRT062607 Hydrochloride PRT062607->Syk Inhibition Activation B-Cell Activation, Proliferation, & Survival Downstream->Activation

Caption: Syk Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Culture (e.g., B-cells) Treatment Treat with PRT062607 HCl Cell_Culture->Treatment Stimulation Stimulate (e.g., anti-IgM) Treatment->Stimulation Analysis Analysis: - Western Blot (p-Syk) - Kinase Assay - Viability Assay Stimulation->Analysis Animal_Model Animal Model (e.g., Xenograft) Formulation Formulate PRT062607 HCl Animal_Model->Formulation Administration Oral Administration Formulation->Administration Outcome Measure Outcomes: - Tumor Growth - Biomarkers Administration->Outcome

Caption: General Experimental Workflow for this compound.

References

Application Notes and Protocols for PRT062607 Hydrochloride in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT062607 Hydrochloride, also known as P505-15, is a potent and highly selective, orally bioavailable small-molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells.[2] Dysregulation of Syk signaling is implicated in the pathogenesis of B-cell malignancies and autoimmune diseases. PRT062607 has demonstrated significant anti-inflammatory activity and has been investigated for its therapeutic potential in conditions such as non-Hodgkin lymphoma (NHL), chronic lymphocytic leukemia (CLL), and rheumatoid arthritis.[1][2] These application notes provide detailed protocols for the in vitro use of PRT062607 in cell culture, including methods for assessing its effects on cell viability, apoptosis, and Syk signaling.

Mechanism of Action

PRT062607 exerts its biological effects by selectively inhibiting the kinase activity of Syk. In B-cells, the B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src family kinases. This recruits Syk to the receptor complex, where it becomes activated and subsequently phosphorylates downstream effector molecules. This cascade ultimately results in the activation of transcription factors that govern cell proliferation, survival, and differentiation. By inhibiting Syk, PRT062607 effectively blocks these downstream signaling events, leading to decreased cell viability and induction of apoptosis in Syk-dependent cancer cells.[2]

Data Presentation

The following table summarizes the in vitro inhibitory concentrations of PRT062607 across various assays and cell lines.

ParameterCell Line/SystemConcentration (IC50)Reference
Syk Kinase Activity (cell-free)Purified Syk1-2 nM[1]
BCR-mediated B-cell ActivationHuman Whole Blood0.27 µM[1]
FcεRI-mediated Basophil DegranulationHuman Whole Blood0.15 µM[1]
BLNK PhosphorylationRamos (Human Burkitt's lymphoma)0.178 µM[4]
AKT Phosphorylation InhibitionPrimary CLL cellsComplete inhibition between 0.3 and 1 µM[2]
Cell ViabilityPrimary CLL cellsIC50 values ranged from 10 nM to 10 µM[2]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for 1 mg of PRT062607 HCl (Molecular Weight: 429.91 g/mol ), add 232.6 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming at 37°C for 10 minutes or sonication can aid in solubilization.[5]

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

In Vitro Cell Viability Assay (MTS Assay)

This protocol is designed to assess the effect of PRT062607 on the viability of cancer cell lines.

Materials:

  • Suspension or adherent cancer cell line (e.g., SUDHL-4, Ramos)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (10 mM)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • For suspension cells, directly seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.

    • For adherent cells, seed the cells and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of PRT062607 in complete culture medium from the 10 mM stock solution. A common concentration range to test is 10 nM to 10 µM.[2]

    • Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest PRT062607 concentration) and untreated control wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[2][6]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the PRT062607 concentration to determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with PRT062607.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound stock solution (10 mM)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed 0.5 x 10^6 cells per well in a 6-well plate in 2 mL of complete culture medium.

    • Treat the cells with the desired concentrations of PRT062607 (e.g., 1 µM) and a vehicle control for 24 to 72 hours.[5]

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC is typically detected in the FL1 channel, and PI in the FL2 channel.

    • Gate on the cell population and create a quadrant plot to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Visualizations

Syk Signaling Pathway Inhibition by PRT062607

Syk_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Binding Syk Syk Lyn->Syk ITAM Phosphorylation & Syk Recruitment Downstream Downstream Signaling (e.g., PLCγ2, PI3K) Syk->Downstream Phosphorylation Transcription Transcription Factors (e.g., NF-κB, NFAT) Downstream->Transcription PRT062607 PRT062607 PRT062607->Syk Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Workflow A 1. Seed Cells (e.g., 5x10^4 cells/well in 96-well plate) B 2. Prepare PRT062607 Dilutions (e.g., 10 nM to 10 µM) A->B C 3. Treat Cells (Add compound dilutions to wells) B->C D 4. Incubate (48-72 hours at 37°C, 5% CO2) C->D E 5. Add MTS Reagent (20 µL per well) D->E F 6. Incubate (1-4 hours at 37°C) E->F G 7. Measure Absorbance (490 nm) F->G H 8. Data Analysis (Calculate % viability and IC50) G->H

References

Application Notes and Protocols for PRT062607 Hydrochloride in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT062607 Hydrochloride, also known as P505-15, is a potent and highly selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various hematopoietic cells. In the context of oncology, particularly in B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin's Lymphoma (NHL), aberrant Syk activation is a key driver of cancer cell proliferation, survival, and resistance to apoptosis. PRT062607 competitively binds to the ATP-binding pocket of Syk, effectively inhibiting its kinase activity and disrupting downstream signaling cascades.[1][2][3][4] This targeted inhibition makes PRT062607 a valuable tool for cancer research and a potential therapeutic agent. Recent studies also suggest a role for Syk in solid tumors, including breast cancer, where it may regulate cell growth, migration, and invasion.

These application notes provide a comprehensive overview of the use of PRT062607 in cancer cell research, including its mechanism of action, optimal concentration ranges in various cancer cell lines, and detailed protocols for assessing its effects on cell viability and apoptosis.

Mechanism of Action: Syk Inhibition in Cancer Cells

PRT062607 exerts its anti-cancer effects by inhibiting the enzymatic function of Syk. In B-cell malignancies, the B-cell receptor (BCR) signaling pathway is often constitutively active, promoting cell survival and proliferation. Upon BCR engagement, Syk is recruited and activated, leading to the phosphorylation of downstream effector molecules. This cascade ultimately activates pro-survival pathways such as the PI3K/AKT and MAPK/ERK pathways. PRT062607 blocks these initial signaling events, leading to cell cycle arrest and induction of apoptosis.[1][3][4]

Syk_Signaling_Pathway Syk Signaling Pathway in B-Cell Malignancies cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylation PLCg2 PLCγ2 Syk->PLCg2 PI3K PI3K Syk->PI3K Apoptosis Apoptosis Syk->Apoptosis Inhibition of pro-survival signals ERK ERK PLCg2->ERK AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation ERK->Proliferation PRT062607 PRT062607 PRT062607->Syk Inhibition

Caption: Syk Signaling Pathway in B-Cell Malignancies.

Optimal Concentration of this compound

The optimal concentration of PRT062607 for inducing a biological effect is highly dependent on the cancer cell line and the specific endpoint being measured (e.g., inhibition of signaling, cytotoxicity, or apoptosis). The enzymatic IC50 for Syk is in the low nanomolar range (1-2 nM).[2] However, cellular assays typically require higher concentrations to achieve a significant effect.

The following tables summarize the half-maximal inhibitory concentration (IC50) values of PRT062607 in various cancer cell lines, as reported in the Genomics of Drug Sensitivity in Cancer (GDSC) database and other literature.

Table 1: IC50 Values of PRT062607 in Hematological Malignancy Cell Lines

Cell LineCancer TypeIC50 (µM)Data Source
SU-DHL-4Diffuse Large B-Cell Lymphoma (DLBCL)Sensitive[1]
SU-DHL-6Diffuse Large B-Cell Lymphoma (DLBCL)Sensitive[1]
OCI-Ly10Diffuse Large B-Cell Lymphoma (DLBCL)Sensitive[1]
Ros50Diffuse Large B-Cell Lymphoma (DLBCL)Resistant[1]
OCI-Ly19Diffuse Large B-Cell Lymphoma (DLBCL)Resistant*[1]
Primary CLL CellsChronic Lymphocytic Leukemia (CLL)< 3.0**[1]

*Sensitivity was determined by the induction of apoptosis at 1 µM and 3 µM, specific IC50 values for cytotoxicity were not provided in this source. **Activity was defined as an IC50 < 3 µM in 15 out of 42 patient samples.

Table 2: IC50 Values of PRT062607 in Various Cancer Cell Lines (GDSC Database)

Cell Line NameCOSMIC IDTissueIC50 (µM)
A2058905980Skin1.89
A2780906299Ovary2.12
A375906279Skin2.35
A427906289Lung2.55
A549905949Lung2.87
HCT-116906792Colon2.98
HT-29906802Colon3.15
K-562907044Haematopoietic and Lymphoid3.21
MCF7908442Breast3.56
PC-3908478Prostate3.88

This is a selection of data from the GDSC database and is intended to be representative. For a comprehensive list, please refer to the official GDSC website.

Experimental Protocols

The following are detailed protocols for determining the optimal concentration of PRT062607 in cancer cells by assessing cell viability and apoptosis.

Protocol 1: Determination of IC50 using MTT Cell Viability Assay

This protocol outlines the steps to determine the concentration of PRT062607 that inhibits the metabolic activity of a cancer cell line by 50%.

MTT_Workflow MTT Assay Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Incubate Overnight (allow attachment) A->B C 3. Treat with Serial Dilutions of PRT062607 B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4 hours (formazan formation) E->F G 7. Solubilize Formazan (B1609692) Crystals (e.g., with DMSO) F->G H 8. Measure Absorbance at 570 nm G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: MTT Assay Experimental Workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Count the cells and adjust the concentration to 5 x 104 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of PRT062607 in complete medium from a stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control medium.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide Staining

This protocol describes how to quantify the percentage of apoptotic and necrotic cells following treatment with PRT062607 using flow cytometry.

Apoptosis_Workflow Annexin V/PI Apoptosis Assay Workflow A 1. Seed and Treat Cells with PRT062607 B 2. Incubate for 24-48 hours A->B C 3. Harvest Cells (including supernatant) B->C D 4. Wash with PBS C->D E 5. Resuspend in Annexin V Binding Buffer D->E F 6. Add Annexin V-FITC and Propidium Iodide (PI) E->F G 7. Incubate in the Dark (15 minutes) F->G H 8. Analyze by Flow Cytometry G->H I 9. Quantify Apoptotic and Necrotic Cells H->I

Caption: Annexin V/PI Apoptosis Assay Workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates or culture flasks

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to overconfluence during the experiment.

    • Allow cells to attach overnight (for adherent cells).

    • Treat cells with PRT062607 at concentrations determined to be around the IC50 value and 2-3 fold higher, along with a vehicle control.

  • Incubation:

    • Incubate the cells for a desired time period, typically 24 or 48 hours, at 37°C in a humidified 5% CO2 incubator.

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the detached cells with the collected medium.

    • For suspension cells, directly collect the cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation:

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Conclusion

This compound is a specific and potent inhibitor of Syk kinase, demonstrating significant anti-cancer activity in various preclinical models, particularly in hematological malignancies. The determination of the optimal concentration is crucial for its effective use in in vitro studies. The provided data and protocols offer a solid foundation for researchers to investigate the effects of PRT062607 on their cancer cell lines of interest and to further elucidate its therapeutic potential. It is recommended to perform dose-response and time-course experiments to establish the optimal experimental conditions for each specific cell line and biological question.

References

PRT062607 Hydrochloride: In Vivo Dosing Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: PRT062607 Hydrochloride, also known as P505-15, is a potent and highly selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a crucial mediator of signal transduction in various hematopoietic cells and is implicated in the pathogenesis of B-cell malignancies, inflammatory diseases, and other disorders.[1][2][3] This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, based on preclinical studies.

Signaling Pathway of PRT062607

PRT062607 exerts its therapeutic effects by inhibiting the activity of Syk, a key kinase in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, Syk is recruited and activated, leading to the phosphorylation of downstream effector molecules. This cascade ultimately results in cellular responses such as proliferation, survival, and cytokine production. By inhibiting Syk, PRT062607 effectively abrogates these downstream signals.

PRT062607_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylation Downstream Downstream Effectors Syk->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response PRT062607 PRT062607 PRT062607->Syk Inhibition

PRT062607 inhibits the Syk signaling pathway.

Quantitative Data Summary

The following tables summarize the in vivo dosing parameters for this compound in various mouse models.

Table 1: Oral Administration in Mouse Models

Mouse ModelDosing RegimenVehicleDurationKey FindingsReference
Non-Hodgkin Lymphoma (NHL) Xenograft (NOD/SCID mice)10, 15, or 20 mg/kg, twice daily (BID)0.5% methylcellulose (B11928114) in water27 daysSignificantly inhibited tumor growth.[1]
BCR-Induced Splenomegaly (Balb/c mice)15 mg/kg, twice daily (BID)0.5% methylcellulose in water5 daysPrevented splenomegaly induced by anti-IgD.[1]
Rheumatoid ArthritisDose-dependentNot specifiedNot specifiedProduced anti-inflammatory activity.[4]

Table 2: Intraperitoneal Administration in a Mouse Model

Mouse ModelDosing RegimenVehicleDurationKey FindingsReference
Sepsis (Cecal Ligation and Puncture - CLP) (C57BL/6 mice)15 mg/kg, single dose (1 hour post-CLP)Saline24 hoursReduced cardiac dysfunction and multi-organ failure.[5][6][7]

Experimental Protocols

Protocol 1: Oral Gavage Administration for NHL Xenograft Model

1. Materials:

  • This compound
  • Vehicle: 0.5% methylcellulose in sterile water
  • NOD/SCID mice
  • Ramos human lymphoma cells (3 x 10^6 cells per mouse)
  • 27-gauge needles
  • Oral gavage needles
  • Standard animal housing and monitoring equipment

2. Workflow:

NHL_Xenograft_Workflow cluster_protocol NHL Xenograft Protocol Acclimatize Acclimatize NOD/SCID Mice (≥3 days) Inject Inject Ramos Cells (Subcutaneously) Acclimatize->Inject Randomize Randomize into Treatment Groups Inject->Randomize Dose Oral Gavage (Twice Daily) Randomize->Dose Monitor Monitor Tumor Growth and Animal Health Dose->Monitor Analyze Euthanize and Analyze Tumors (Day 27) Monitor->Analyze

Workflow for the NHL xenograft mouse model study.

3. Procedure:

  • Acclimatize NOD/SCID mice for at least 3 days prior to the experiment.[1]
  • Prepare a suspension of Ramos cells in a suitable medium.
  • Inject 3 x 10^6 Ramos cells subcutaneously into the hind flank of each mouse.[1]
  • Randomize the mice into treatment groups (e.g., vehicle, 10 mg/kg, 15 mg/kg, 20 mg/kg PRT062607).[1]
  • Prepare the dosing solutions by suspending this compound in 0.5% methylcellulose in water.
  • Administer the assigned treatment via oral gavage twice daily.[1]
  • Monitor the mice daily for tumor growth, body weight, and overall health.
  • On day 27, euthanize the mice and collect plasma and tumor samples for pharmacokinetic and pharmacodynamic analyses.[1]

Protocol 2: Intraperitoneal Injection for Sepsis Model

1. Materials:

  • This compound
  • Vehicle: Saline
  • C57BL/6 mice (10 weeks old)
  • Surgical instruments for Cecal Ligation and Puncture (CLP)
  • Anesthetics
  • Analgesics (e.g., buprenorphine)
  • Antibiotics (e.g., imipenem/cilastatin)
  • Standard animal housing and monitoring equipment

2. Procedure:

  • Induce sepsis in 10-week-old C57BL/6 mice via the Cecal Ligation and Puncture (CLP) procedure.[5]
  • One hour after the onset of sepsis (post-CLP), administer a single intraperitoneal injection of PRT062607 (15 mg/kg) or vehicle (saline).[5][6]
  • Administer antibiotics (e.g., 2 mg/kg imipenem/cilastatin, subcutaneously) and analgesics (e.g., 0.05 mg/kg buprenorphine, intraperitoneally) at 6 and 18 hours post-CLP.[5][6]
  • At 24 hours post-CLP, assess cardiac function and collect serum and tissue samples to evaluate organ injury and inflammatory markers.[6][7]

Disclaimer: These protocols are intended as a guide and should be adapted based on specific experimental needs and institutional guidelines for animal care and use. Researchers should ensure all procedures are approved by their respective Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for PRT062607 Hydrochloride in Rheumatoid Arthritis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT062607 hydrochloride, also known as P505-15, is a potent and highly selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a critical mediator of signal transduction downstream of various immune receptors, including B-cell receptors and Fc receptors, making it a compelling therapeutic target for autoimmune and inflammatory diseases such as rheumatoid arthritis (RA).[4][5] In RA, Syk plays a central role in the activation of multiple cell types, including B cells and mast cells, which contribute to the production of autoantibodies, release of inflammatory mediators, and subsequent joint destruction.[4] Preclinical studies in rodent models of RA have demonstrated the anti-inflammatory efficacy of PRT062607, highlighting its potential as a disease-modifying antirheumatic drug (DMARD).[1][3]

These application notes provide a summary of the preclinical efficacy of PRT062607 in established animal models of rheumatoid arthritis and detailed protocols for its evaluation.

Data Presentation

The following tables summarize the in vivo efficacy of PRT062607 in rodent models of rheumatoid arthritis.

Table 1: Preclinical Efficacy of PRT062607 in a Rat Collagen-Induced Arthritis (CIA) Model

Dosing RegimenKey Efficacy EndpointsResultsReference
Oral administration, dose-dependentPaw Inflammation ScoreStatistically significant and dose-dependent reduction in paw inflammation.[3]
Oral administration, dose-dependentJoint SwellingDose-dependent amelioration of joint swelling.[3]

Table 2: Preclinical Efficacy of PRT062607 in a Mouse Collagen Antibody-Induced Arthritis (CAIA) Model

Dosing RegimenKey Efficacy EndpointsResultsReference
Oral administration, dose-dependentPaw Inflammation ScoreStatistically significant and dose-dependent anti-inflammatory activity.[3]
Oral administration, dose-dependentJoint InflammationSignificant suppression of joint inflammation.[3]

Note: Specific quantitative data from the primary source (Coffey G, et al. J Pharmacol Exp Ther. 2012 Feb;340(2):350-9) detailing the exact dose-response relationship for arthritis scores and paw swelling were not accessible in the conducted search. The results are presented here based on the qualitative descriptions of dose-dependent efficacy from the abstracts and summaries of the publication.

Signaling Pathway

The therapeutic effect of PRT062607 in rheumatoid arthritis is attributed to its inhibition of the Spleen Tyrosine Kinase (Syk) signaling pathway.

Syk_Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response BCR B-Cell Receptor (BCR) / Fc Receptor Syk Syk BCR->Syk Activation PLCg PLCγ Cytokine Cytokine Production (e.g., TNF-α, IL-6) PLCg->Cytokine PI3K PI3K Proliferation B-Cell Proliferation & Differentiation PI3K->Proliferation Vav Vav Degranulation Mast Cell Degranulation Vav->Degranulation Inflammation Joint Inflammation & Damage Cytokine->Inflammation Proliferation->Inflammation Degranulation->Inflammation Syk->PLCg Syk->PI3K Syk->Vav PRT062607 PRT062607 PRT062607->Syk Inhibition experimental_workflow cluster_induction Disease Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Day0 Day 0: Primary Immunization (Collagen in CFA) Day7 Day 7: Booster Immunization (Collagen in IFA) Day0->Day7 Day10_14 Days 10-14: Onset of Arthritis (Arthritis Score ≥ 2) Day7->Day10_14 Day14_28 Days 14-28: Daily Oral Dosing (Vehicle, PRT062607, Positive Control) Day10_14->Day14_28 Monitoring Daily Monitoring: - Arthritis Score - Paw Thickness - Body Weight Day14_28->Monitoring Day28 Day 28: Terminal Endpoint Analysis - Histopathology - Biomarker Analysis Day14_28->Day28

References

Application Notes and Protocols for PRT062607 Hydrochloride in p-Syk Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT062607 Hydrochloride, also known as P505-15, is a potent and highly selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3][4] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[3][5] It is a key mediator in B-cell receptor (BCR) signaling and is implicated in the pathogenesis of B-cell malignancies like non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[3] Upon activation of receptors like the BCR, Syk is recruited and undergoes autophosphorylation, initiating a cascade of downstream signaling events that regulate cell activation, proliferation, and survival.[3][6] this compound selectively inhibits this phosphorylation, thereby blocking these downstream effects.[2][4] This document provides a detailed protocol for utilizing this compound to study its inhibitory effect on Syk phosphorylation (p-Syk) using Western blotting.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of Syk, exhibiting high selectivity with an IC50 of approximately 1 nM in cell-free assays.[1][3][4] Its selectivity for Syk is over 80-fold greater than for other kinases such as Fgr, PAK5, Lyn, FAK, Pyk2, FLT3, MLK1, and Zap70.[1][2] In cellular assays, PRT062607 potently inhibits BCR-mediated signaling and B-cell activation.[1] By binding to the ATP-binding pocket of Syk, PRT062607 prevents the transfer of a phosphate (B84403) group to its tyrosine residues, thus inhibiting its activation and downstream signaling.

Data Presentation

The inhibitory effect of this compound on Syk phosphorylation can be quantified by densitometric analysis of Western blot bands corresponding to p-Syk. The data can be presented as a percentage of inhibition relative to a vehicle-treated control.

Treatment GroupPRT062607 Conc. (µM)p-Syk Signal (Arbitrary Units)Total Syk Signal (Arbitrary Units)Normalized p-Syk/Total Syk Ratio% Inhibition of Syk Phosphorylation
Untreated Control010,0009,8001.020%
Vehicle Control (e.g., DMSO)09,9509,9001.010%
PRT0626070.15,5009,7500.5644.6%
PRT0626070.52,1009,8500.2179.2%
PRT0626071.08509,9000.0991.1%
PRT0626075.02509,8000.0397.0%

Note: The data presented in this table is illustrative and will vary depending on the cell line, experimental conditions, and antibody performance.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol is optimized for a B-cell lymphoma cell line, such as Ramos cells, which are known to have constitutively active BCR signaling.

Materials:

  • Ramos cells (or other suitable cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (prepare a stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

  • Phosphate Buffered Saline (PBS), ice-cold

Procedure:

  • Cell Seeding: Seed Ramos cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

  • Cell Starvation (Optional): For some experimental designs, it may be beneficial to serum-starve the cells for 2-4 hours prior to treatment to reduce baseline signaling.

  • PRT062607 Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Add the desired final concentrations of PRT062607 or vehicle control to the cells. A typical concentration range to observe a dose-dependent inhibition is 0.1 µM to 5 µM.

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a humidified incubator with 5% CO2. A 30-minute pre-incubation is often sufficient to see inhibition of subsequent signaling events.[1]

  • Cell Stimulation (Optional): To induce Syk phosphorylation, cells can be stimulated with an appropriate agonist, such as anti-IgM antibody for B-cells, for 10-15 minutes following the pre-incubation with PRT062607.

  • Cell Harvesting: Following incubation, transfer the cells to a conical tube and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet once with ice-cold PBS to remove any residual media and inhibitor.

Western Blot Protocol for p-Syk

Materials:

  • Cell pellet from the previous step

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody: Rabbit anti-phospho-Syk (e.g., Tyr525/526)

  • Primary antibody: Rabbit or Mouse anti-total Syk

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 100 µL for 1-2 x 10^6 cells).[7] Incubate on ice for 30 minutes with occasional vortexing.[8]

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

  • Protein Quantification: Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature. For phospho-antibodies, 5% BSA in TBST is often recommended.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Syk (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Syk.

Mandatory Visualization

Western_Blot_Workflow start Cell Culture & Treatment with PRT062607 harvest Cell Harvesting & Washing start->harvest lysis Cell Lysis (RIPA + Inhibitors) harvest->lysis quant Protein Quantification (BCA Assay) lysis->quant prep Sample Preparation (Laemmli Buffer) quant->prep sds_page SDS-PAGE prep->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-Syk) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

References

Application Notes and Protocols: PRT062607 Hydrochloride in Flow Cytometry Analysis of B-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT062607 Hydrochloride, also known as P505-15, is a potent and highly selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a critical cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells, including B-lymphocytes.[1] It plays a pivotal role in signal transduction downstream of the B-cell receptor (BCR).[1] Aberrant BCR signaling is a hallmark of various B-cell malignancies, making Syk an attractive therapeutic target.[1][2][4] PRT062607 has demonstrated the ability to inhibit BCR-mediated B-cell signaling and function both in laboratory settings and in living organisms.[2][3][4] These application notes provide a detailed protocol for utilizing flow cytometry to analyze the inhibitory effects of PRT062607 on B-cell activation.

Mechanism of Action

Upon antigen binding, the B-cell receptor (BCR) initiates a signaling cascade. This process begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src family kinases, such as Lyn.[1] This phosphorylation event leads to the recruitment and subsequent autophosphorylation and activation of Syk.[1] Activated Syk then triggers a cascade of downstream signaling events, ultimately leading to B-cell activation, proliferation, and differentiation. PRT062607 acts as a competitive inhibitor of Syk, preventing its phosphorylation and activation, thereby blocking the entire downstream signaling pathway.[1]

Quantitative Data Summary

The inhibitory activity of PRT062607 on B-cell activation and signaling has been quantified in various studies. The following table summarizes the key IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of a specific biological process.

AssayTarget/MarkerCell TypeIC50Reference
B-cell ActivationCD69 UpregulationHuman Whole Blood0.28 µM[5]
BCR Signaling---Human Whole Blood0.27 µM[5]
Basophil DegranulationCD63 UpregulationHuman Whole Blood0.15 µM[5]
Syk Kinase Activity---Enzymatic Assay1-2 nM[3]
B-cell Activation (BCR-mediated)InhibitionHealthy Volunteers324 nM[6]
Basophil Degranulation (FcεRI-mediated)InhibitionHealthy Volunteers205 nM[6]

Signaling Pathway Diagram

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and highlights the point of inhibition by this compound.

BCR_Signaling_Pathway cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk Phosphorylates ITAMs Downstream Downstream Signaling Syk->Downstream Activation B-Cell Activation (Proliferation, Differentiation) Downstream->Activation PRT062607 PRT062607 PRT062607->Syk Inhibits

Caption: BCR signaling pathway and PRT062607 inhibition.

Experimental Protocols

Protocol: Flow Cytometry Analysis of PRT062607-Mediated Inhibition of B-Cell Activation

This protocol details the steps to assess the inhibitory effect of PRT062607 on B-cell activation by measuring the expression of activation markers using flow cytometry.

1. Materials and Reagents

  • Cells: Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or B-cell lines (e.g., from Chronic Lymphocytic Leukemia patients).

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

  • B-cell Stimulant: Anti-IgM antibody or anti-IgD antibody.

  • Fluorochrome-conjugated Antibodies for Flow Cytometry:

    • Anti-CD19 (to identify B-cells)

    • Anti-CD69 (early activation marker)

    • Anti-CD80/CD86 (co-stimulatory molecules)

    • Viability dye (e.g., 7-AAD or Propidium Iodide)

  • Buffers:

    • Phosphate-Buffered Saline (PBS)

    • FACS Buffer (PBS containing 1-2% BSA or FBS)

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 96-well cell culture plates.

  • Flow cytometer.

2. Experimental Workflow

The following diagram outlines the experimental workflow.

Experimental_Workflow Cell_Isolation 1. Isolate PBMCs or prepare B-cell line Cell_Plating 2. Plate cells in a 96-well plate Cell_Isolation->Cell_Plating PRT_Treatment 3. Pre-incubate cells with PRT062607 or vehicle Cell_Plating->PRT_Treatment Stimulation 4. Stimulate B-cells with anti-IgM or anti-IgD PRT_Treatment->Stimulation Incubation 5. Incubate for 16-24 hours Stimulation->Incubation Harvesting 6. Harvest cells Incubation->Harvesting Staining 7. Stain with fluorescent antibodies Harvesting->Staining Acquisition 8. Acquire data on a flow cytometer Staining->Acquisition Analysis 9. Analyze data Acquisition->Analysis

Caption: Flow cytometry workflow for B-cell activation analysis.

3. Detailed Methodology

  • Cell Preparation:

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Alternatively, culture and maintain your B-cell line of interest according to standard protocols.

    • Wash the cells with PBS and resuspend in complete cell culture medium at a concentration of 1 x 10^6 cells/mL.

  • Cell Plating and Treatment:

    • Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the desired concentrations of PRT062607 or vehicle control (e.g., DMSO diluted in medium) to the respective wells.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO2 incubator.

  • B-Cell Stimulation:

    • Prepare the B-cell stimulant (e.g., anti-IgM or anti-IgD antibody) at the optimal concentration (to be determined empirically, typically 1-10 µg/mL).

    • Add the stimulant to all wells except for the unstimulated control wells.

    • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Staining for Flow Cytometry:

    • Harvest the cells by transferring them to FACS tubes.

    • Wash the cells once with FACS buffer.

    • Prepare a cocktail of fluorochrome-conjugated antibodies (anti-CD19, anti-CD69, anti-CD80/86) in FACS buffer.

    • Resuspend the cell pellet in the antibody cocktail and incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer containing a viability dye just before acquisition.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000 events in the B-cell gate).

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express).

    • Gate on the lymphocyte population based on forward and side scatter.

    • Identify the B-cell population by gating on CD19-positive cells.

    • Within the B-cell gate, determine the percentage of cells expressing the activation markers (CD69, CD80, CD86) and/or the mean fluorescence intensity (MFI) of these markers.

    • Compare the expression of activation markers in the PRT062607-treated samples to the vehicle-treated, stimulated control to determine the extent of inhibition.

Conclusion

This compound is a valuable tool for studying B-cell biology and for the development of novel therapeutics for B-cell malignancies and autoimmune diseases. The provided protocols offer a robust framework for utilizing flow cytometry to investigate the inhibitory effects of PRT062607 on B-cell activation. These methods can be adapted and expanded to include the analysis of intracellular signaling molecules (e.g., phospho-Syk, phospho-ERK) to further dissect the mechanism of action of this potent Syk inhibitor.

References

Application Notes and Protocols: PRT062607 Hydrochloride-Induced Apoptosis in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT062607 Hydrochloride (also known as P505-15) is a potent and highly selective, orally bioavailable small-molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of the B-cell receptor (BCR).[1][3] In various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and certain types of Non-Hodgkin Lymphoma (NHL), the BCR signaling pathway is often constitutively active, promoting cell survival and proliferation.[1][2][3] By inhibiting SYK, PRT062607 effectively abrogates these pro-survival signals, leading to the induction of caspase-dependent apoptosis in leukemia cells that rely on BCR signaling.[1] These application notes provide detailed protocols for assessing PRT062607-induced apoptosis in leukemia cells and summarize the available data on its efficacy.

Mechanism of Action

PRT062607 targets the adenosine (B11128) triphosphate (ATP) binding site of SYK, preventing its autophosphorylation and subsequent activation. This blockade of SYK activity interrupts downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. The inhibition of these pathways ultimately leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and the activation of the intrinsic apoptotic cascade, culminating in the activation of executioner caspases (e.g., caspase-3) and programmed cell death.

Data Presentation

Table 1: In Vitro Efficacy of PRT062607 (P505-15) Against Leukemia and Lymphoma Cell Lines
ParameterCell Line/Cell TypeValueReference
SYK IC₅₀ Cell-free assay1 nM[1][2]
B-cell Activation IC₅₀ Human Whole Blood (BCR-mediated)0.28 µM[3]
B-cell Signaling IC₅₀ Human Whole Blood (BCR-mediated)0.27 µM[3]
Cell Viability Primary CLL Cells (n=42)IC₅₀ values calculated from 10 nM to 10 µM[3]
Table 2: Apoptotic Response of NHL Cell Lines to PRT062607 (P505-15)
Cell LineBCR Signaling CompetencyApoptotic Response to PRT062607 (1-3 µM)Reference
SU-DHL4 CompetentSensitive[4]
SU-DHL6 CompetentSensitive[4]
Ramos CompetentSensitive[4]
Toledo Deficient (lacks BCR)Resistant[4]
Karpas-422 Deficient (lacks BLNK)Resistant[4]

Note: Apoptotic response was determined by measuring active caspase-3 levels. While specific percentages are not provided in a tabular format in the source, histograms clearly demonstrate a significant increase in apoptosis for sensitive cell lines.

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol details the detection of early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells using flow cytometry.

Materials:

  • Leukemia cell lines (e.g., SU-DHL6, Ramos) or primary CLL cells

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed leukemia cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL in complete culture medium.

  • Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Harvesting:

    • For suspension cells, gently transfer the cells from each well to a separate 1.5 mL microcentrifuge tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. Aspirate the supernatant.

  • Resuspension in Binding Buffer: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining:

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Add 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). Set up appropriate gates for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 2: Measurement of Active Caspase-3

This protocol uses a fluorochrome-conjugated antibody specific for the active form of caspase-3 to quantify cells undergoing apoptosis.

Materials:

  • Leukemia cells

  • This compound

  • Complete cell culture medium

  • PE-conjugated monoclonal active caspase-3 antibody apoptosis kit (or equivalent)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat leukemia cells with PRT062607 as described in Protocol 1, Step 1 and 2. A 72-hour incubation period has been reported to be effective.[3]

  • Cell Harvesting and Fixation: Follow the manufacturer's instructions for the active caspase-3 kit. This typically involves harvesting the cells, washing with PBS, and then fixing and permeabilizing the cells to allow the antibody to access the intracellular target.

  • Staining: Incubate the fixed and permeabilized cells with the PE-conjugated anti-active caspase-3 antibody.

  • Washing: Wash the cells to remove any unbound antibody.

  • Flow Cytometry Analysis: Resuspend the cells in an appropriate buffer and analyze by flow cytometry. Measure the percentage of cells with increased fluorescence, indicating the presence of active caspase-3.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol provides a general method for detecting changes in the expression or cleavage of key apoptotic proteins.

Materials:

  • Leukemia cells

  • This compound

  • RIPA Lysis Buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Mcl-1, anti-pSYK, anti-pAKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with PRT062607 as described previously. After treatment, harvest the cells, wash with cold PBS, and lyse the cell pellet with ice-cold RIPA buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading.

Visualizations

PRT062607_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation PI3K PI3K SYK->PI3K ERK ERK SYK->ERK PRT062607 PRT062607 PRT062607->SYK Inhibition AKT AKT PI3K->AKT Mcl1 Mcl-1 (Anti-apoptotic) AKT->Mcl1 Maintains Expression ERK->Mcl1 Maintains Expression Caspase9 Caspase-9 (Initiator) Mcl1->Caspase9 Inhibition Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: PRT062607-induced apoptotic signaling pathway in leukemia cells.

Apoptosis_Assay_Workflow cluster_assays Apoptosis Assays cluster_facs Flow Cytometry cluster_wb Western Blot start Start seed_cells Seed Leukemia Cells (e.g., 0.5x10^6 cells/mL) start->seed_cells treat_cells Treat with PRT062607 & Vehicle Control (24-72h) seed_cells->treat_cells harvest_cells Harvest & Wash Cells (Centrifugation) treat_cells->harvest_cells stain_annexin Stain with Annexin V / PI harvest_cells->stain_annexin lyse_cells Lyse Cells & Quantify Protein harvest_cells->lyse_cells analyze_facs Analyze Data stain_annexin->analyze_facs stain_caspase Stain for Active Caspase-3 stain_caspase->analyze_facs run_wb SDS-PAGE & Immunoblotting lyse_cells->run_wb analyze_wb Analyze Protein Levels (Cleaved PARP, Mcl-1, etc.) run_wb->analyze_wb

Caption: Experimental workflow for assessing PRT062607-induced apoptosis.

References

Application Notes and Protocols: PRT062607 Hydrochloride and Fludarabine Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT062607 Hydrochloride, also known as P505-15, is a potent and highly selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Fludarabine (B1672870) is a purine (B94841) nucleoside analog that inhibits DNA synthesis and is a standard chemotherapeutic agent for B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL).[4][5] Preclinical studies have demonstrated that the combination of PRT062607 and fludarabine results in a synergistic enhancement of cytotoxic activity in CLL cells.[1][2][6] This document provides detailed application notes and experimental protocols for the investigation of this combination therapy.

Mechanism of Action

PRT062607 inhibits Syk, which is a key kinase downstream of the B-cell receptor. Activation of the BCR leads to the phosphorylation of Syk, which in turn activates downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, promoting cell survival and proliferation. By inhibiting Syk, PRT062607 blocks these pro-survival signals, leading to apoptosis in malignant B-cells.[1]

Fludarabine, a pro-drug, is converted intracellularly to its active triphosphate form, F-ara-ATP. F-ara-ATP inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, thereby disrupting DNA synthesis and repair, ultimately leading to apoptosis.[4][5]

The combination of PRT062607 and fludarabine targets two distinct and critical pathways in B-cell malignancies. The inhibition of BCR signaling by PRT062607 may sensitize CLL cells to the DNA-damaging effects of fludarabine, leading to the observed synergistic cytotoxicity.

Data Presentation

In Vitro Efficacy of PRT062607 and Fludarabine Combination Therapy

The following tables summarize the quantitative data from preclinical studies on the combination of PRT062607 and fludarabine in Chronic Lymphocytic Leukemia (CLL).

DrugTargetIC50 (CLL cells)Notes
PRT062607 (P505-15)Syk~1-3 µMInduces apoptosis in a subset of Non-Hodgkin Lymphoma (NHL) cell lines and primary CLL cells.[1][6]
FludarabineDNA SynthesisVariableA standard chemotherapeutic agent for CLL.
Combination Syk & DNA Synthesis Synergistic Combination treatment of primary CLL cells with PRT062607 plus fludarabine produced synergistic enhancement of activity at nanomolar concentrations. [1][2][6]
In Vivo Efficacy of PRT062607
Animal ModelTreatmentOutcome
Mouse Xenograft (NHL)Oral PRT062607Significantly inhibited tumor growth.[1][2]

Note: In vivo data for the combination of PRT062607 and fludarabine is not detailed in the available literature.

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of PRT062607 and fludarabine, both individually and in combination.

Materials:

  • CLL patient-derived primary cells or a suitable CLL cell line (e.g., MEC-1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Fludarabine (stock solution in sterile water)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed CLL cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Drug Preparation: Prepare serial dilutions of PRT062607 and fludarabine in culture medium. For combination studies, prepare a matrix of concentrations for both drugs.

  • Treatment: Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO for PRT062607, water for fludarabine) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and for the combination using a suitable software (e.g., GraphPad Prism). Combination index (CI) values can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol measures the induction of apoptosis in CLL cells following treatment.

Materials:

  • Treated and control CLL cells from the cytotoxicity assay

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: After 48 hours of treatment, harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).

Caspase-3 Activity Assay

This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and control CLL cells

  • Caspase-3 Colorimetric or Fluorometric Assay Kit

  • Microplate reader

Procedure:

  • Cell Lysis: After 48 hours of treatment, lyse the cells according to the assay kit's instructions.

  • Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Determine the caspase-3 activity relative to the untreated control.

Phospho-Flow Cytometry for Syk Signaling

This protocol assesses the inhibition of Syk-mediated signaling by PRT062607.

Materials:

  • CLL cells

  • PRT062607

  • Anti-human IgM or other BCR-stimulating agent

  • Fixation/Permeabilization buffers

  • Phospho-specific antibodies (e.g., anti-phospho-Syk (Y525/526), anti-phospho-AKT (S473))

  • Flow cytometer

Procedure:

  • Cell Treatment: Pre-incubate CLL cells with various concentrations of PRT062607 for 1-2 hours.

  • BCR Stimulation: Stimulate the cells with anti-human IgM for 15-30 minutes.

  • Fixation: Immediately fix the cells with a fixation buffer.

  • Permeabilization: Permeabilize the cells using a permeabilization buffer.

  • Staining: Stain the cells with phospho-specific antibodies.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Measure the median fluorescence intensity (MFI) of the phospho-specific antibodies to quantify the level of protein phosphorylation.

Visualizations

G cluster_0 BCR Signaling Pathway cluster_1 DNA Synthesis Pathway BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk PI3K PI3K Syk->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits DNA DNA DNAPolymerase DNA Polymerase DNA->DNAPolymerase DNAPolymerase->Apoptosis Inhibits PRT062607 PRT062607 PRT062607->Syk Inhibits Fludarabine Fludarabine (F-ara-ATP) Fludarabine->DNAPolymerase Inhibits

Caption: Combined signaling pathway inhibition.

G cluster_workflow Experimental Workflow cluster_assays Assays start Start culture Culture CLL Cells start->culture treat Treat with PRT062607 and/or Fludarabine culture->treat incubate Incubate (48-72h) treat->incubate phospho Phospho-Flow Cytometry treat->phospho Shorter Incubation (1-2h) viability Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis caspase Caspase-3 Assay incubate->caspase analyze Data Analysis (IC50, Synergy, Apoptosis Rate) viability->analyze apoptosis->analyze caspase->analyze phospho->analyze end End analyze->end

Caption: In vitro experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: PRT062607 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of PRT062607 Hydrochloride in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in PBS?

While some datasheets indicate solubility in PBS, several factors can influence the dissolution of this compound in this buffer system. The typical pH of PBS is around 7.4, which can affect the protonation state of the hydrochloride salt and, consequently, its solubility.[1][2][3] The ionic strength of PBS, due to the presence of various salts, can also impact the solubility of organic molecules.[1] Furthermore, variations in the specific formulation of PBS and the concentration of the compound being prepared can lead to precipitation.[2]

Q2: What are the recommended solvents for this compound?

To ensure successful solubilization, it is often recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or in water, which can then be diluted into your aqueous experimental buffer. The solubility of this compound in various solvents is summarized below.

SolventSolubilitySource
Water≥ 86 mg/mL (200.04 mM)[4][5]
Water (with gentle warming)≥ 83.2 mg/mL[6]
DMSO≥ 86 mg/mL (200.04 mM)[4][5]
PBS (with sonication)50 mg/mL (116.30 mM)[7]
EthanolInsoluble[4][5][6]
Q3: How should I prepare a stock solution of this compound?

Preparing a high-concentration stock solution in DMSO is a reliable method. This stock can then be aliquoted and stored for later dilution into your experimental medium.

Q4: Is it possible to dissolve this compound directly in PBS?

Yes, it has been reported that this compound can be dissolved in PBS at a concentration of 50 mg/mL with the aid of sonication.[7] Success may depend on the specific PBS formulation and the purity of the compound. If you encounter difficulties, slight warming to 37°C may also aid dissolution in aqueous solutions.[6]

Q5: What is the recommended method for preparing a working solution in PBS?

The most common and recommended method is to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in PBS or your cell culture medium. This approach minimizes the risk of precipitation in your final experimental setup.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder.

  • Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Aid Dissolution: To ensure complete dissolution, you can gently warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[6]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[8][9]

Protocol 2: Direct Dissolution in PBS (Alternative Method)
  • Prepare PBS: Use a sterile PBS solution with a pH of approximately 7.4.[1][3]

  • Add Compound: Add the weighed this compound to the PBS.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate until the solution becomes clear.[7]

  • Use Immediately: It is recommended to use this freshly prepared solution immediately.

Troubleshooting and Visual Guides

The following workflow can help you troubleshoot solubility issues with this compound.

G start Start: Dissolving PRT062607 HCl pbs_direct Attempting direct dissolution in PBS start->pbs_direct is_dissolved Is it fully dissolved? pbs_direct->is_dissolved sonicate_warm Apply sonication and/or gentle warming (37°C) is_dissolved->sonicate_warm No use_solution Use solution immediately is_dissolved->use_solution Yes prepare_stock Prepare a concentrated stock in DMSO is_dissolved->prepare_stock Still not dissolved sonicate_warm->is_dissolved dilute_stock Dilute DMSO stock into PBS for final concentration prepare_stock->dilute_stock dilute_stock->use_solution

Caption: Troubleshooting workflow for dissolving PRT062607 HCl.

Mechanism of Action: SYK Inhibition

PRT062607 is a potent and highly selective inhibitor of Spleen Tyrosine Kinase (SYK).[6][8] SYK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of certain B-cell malignancies.[10][11][12] By inhibiting SYK, PRT062607 blocks downstream signaling events, leading to the induction of apoptosis in cancer cells.[6][10]

cluster_cell B-Cell BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation SYK SYK Lyn->SYK Phosphorylation Downstream Downstream Signaling (e.g., AKT, ERK) SYK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation PRT062607 PRT062607 PRT062607->inhibition

Caption: PRT062607 inhibits the SYK signaling pathway.

References

Technical Support Center: PRT062607 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PRT062607 Hydrochloride. The information is designed to address common issues and ensure consistent, reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as P505-15, is a potent and highly specific inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[3][4] By inhibiting Syk, PRT062607 blocks downstream signaling cascades that are essential for immune cell activation, proliferation, and survival.[5][6] This makes it a valuable tool for studying autoimmune diseases and B-cell malignancies.[4][6]

Q2: I am observing inconsistent results in my cell-based assays. What could be the cause?

Inconsistent results with PRT062607 can stem from several factors:

  • Solubility Issues: this compound can be challenging to dissolve. Improper dissolution can lead to inaccurate concentrations and variable effects. Refer to the solubility and solution preparation guide below for detailed protocols.

  • Compound Stability: Like many small molecules, PRT062607 solutions may not be stable over long periods. It is recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.[1] Stock solutions should be stored at -20°C or -80°C.[1]

  • Off-Target Effects: While highly selective for Syk, at higher concentrations, PRT062607 may inhibit other kinases, such as VEGFR2.[7][8] This could lead to unexpected biological effects. It is crucial to perform dose-response experiments to determine the optimal concentration for Syk-specific inhibition in your experimental system.

  • Cell Line Variability: Different cell lines may exhibit varying sensitivity to PRT062607 due to differences in their dependence on the Syk signaling pathway.

Q3: My in vivo experiments are showing variable efficacy. What should I check?

Variability in in vivo studies can be attributed to:

  • Formulation and Administration: The method of preparation and administration of the dosing solution is critical. Ensure the compound is fully dissolved and the formulation is stable. Refer to the in vivo formulation protocols for guidance.

  • Pharmacokinetics: The bioavailability and metabolism of PRT062607 can vary between animal models. It is advisable to conduct pharmacokinetic studies to understand the exposure levels in your model system.

  • Animal Model Specifics: The pathophysiology of the disease model can influence the efficacy of a Syk inhibitor.

Troubleshooting Guides

Problem: Precipitation observed when preparing solutions.

Cause: this compound has limited solubility in aqueous solutions.

Solution:

  • Use appropriate solvents: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.[2][9]

  • Follow established protocols: For working solutions, especially for in vivo studies, specific co-solvent formulations are required. Refer to the detailed protocols in the "Experimental Protocols" section.

  • Gentle warming and sonication: If precipitation occurs during the preparation of working solutions, gentle heating and/or sonication can aid in dissolution.[1]

  • Prepare fresh: Always prepare fresh working solutions on the day of the experiment.[1]

Problem: Unexpected or off-target effects observed.

Cause: At higher concentrations, PRT062607 may inhibit other kinases. Inhibition of VEGFR2 has been reported, which can lead to an increase in blood pressure.[7][8]

Solution:

  • Titrate the concentration: Perform a dose-response curve to identify the lowest effective concentration that specifically inhibits Syk signaling in your model.

  • Use specific pathway readouts: To confirm Syk inhibition, measure the phosphorylation of direct downstream targets of Syk (e.g., PLCγ, Vav) or functional readouts known to be Syk-dependent in your system.

  • Include appropriate controls: Use a structurally unrelated Syk inhibitor as a positive control and a vehicle-only control to account for solvent effects.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum SolubilityNotes
DMSO≥ 86 mg/mLUse fresh, anhydrous DMSO for best results.[9]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mLClear solution suitable for in vivo use.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear solution suitable for in vivo use.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear solution suitable for in vivo use.[1]

Table 2: In Vitro IC50 Values of PRT062607

Target/AssayCell Type/SystemIC50Reference
Syk Kinase ActivityPurified Enzyme1-2 nM[1]
B-cell Activation (BCR-mediated)Human Whole Blood0.27 µM[1]
Basophil Degranulation (FcεRI-mediated)Human Whole Blood0.15 µM[1]
B-cell Activation (BCR-mediated)Healthy Volunteers (PK/PD)324 nM[4]
Basophil Degranulation (FcεRI-mediated)Healthy Volunteers (PK/PD)205 nM[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)
  • Reagent: this compound (MW: 430.93 g/mol for the hydrochloride salt)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure: a. Weigh out 4.31 mg of this compound. b. Add 1 mL of anhydrous DMSO. c. Vortex or sonicate briefly until the compound is completely dissolved. d. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. e. Store at -20°C or -80°C for long-term storage. Stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[1]

Protocol 2: Preparation of In Vivo Dosing Solution (e.g., 1 mg/mL)

This protocol is based on a formulation yielding a clear solution of ≥ 5 mg/mL.[1]

  • Reagents:

    • This compound stock solution (e.g., 50 mg/mL in DMSO)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure (for 1 mL of 1 mg/mL final solution): a. To prepare a 1 mg/mL working solution as an example, start with a higher concentration stock in DMSO. For instance, if you have a 50 mg/mL stock solution in DMSO. b. Take 20 µL of the 50 mg/mL stock solution in DMSO. c. Add 400 µL of PEG300 and mix thoroughly. d. Add 50 µL of Tween-80 and mix until the solution is clear. e. Add 530 µL of Saline to reach a final volume of 1 mL. f. This formulation consists of 2% DMSO, 40% PEG300, 5% Tween-80, and 53% Saline. The solution should be prepared fresh on the day of dosing.[1]

Visualizations

Syk_Signaling_Pathway Syk Signaling Pathway in B-cells BCR B-cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylation of ITAMs Downstream Downstream Signaling (e.g., PLCγ, Vav, Akt) Syk->Downstream PRT062607 PRT062607 PRT062607->Syk Inhibition Activation B-cell Activation Proliferation Survival Downstream->Activation

Caption: Simplified Syk signaling pathway in a B-cell and the inhibitory action of PRT062607.

Experimental_Workflow_Troubleshooting Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Observed Check_Solubility Review Solution Preparation Protocol Start->Check_Solubility Check_Stability Prepare Fresh Solutions? Check_Solubility->Check_Stability Check_Stability->Check_Solubility No Check_Concentration Perform Dose-Response Curve Check_Stability->Check_Concentration Yes Check_Off_Target Assess Off-Target Effects Check_Concentration->Check_Off_Target Consistent_Results Consistent Results Achieved Check_Off_Target->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results with PRT062607.

References

minimizing PRT062607 Hydrochloride toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing PRT062607 Hydrochloride toxicity in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as P505-15) is a potent and highly selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCR) and Fc receptors.[4][5][6] By inhibiting Syk, PRT062607 blocks these signaling pathways, which are critical for B-cell activation, proliferation, and survival, as well as inflammatory responses.[1][2][5]

Q2: What are the typical signs of this compound-induced toxicity in cell culture?

Signs of toxicity can vary depending on the cell line and experimental conditions. Common indicators include:

  • Reduced cell viability and proliferation: A significant decrease in the number of viable cells compared to vehicle-treated controls.

  • Changes in cell morphology: Cells may appear rounded, shrunken, detached from the culture surface, or show signs of blebbing.

  • Increased apoptosis: An increase in programmed cell death, which can be confirmed using assays like Annexin V staining or caspase activity assays.

  • Induction of cell cycle arrest: Inhibition of Syk can lead to a blockage of the G1-S transition in the cell cycle.

Q3: What are the potential off-target effects of this compound?

While PRT062607 is highly selective for Syk, off-target effects can occur, especially at higher concentrations.[6][7] It has been shown to have activity against other kinases, though with significantly lower potency (greater than 80-fold selectivity for Syk).[6][8] At concentrations above 1 µM, there is an increased likelihood of observing effects not attributable to Syk inhibition.[7] One study noted that the Syk inhibitor R788/406 has off-target effects on FLT-3, Lck, and c-kit, which could be a consideration for PRT062607 at higher concentrations.[6]

Q4: How should I prepare and store this compound?

Proper handling and storage are crucial to maintain the compound's activity and avoid introducing experimental variability.

  • Reconstitution: this compound is typically soluble in DMSO.[9][10] For a stock solution, dissolve the compound in high-purity, anhydrous DMSO. For example, a 10 mM stock solution can be prepared.[10]

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[8]

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High levels of cell death at desired inhibitory concentration Concentration is too high: The IC50 for Syk inhibition is in the low nanomolar range in cell-free assays, while cellular IC50s are higher but still typically sub-micromolar.[1][2] Exceeding the optimal concentration for your cell line can lead to toxicity.Perform a dose-response experiment to determine the optimal, non-toxic working concentration. A typical starting range to test is 0.01 µM to 10 µM.
Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.Ensure the final DMSO concentration is below the toxic threshold for your cell line (generally <0.1%). Run a vehicle-only control (medium with the same DMSO concentration as your highest treatment group) to assess solvent toxicity.
Prolonged exposure: Continuous exposure to the inhibitor may be detrimental to the cells.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the minimum exposure time required to achieve the desired biological effect.
Cell line sensitivity: Some cell lines are inherently more sensitive to Syk inhibition or off-target effects.If possible, test the compound on a panel of cell lines to identify a more robust model. Otherwise, extensive optimization of concentration and exposure time is necessary.
Inconsistent results between experiments Compound instability: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.Always use freshly prepared working solutions from single-use aliquots of the stock solution. Store the stock solution as recommended.
Variability in cell density: The number of cells at the time of treatment can influence the apparent efficacy and toxicity of the compound.Ensure consistent cell seeding density and allow cells to reach a logarithmic growth phase before adding PRT062607.
Precipitation of the compound: The compound may precipitate out of the culture medium, especially at higher concentrations.When preparing working dilutions, add the stock solution to the medium and mix gently but thoroughly. Visually inspect the medium for any signs of precipitation. Sonication may help to dissolve the compound if precipitation occurs.[11]
No observable effect on the target pathway Concentration is too low: The concentration used may be insufficient to inhibit Syk in your specific cell system.Perform a dose-response experiment. It is crucial to confirm target engagement by assessing the phosphorylation of a downstream Syk effector, such as BLNK or ERK.[9][12]
Inactive compound: The compound may have degraded due to improper storage or handling.Use a fresh aliquot of the compound. If possible, verify the activity of the compound in a cell-free kinase assay.
Cell type does not rely on Syk signaling: The biological process you are studying in your chosen cell line may not be dependent on the Syk pathway.Confirm that your cell line expresses Syk and that the pathway is active and relevant to your experimental question.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration using an MTT Assay

This protocol is for determining the concentration of PRT062607 that is non-toxic to your cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare serial dilutions of PRT062607 in complete culture medium. A suggested concentration range is 0.01 µM to 50 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared PRT062607 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the PRT062607 concentration to determine the concentration that causes a 50% reduction in viability (IC50 for toxicity).

Protocol 2: Western Blot for a Downstream Syk Signaling Marker (Phospho-ERK)

This protocol is to confirm that PRT062607 is inhibiting its target pathway.

Materials:

  • Cells of interest (e.g., Ramos B-cells)

  • Complete cell culture medium

  • This compound

  • Stimulating agent (e.g., anti-IgM antibody)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells and allow them to grow. Pre-treat the cells with various concentrations of PRT062607 or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) for a predetermined time (e.g., 10-15 minutes) to activate the Syk pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total ERK and a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition of ERK phosphorylation at different concentrations of PRT062607.

Visualizations

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Downstream Signaling cluster_response Cellular Response BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Activation Syk Syk Lyn->Syk Recruitment & Phosphorylation PLCg PLCγ Syk->PLCg PI3K PI3K Syk->PI3K Vav Vav Syk->Vav SLP65 SLP65 Syk->SLP65 PRT062607 PRT062607 Hydrochloride PRT062607->Syk Inhibition NFkB NF-κB PLCg->NFkB Akt Akt PI3K->Akt ERK ERK Vav->ERK SLP65->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Activation Activation ERK->Activation NFkB->Proliferation NFkB->Survival NFkB->Activation Akt->Proliferation Akt->Survival Akt->Activation

Caption: Syk Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Seed Cells Compound_Prep 2. Prepare PRT062607 Dilutions Treatment 3. Treat Cells Compound_Prep->Treatment Incubation 4. Incubate Treatment->Incubation Viability_Assay 5a. Viability Assay (e.g., MTT) Incubation->Viability_Assay Target_Assay 5b. Target Engagement (e.g., Western Blot) Incubation->Target_Assay Optimal_Dose Determine Optimal Non-Toxic Dose Viability_Assay->Optimal_Dose Target_Assay->Optimal_Dose

Caption: Workflow for Determining the Optimal In Vitro Concentration.

References

how to confirm PRT062607 Hydrochloride activity in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular activity of PRT062607 Hydrochloride, a potent and highly selective inhibitor of Spleen Tyrosine Kinase (Syk).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

This compound, also known as P505-15 or BIIB-057, is a small molecule inhibitor that potently and selectively targets Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase crucial for signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[4][5][6][7]

Q2: What is the mechanism of action of PRT062607?

PRT062607 acts as an ATP-competitive inhibitor of Syk.[8] By binding to the ATP-binding site of Syk, it prevents the phosphorylation of Syk itself (autophosphorylation) and its downstream substrates, thereby blocking the signaling cascade.[2]

Q3: In which cell types is PRT062607 expected to be active?

PRT062607 is primarily active in hematopoietic cells where Syk is expressed, particularly B-cells, mast cells, basophils, macrophages, and neutrophils.[1][5] It has been extensively studied in models of B-cell malignancies like non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[2][9]

Q4: What are the expected downstream effects of Syk inhibition by PRT062607?

Inhibition of Syk by PRT062607 is expected to abrogate downstream signaling pathways, including the MAPK, PI3K/Akt, and NFκB pathways.[10] This can lead to decreased cell proliferation, induction of apoptosis, and inhibition of cellular functions like degranulation and cytokine release.[1][2][10]

Experimental Workflows and Troubleshooting Guides

To confirm the activity of PRT062607 in your cellular system, a multi-faceted approach is recommended, starting from direct target engagement to downstream functional outcomes.

experimental_workflow cluster_target Direct Target Engagement cluster_downstream Downstream Signaling cluster_functional Functional Outcomes A Biochemical Kinase Assay C Western Blot for p-AKT, p-ERK A->C B Western Blot for p-Syk B->C E Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->E G Functional Assays (e.g., Degranulation, Cytokine Release) C->G D Phospho-flow Cytometry D->E D->G F Apoptosis Assay (e.g., Annexin V, Caspase-3) E->F

Caption: A logical workflow for confirming PRT062607 activity in cells.

Assessing Direct Target Engagement: Inhibition of Syk Phosphorylation

The most direct way to confirm PRT062607 activity is to measure the inhibition of Syk autophosphorylation.

Experimental Protocol: Western Blot for Phospho-Syk (p-Syk)

  • Cell Culture and Treatment: Plate your cells of interest (e.g., Ramos, SUDHL-4, or primary B-cells) at an appropriate density. Pre-treat cells with a dose range of PRT062607 or vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells to induce Syk activation. For B-cells, this is typically done by cross-linking the B-cell receptor (BCR) with anti-IgM or anti-IgD antibodies for 10-15 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated Syk (e.g., p-Syk Y525/526). Subsequently, probe with a secondary antibody conjugated to HRP.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total Syk to confirm equal protein loading.

Troubleshooting Guide: Western Blot for p-Syk

IssuePossible CauseRecommendation
No or weak p-Syk signal in stimulated control Inefficient BCR stimulation.Optimize stimulation time and antibody concentration. Ensure the stimulating antibody is appropriate for your cell type.
Inactive phosphatase inhibitors.Use fresh, high-quality phosphatase inhibitors in your lysis buffer.
No inhibition of p-Syk with PRT062607 PRT062607 degradation.Ensure proper storage of the compound (-20°C or -80°C). Prepare fresh working solutions.
Insufficient pre-incubation time.Increase the pre-incubation time with PRT062607 before stimulation.
Incorrect dosage.Verify the concentration of your stock solution and perform a wider dose-response curve.
High background on the blot Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).
Antibody concentration too high.Titrate your primary and secondary antibodies to optimal concentrations.
Monitoring Downstream Signaling Pathways

PRT062607's inhibition of Syk should lead to a reduction in the phosphorylation of downstream signaling molecules like AKT and ERK.

signaling_pathway BCR BCR Syk Syk BCR->Syk PI3K PI3K Syk->PI3K MAPK MAPK (ERK) Syk->MAPK NFkB NF-κB Syk->NFkB PRT062607 PRT062607 PRT062607->Syk AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation NFkB->Proliferation

Caption: Simplified Syk signaling pathway and the inhibitory action of PRT062607.

Experimental Protocol: Phospho-flow Cytometry for p-AKT

This method is particularly useful for analyzing heterogeneous cell populations like primary patient samples.

  • Cell Preparation: Isolate cells of interest (e.g., primary CLL cells) and resuspend in media.

  • Treatment and Stimulation: Aliquot cells and pre-treat with PRT062607 or vehicle for 30 minutes. Stimulate with an appropriate agonist (e.g., anti-IgM/IgG) for 10 minutes.[2]

  • Fixation and Permeabilization: Fix the cells immediately with a formaldehyde-based buffer, followed by permeabilization with methanol.

  • Staining: Stain the cells with a fluorescently-labeled antibody against a phospho-protein of interest (e.g., p-AKT S473) and cell surface markers to identify the cell population (e.g., CD19, CD5 for CLL cells).

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-protein in the target cell population.

Troubleshooting Guide: Phospho-flow Cytometry

IssuePossible CauseRecommendation
Low phospho-signal Suboptimal stimulation.Titrate the stimulating antibody and optimize the stimulation time.
Phosphatase activity post-stimulation.Ensure immediate and effective fixation after stimulation.
High background staining Non-specific antibody binding.Include an isotype control. Titrate the antibody concentration.
Incomplete permeabilization.Ensure the permeabilization buffer and incubation time are appropriate for your cell type.
Cell clumping Cell activation or death.Handle cells gently and keep them on ice whenever possible. Use DNAse in your buffers if clumping is severe.
Evaluating Cellular Functional Outcomes

The ultimate confirmation of PRT062607 activity is the observation of a functional cellular response, such as decreased viability or induction of apoptosis in cancer cells.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells (e.g., NHL or CLL cell lines) in a 96-well plate at a predetermined optimal density.

  • Treatment: Add serial dilutions of PRT062607 to the wells. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value (the concentration of PRT062607 that inhibits cell viability by 50%).

Troubleshooting Guide: Cell Viability Assays

IssuePossible CauseRecommendation
High variability between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before and during seeding.
Edge effects on the plate.Avoid using the outer wells of the plate or fill them with media only.
No significant decrease in cell viability Cell line is not dependent on Syk signaling.Confirm Syk expression and phosphorylation in your cell line. Consider using a positive control cell line known to be sensitive to Syk inhibition.
Insufficient incubation time.The effects of kinase inhibitors on cell viability can be time-dependent. Try a longer incubation period (e.g., 96 hours).
Unexpected increase in signal at high concentrations Compound precipitation or interference with the assay.Visually inspect the wells for precipitation. Run a control with the compound in cell-free media to check for assay interference.

Summary of PRT062607 In Vitro Activity

The following table summarizes key quantitative data for PRT062607 from published studies.

ParameterValueCell/Assay TypeReference
Biochemical IC50 1-2 nMPurified Syk enzyme[1][3]
Cellular IC50 (BCR signaling) 0.27 µMHuman whole blood (B-cell activation)[1][11]
Cellular IC50 (FcεRI signaling) 0.15 µMHuman whole blood (basophil degranulation)[1][11]
Cellular IC50 (p-BLNK inhibition) 0.178 µMRamos human B-cells[3]
Cell Viability (CLL cells) ~1 µMPrimary CLL cells[10]

Note: IC50 values can vary depending on the cell type, assay conditions, and specific endpoint measured. It is crucial to determine the potency of PRT062607 in your specific experimental system.

References

PRT062607 Hydrochloride degradation and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PRT062607 Hydrochloride

Welcome to the technical support center for PRT06260T Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and use of this compound, a potent and selective Syk inhibitor. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: To prepare a stock solution, it is recommended to use a fresh, high-quality solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, though water and other solvent systems can also be used depending on the experimental requirements.[1][2][3] For DMSO stock solutions, it is crucial to use a fresh, moisture-free solvent, as absorbed moisture can reduce the solubility of the compound.[1][4] If you choose water as the solvent for your stock solution, it is advised to filter and sterilize it using a 0.22 μm filter before use.[3]

Q2: What should I do if I observe precipitation when preparing my stock solution?

A2: If precipitation or phase separation occurs during the preparation of your stock solution, gentle heating and/or sonication can be used to help dissolve the compound.[5] Ensure the solution becomes clear before use.

Q3: How should I store this compound powder and its stock solutions to prevent degradation?

A3: The solid powder form of this compound should be stored at 4°C in a sealed container, away from moisture.[2][3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[3][5] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3][5]

Q4: Is this compound stable in aqueous solutions for in vivo studies?

A4: For in vivo studies, this compound can be formulated in various solvent systems, including those with saline or PBS.[2][5] It is important to ensure the solution is clear and to use it immediately after preparation for optimal results.[1][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced Compound Activity Improper storage leading to degradation.Ensure the compound and stock solutions are stored at the recommended temperatures and protected from moisture.[2][3] Aliquot stock solutions to minimize freeze-thaw cycles.[3][5]
Repeated freeze-thaw cycles of the stock solution.Prepare single-use aliquots of your stock solution to maintain its integrity.[3][5]
Precipitation in Stock Solution Solvent has absorbed moisture (especially DMSO).Use fresh, anhydrous DMSO for preparing stock solutions.[1][4]
Low temperature storage of a concentrated solution.If precipitation is observed upon removal from storage, gently warm and/or sonicate the solution to redissolve the compound before use.[5]
Inconsistent Experimental Results Inaccurate concentration of the working solution.Ensure complete dissolution of the compound when preparing the stock solution. Use calibrated equipment for dilutions.
Degradation of the compound in the experimental buffer.Assess the stability of this compound in your specific experimental buffer and timeframe. Whenever possible, prepare fresh working solutions for each experiment.

Experimental Protocols

Protocol for Stock Solution Preparation (DMSO)
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., ≥ 33 mg/mL).[2][3]

  • Vortex the solution until the compound is completely dissolved. If necessary, use gentle warming or sonication to aid dissolution.[5]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][5]

Protocol for In Vivo Formulation

A common formulation for in vivo studies involves a multi-solvent system to ensure solubility and bioavailability.

  • Start with a 10% DMSO stock solution of this compound.

  • Sequentially add the following solvents, ensuring the solution is mixed thoroughly after each addition: 40% PEG300, 5% Tween-80, and 45% saline.[5]

  • The final solution should be clear. This formulation can achieve a solubility of ≥ 2.5 mg/mL.[5]

  • It is recommended to use the prepared formulation immediately for optimal results.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
H₂O≥ 50 mg/mL (116.30 mM)[2][3]
DMSO≥ 33 mg/mL (76.76 mM)[2][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (12.71 mM)[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.35 mM)[5]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.35 mM)[5]

Table 2: Storage and Stability of this compound

FormStorage TemperatureDurationSpecial ConditionsReference
Solid Powder4°C3 yearsSealed storage, away from moisture[1][2][3]
Stock Solution in Solvent-80°C6 monthsAliquoted to avoid freeze-thaw cycles[3][5]
Stock Solution in Solvent-20°C1 monthAliquoted to avoid freeze-thaw cycles[1][3][5]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh PRT062607 HCl add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve check_clarity Check for Clarity dissolve->check_clarity aliquot Aliquot into Single-Use Tubes check_clarity->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw a Single Aliquot store->thaw prepare_working Prepare Working Solution thaw->prepare_working use_experiment Use in Experiment prepare_working->use_experiment

Caption: Experimental workflow for this compound from preparation to use.

troubleshooting_stability cluster_investigation Troubleshooting Steps cluster_solution Corrective Actions start Inconsistent Results or Reduced Activity? check_storage Check Storage Conditions (Temp, Moisture, Light) start->check_storage check_freeze_thaw Review Freeze-Thaw Cycles start->check_freeze_thaw check_solution_prep Verify Solution Preparation (Solvent Quality, Dissolution) start->check_solution_prep check_buffer_stability Assess Stability in Experimental Buffer start->check_buffer_stability prepare_new_stock Prepare Fresh Stock Solution check_storage->prepare_new_stock Improper Storage use_new_aliquot Use a Fresh Aliquot check_freeze_thaw->use_new_aliquot Multiple Cycles check_solution_prep->prepare_new_stock Preparation Issue optimize_protocol Optimize Experimental Protocol (e.g., prepare solutions fresh) check_buffer_stability->optimize_protocol Buffer Instability

Caption: Troubleshooting logic for stability issues with this compound.

signaling_pathway BCR B-Cell Receptor (BCR) Syk Syk Kinase BCR->Syk activates Downstream Downstream Signaling (e.g., B-cell activation, degranulation) Syk->Downstream phosphorylates PRT062607 This compound PRT062607->Syk inhibits

Caption: Simplified signaling pathway showing the inhibitory action of PRT062607 HCl on Syk kinase.

References

PRT062607 Hydrochloride Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PRT062607 Hydrochloride in western blotting experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound, also known as P505-15, is a potent and highly selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3][4][5] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[6][7]

Q2: What are the expected effects of this compound on Syk signaling in a western blot?

Treatment with this compound is expected to decrease the phosphorylation of Syk at its autophosphorylation sites (e.g., Y525/526) without affecting the total Syk protein levels.[8] Consequently, the phosphorylation of downstream signaling proteins, such as ERK, may also be reduced.[6][9]

Q3: What concentration of this compound should I use for my cell-based assay?

The effective concentration of this compound can vary depending on the cell type and experimental conditions. The IC50 for inhibition of B-cell receptor-mediated signaling in human whole blood is approximately 0.27-0.28 μM.[1][2][5] A concentration range of 0.1 to 2 μM is often used in cell-based assays.[1][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q4: How should I prepare and store this compound?

This compound is typically dissolved in DMSO to create a stock solution.[4] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during western blotting experiments with this compound.

Problem Possible Cause Suggested Solution
No change in phospho-Syk levels after PRT062607 treatment Inactive Compound: Improper storage or handling of this compound.- Ensure the compound has been stored correctly at the recommended temperature.[2][4]- Prepare fresh stock solutions in high-quality, anhydrous DMSO.[4]
Insufficient Drug Concentration: The concentration of PRT062607 used is too low to inhibit Syk effectively in your specific cell line.- Perform a dose-response experiment to determine the optimal inhibitory concentration.[1]
Short Incubation Time: The incubation time with the inhibitor was not long enough to see a significant effect.- Increase the pre-incubation time with PRT062607 before cell stimulation and lysis. A 30-minute pre-incubation is often a good starting point.[1]
Cell Line Insensitivity: The chosen cell line may have low Syk expression or a Syk-independent signaling pathway.- Confirm Syk expression in your cell line using a validated antibody for total Syk.- Consider using a cell line known to have active Syk signaling (e.g., Ramos B-cells).[1][8]
Decreased total Syk levels after PRT062607 treatment Off-target Effects at High Concentrations: Very high concentrations of the inhibitor might induce cytotoxicity or off-target effects leading to protein degradation.- Lower the concentration of PRT062607 to a range closer to its IC50 value.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity at the concentrations used.
Loading Inconsistency: Unequal amounts of protein were loaded across the gel lanes.- Use a reliable protein quantification method (e.g., BCA assay) to ensure equal protein loading.- Probe the blot with a loading control antibody (e.g., GAPDH, β-actin) to verify equal loading.
High background on the western blot Improper Blocking: The blocking step was insufficient to prevent non-specific antibody binding.- Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C).[10][11]- Optimize the blocking agent. While non-fat dry milk is common, Bovine Serum Albumin (BSA) may be preferable for phospho-antibodies.[12][13]
Antibody Concentration Too High: The primary or secondary antibody concentration is too high, leading to non-specific binding.- Titrate the primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.[13][14]
Inadequate Washing: Insufficient washing steps fail to remove unbound antibodies.- Increase the number and duration of wash steps after primary and secondary antibody incubations.[13]
Weak or no signal for target proteins Low Protein Abundance: The target protein (e.g., phospho-Syk) is not abundant enough in the cell lysate.- Increase the amount of total protein loaded onto the gel.[11][14]- Consider enriching your sample for the protein of interest through immunoprecipitation.[12]
Poor Antibody Quality: The primary antibody may have low affinity or may not be suitable for western blotting.- Use an antibody that has been validated for western blotting.- Check the antibody datasheet for recommended dilutions and protocols.
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane was incomplete.- Optimize the transfer time and voltage. Larger proteins may require longer transfer times.[15]- Ensure good contact between the gel and the membrane, and remove any air bubbles.[12]

Experimental Protocols

Cell Lysis and Protein Quantification
  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 30 minutes to 2 hours).

  • Cell Stimulation (if applicable): If studying the inhibition of a stimulated pathway, add the appropriate agonist (e.g., anti-IgM for B-cell receptor stimulation) for the recommended time.

  • Cell Lysis:

    • Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15][16]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay method, such as the Bicinchoninic acid (BCA) assay.

Western Blotting
  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. The transfer can be performed using a wet or semi-dry transfer system. Activate the PVDF membrane with methanol (B129727) before use.[17]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for at least 1 hour at room temperature with gentle agitation.[18]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Syk, anti-total-Syk) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[19]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[19]

  • Washing: Repeat the washing step as described above.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Signal Visualization: Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_culture Cell Culture inhibitor_treatment PRT062607 HCl Treatment cell_culture->inhibitor_treatment cell_lysis Cell Lysis inhibitor_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection imaging Imaging detection->imaging quantification Band Quantification imaging->quantification

Caption: Experimental workflow for a this compound western blot.

syk_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Syk Syk BCR->Syk Activation pSyk p-Syk Syk->pSyk Autophosphorylation Downstream Downstream Signaling (e.g., ERK) pSyk->Downstream Signal Transduction PRT062607 PRT062607 HCl PRT062607->Syk Inhibition

References

optimizing PRT062607 Hydrochloride concentration for IC50 determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of PRT062607 Hydrochloride for IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as P505-15, is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a key cytoplasmic tyrosine kinase involved in signal transduction in hematopoietic cells, particularly in B-cells.[2] Upon activation of the B-cell receptor (BCR), Syk is recruited and activated, initiating a signaling cascade that leads to cell proliferation, survival, and differentiation.[2] PRT062607 acts as an ATP-competitive inhibitor, blocking the catalytic activity of Syk and thereby inhibiting downstream signaling pathways.[4] This leads to the abrogation of BCR-mediated signaling and can induce apoptosis in B-cell malignancies.[2][3]

Q2: What are the reported IC50 values for PRT062607?

The IC50 value for PRT062607 can vary depending on the assay system. It is crucial to consider the context of the assay when interpreting IC50 values.

Assay TypeTarget/Cell LineReported IC50
Cell-Free AssayPurified Syk Kinase1 nM[1][2][3]
Cell-Based AssayRamos (BLNK Phosphorylation)0.178 µM[1]
Human Whole BloodB-cell Activation (BCR-mediated)0.27 µM - 0.324 µM[1][4][5]
Human Whole BloodBasophil Degranulation (FcεRI-mediated)0.15 µM - 0.205 µM[1][4][5]

Q3: How should I prepare and store this compound?

  • Solubility: this compound is soluble in DMSO (up to 86 mg/mL) and water (up to 79 mg/mL, sonication recommended).[1][6] For cell culture experiments, it is common to prepare a concentrated stock solution in fresh, anhydrous DMSO.[1]

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability.[7] It is recommended to use the stock solution within one month when stored at -20°C and within six months when stored at -80°C.[7] Avoid repeated freeze-thaw cycles.

Q4: Which cell lines are suitable for determining the IC50 of PRT062607?

Several B-cell lymphoma and leukemia cell lines that rely on BCR signaling are suitable for assessing the activity of PRT062607. Commonly used cell lines include:

  • Ramos (Burkitt's lymphoma)[1][2]

  • SU-DHL-4 and SU-DHL-6 (Diffuse large B-cell lymphoma)[2]

  • Karpas-422 (B-cell non-Hodgkin's lymphoma)[2]

  • Toledo (Diffuse large B-cell lymphoma)[2]

  • Primary Chronic Lymphocytic Leukemia (CLL) cells[2][8]

The choice of cell line should be guided by the specific research question and the expression and activity of the Syk signaling pathway in that model.

Troubleshooting Guide

Issue 1: High variability or poor reproducibility in IC50 values.

  • Possible Cause: Inconsistent cell health or passage number.

    • Solution: Use cells with a consistent passage number and ensure they are in the logarithmic growth phase. Regularly check for mycoplasma contamination.

  • Possible Cause: Inaccurate compound concentration.

    • Solution: Prepare fresh serial dilutions of PRT062607 from a validated stock solution for each experiment. Use calibrated pipettes and ensure thorough mixing.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.

  • Possible Cause: Different assay conditions.

    • Solution: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.[9]

Issue 2: Discrepancy between biochemical (cell-free) and cell-based IC50 values.

  • Possible Cause: Cell permeability and efflux.

    • Solution: The compound may have poor cell permeability or be a substrate for efflux pumps, resulting in a lower intracellular concentration.[10] Consider using cell lines with varying efflux pump expression or employing efflux pump inhibitors as controls.

  • Possible Cause: High intracellular ATP concentration.

    • Solution: PRT062607 is an ATP-competitive inhibitor. High intracellular ATP levels can compete with the inhibitor, leading to a higher apparent IC50 in cellular assays.[11] This is an inherent difference between cell-free and cell-based assays.

  • Possible Cause: Off-target effects or pathway redundancy.

    • Solution: In a cellular context, other signaling pathways might compensate for Syk inhibition, leading to a different biological response compared to the inhibition of the purified enzyme.[10]

Issue 3: Incomplete inhibition (less than 100%) at high concentrations.

  • Possible Cause: Solubility limit of the compound has been reached.

    • Solution: Visually inspect the wells for any precipitation of the compound. If solubility is an issue, consider using a different solvent or a formulation with surfactants, though this may impact cellular responses.

  • Possible Cause: Presence of a resistant subpopulation of cells.

    • Solution: Analyze the cell population for heterogeneity. This may require single-cell cloning and subsequent IC50 determination on the clones.

  • Possible Cause: Assay artifact.

    • Solution: The assay readout may have a baseline level that is not affected by Syk inhibition. Ensure that proper controls are included to determine the true baseline.[11]

Experimental Protocols

Protocol 1: Cell Viability IC50 Determination using MTT Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of PRT062607 on adherent or suspension B-cell lines using a colorimetric MTT assay.

Materials:

  • This compound

  • Selected B-cell line (e.g., Ramos)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Sterile PBS

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine viability using trypan blue exclusion.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach (if adherent) or acclimate.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of PRT062607 in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

    • Remove the old medium and add 100 µL of the 2X PRT062607 dilutions to the respective wells. For the vehicle control, add medium with the same final DMSO concentration.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the supernatant.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the PRT062607 concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.[12]

Protocol 2: Intracellular Phospho-Flow Cytometry for Syk Inhibition

This protocol allows for the direct assessment of Syk inhibition by measuring the phosphorylation status of downstream targets like BLNK or AKT in response to BCR stimulation.[1][2]

Materials:

  • Ramos cells

  • This compound

  • RPMI-1640 with 10% FBS

  • Goat F(ab')2 anti-human IgM (for BCR stimulation)

  • Paraformaldehyde (PFA), 16% solution

  • Methanol (B129727), ice-cold

  • Phospho-specific antibodies (e.g., anti-phospho-BLNK (Tyr84) or anti-phospho-AKT (Ser473))

  • Fluorescently conjugated secondary antibodies

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Cell Treatment:

    • Resuspend Ramos cells in fresh media at a concentration of 0.5 x 10^6 cells/mL.[2]

    • Pre-treat cells with various concentrations of PRT062607 or vehicle (DMSO) for 30 minutes at 37°C.[1][2]

  • BCR Stimulation:

    • Stimulate the cells by adding goat F(ab')2 anti-human IgM to a final concentration of 1 µg/mL for 10 minutes.[2] An unstimulated control should be included.

  • Fixation and Permeabilization:

    • Stop the stimulation by adding 60 µL of 16% PFA to the 200 µL cell suspension and incubate for 10 minutes at room temperature.[2]

    • Permeabilize the cells by adding 1 mL of ice-cold methanol and incubating on ice for 30 minutes.

  • Staining:

    • Wash the cells twice with FACS buffer.

    • Incubate the cells with the primary phospho-specific antibody for 1 hour at room temperature.

    • Wash the cells and incubate with the fluorescently conjugated secondary antibody for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the phospho-protein signal.

    • Calculate the percent inhibition of phosphorylation relative to the stimulated vehicle control and determine the IC50.

Visualizations

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Activation Syk Syk Lyn->Syk Phosphorylation & Activation Downstream Downstream Signaling (e.g., BLNK, PLCγ2, AKT) Syk->Downstream Phosphorylation PRT062607 PRT062607 Hydrochloride PRT062607->Syk Inhibition Activation B-Cell Activation, Proliferation, Survival Downstream->Activation

Caption: Simplified Syk signaling pathway and the inhibitory action of PRT062607.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension (Logarithmic Growth Phase) seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate prep_compound Prepare Serial Dilutions of PRT062607 add_compound Add Compound Dilutions and Vehicle Control prep_compound->add_compound seed_plate->add_compound incubate Incubate (e.g., 48-72h) add_compound->incubate readout Perform Viability Assay (e.g., MTT) incubate->readout measure Measure Absorbance readout->measure calculate Calculate % Viability measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: General experimental workflow for IC50 determination.

Troubleshooting_Logic cluster_exp Experimental Factors cluster_bio Biological Factors start Inconsistent IC50 Results? check_cells Consistent Cell Health & Passage Number? start->check_cells Yes check_compound Fresh & Accurate Dilutions? check_cells->check_compound Yes solution Standardize Protocols & Re-run Experiment check_cells->solution No check_plate Avoiding Edge Effects? check_compound->check_plate Yes check_compound->solution No check_permeability Cell Permeability Issues? check_plate->check_permeability Yes check_plate->solution No check_atp High Intracellular ATP? check_permeability->check_atp Yes check_atp->solution

Caption: A logical approach to troubleshooting inconsistent IC50 results.

References

PRT062607 Hydrochloride precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PRT062607 hydrochloride. Our aim is to help you overcome common challenges related to its use in aqueous solutions, ensuring the accuracy and reproducibility of your experiments.

Troubleshooting Guide: Precipitation Issues

Precipitation of this compound in aqueous solutions can be a significant issue. This guide provides a systematic approach to diagnosing and resolving these problems.

dot

G cluster_0 Troubleshooting Workflow for PRT062607 HCl Precipitation start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration check_solvent What is the solvent? check_concentration->check_solvent No reduce_concentration Reduce concentration check_concentration->reduce_concentration Yes check_temp Was the solution stored at a low temperature? check_solvent->check_temp Other use_cosolvent Use a co-solvent system (e.g., DMSO, PEG300) check_solvent->use_cosolvent Aqueous buffer use_ultrasound Apply sonication check_solvent->use_ultrasound Water/Saline check_ph Has the pH of the solution changed? check_temp->check_ph No gentle_warming Gentle warming check_temp->gentle_warming Yes buffer_solution Use a buffered solution check_ph->buffer_solution Yes prepare_fresh Prepare fresh solution check_ph->prepare_fresh No reduce_concentration->prepare_fresh use_cosolvent->prepare_fresh use_ultrasound->gentle_warming gentle_warming->prepare_fresh buffer_solution->prepare_fresh

Caption: Troubleshooting workflow for this compound precipitation.

Issue: My this compound has precipitated out of my aqueous solution. What should I do?

Answer:

Precipitation of this compound can occur for several reasons, including concentration, solvent composition, temperature, and pH. Follow these steps to troubleshoot the issue:

  • Verify Concentration and Solubility Limits: First, ensure that the concentration of your solution does not exceed the known solubility limits of this compound in your chosen solvent.

    SolventSolubilityMolar Equivalent
    Water≥ 50 mg/mL116.30 mM
    PBS50 mg/mL116.30 mM
    DMSO≥ 33 mg/mL76.76 mM
  • Consider the Solvent System: For many in vitro and in vivo applications, a simple aqueous solution may not be sufficient to maintain solubility, especially at higher concentrations. The use of co-solvents is often necessary.

  • Employ Mechanical and Thermal Assistance: If you are within the solubility limits and still observe precipitation, the dissolution process may be incomplete.

    • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.[1]

    • Gentle Warming: Gently warming the solution can also increase the solubility of the compound. However, be cautious with temperature-sensitive experiments.

  • Control the pH: The hydrochloride salt form of PRT062607 suggests that its solubility is pH-dependent. In neutral or basic solutions, the free base may be less soluble and prone to precipitation. Ensure your aqueous solution is sufficiently acidic or buffered to maintain the protonated, more soluble form.

  • Prepare Fresh Solutions: this compound solutions, particularly in aqueous buffers, may not be stable over long periods. It is recommended to prepare solutions fresh before each experiment. If you must store solutions, aliquot and freeze them at -20°C or -80°C for short-term and long-term storage, respectively.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For a high-concentration stock solution, Dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound is soluble in DMSO at concentrations of ≥ 33 mg/mL.[1] From this stock, you can make further dilutions into your aqueous experimental medium.

Q2: How can I prepare this compound for in vivo studies?

A2: Due to the potential for precipitation in simple aqueous solutions upon injection, specific formulations are recommended for in vivo use. These formulations are designed to enhance solubility and bioavailability.

Formulation ComponentExample Protocol 1Example Protocol 2Example Protocol 3
Component 1 10% DMSO10% DMSO10% DMSO
Component 2 40% PEG30090% (20% SBE-β-CD in saline)90% corn oil
Component 3 5% Tween-80--
Component 4 45% saline--
Final Concentration ≥ 2.5 mg/mL (5.82 mM)≥ 2.5 mg/mL (5.82 mM)≥ 2.5 mg/mL (5.82 mM)

Q3: Can I dissolve this compound directly in cell culture medium?

A3: While this compound has good solubility in water, directly dissolving it in complex media like cell culture medium can be challenging due to the presence of salts, proteins, and other components that can affect solubility. The recommended approach is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Q4: My this compound solution is clear at room temperature but forms a precipitate when stored in the refrigerator. Why is this happening and what should I do?

A4: This is a common phenomenon for many compounds where solubility is temperature-dependent. As the temperature decreases, the solubility of this compound in your aqueous solution also decreases, leading to precipitation. To resolve this, you can gently warm the solution and sonicate it to redissolve the precipitate before use. For storage, consider preparing smaller aliquots that can be used entirely in one experiment to avoid repeated warming and cooling cycles. For longer-term storage, freezing at -20°C or -80°C is recommended over refrigeration.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out 4.30 mg of this compound (Molecular Weight: 429.91 g/mol ).

  • Dissolution: Add 1 mL of high-purity DMSO to the powder.

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[2]

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

  • Thaw Stock: Thaw the 10 mM stock solution of this compound in DMSO at room temperature.

  • Dilution: Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium.

  • Mixing: Gently mix by pipetting or inverting the tube.

  • Application: Use the freshly prepared working solution immediately for your cell-based assays.

Signaling Pathway

PRT062607 is a potent inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a key mediator of signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR). Inhibition of Syk by PRT062607 blocks these signaling cascades.

dot

Syk_Signaling_Pathway cluster_pathway Syk Signaling Pathway Inhibition by PRT062607 BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk phosphorylates BLNK BLNK Syk->BLNK phosphorylates Downstream Downstream Signaling (e.g., AKT, ERK) BLNK->Downstream Activation B-Cell Activation & Proliferation Downstream->Activation PRT062607 PRT062607 PRT062607->Syk

Caption: Inhibition of the Syk signaling pathway by PRT062607.

References

impact of serum on PRT062607 Hydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PRT062607 Hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective, ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. By inhibiting Syk, PRT062607 blocks downstream signaling cascades, such as the B-cell receptor (BCR) signaling pathway, which are critical for the activation, proliferation, and survival of B-cells and other immune cells.

Q2: What is the impact of serum on the activity of this compound in in vitro assays?

A2: Serum has a significant impact on the apparent activity of this compound in in vitro assays. This is primarily due to the high plasma protein binding of the compound. In human plasma, PRT062607 is approximately 93.5% bound to proteins. This high degree of binding reduces the concentration of free, unbound drug available to interact with the Syk enzyme. Consequently, a much higher total concentration of PRT062607 is required to achieve the same level of Syk inhibition in the presence of serum or plasma compared to a serum-free or purified enzyme assay.

This phenomenon is reflected in the significant difference between the compound's IC50 values in various assay formats. While the IC50 in a cell-free (biochemical) assay is approximately 1 nM, the IC50 in whole blood assays, which contain a full complement of plasma proteins, is in the range of 205-324 nM.[3][4][5]

Q3: Why is there a discrepancy between the IC50 values of PRT062607 in biochemical assays versus cell-based assays?

A3: The discrepancy between biochemical and cell-based IC50 values for PRT062607 is multifactorial, with serum protein binding being a major contributor.

  • Biochemical assays are typically performed with purified Syk enzyme in a simplified buffer system, often with minimal or no protein. In this context, the IC50 value reflects the direct inhibitory potential of the compound on its target.

  • Cell-based assays , on the other hand, are conducted in a more complex biological environment. When these assays are performed in media containing serum (e.g., fetal bovine serum or human serum), a significant portion of PRT062607 will bind to serum proteins, primarily albumin. This reduces the free concentration of the inhibitor, necessitating a higher total concentration to achieve the same level of target engagement within the cell.

Other factors that can contribute to this discrepancy include:

  • Cellular uptake and efflux: The ability of PRT062607 to cross the cell membrane and its potential to be removed from the cell by efflux pumps can influence its intracellular concentration and apparent potency.

  • Intracellular ATP concentration: As an ATP-competitive inhibitor, the high intracellular concentration of ATP can compete with PRT062607 for binding to Syk, potentially increasing the apparent IC50 in a cellular context.

Troubleshooting Guide

Issue 1: Higher than expected IC50 value in a cell-based assay.

  • Possible Cause: High serum protein binding of PRT062607.

  • Troubleshooting Steps:

    • Acknowledge the Serum Effect: Be aware that the IC50 value in the presence of serum will be significantly higher than the biochemical IC50. Compare your results to published data from whole blood or serum-containing assays, not to cell-free assay data.

    • Quantify Free vs. Total Concentration: If possible, calculate the free concentration of PRT062607 in your assay medium based on the protein concentration and the known plasma protein binding percentage. This will provide a more accurate measure of the compound's potency.

    • Reduce Serum Concentration (with caution): If your cell type allows, you can try reducing the serum concentration in your culture medium. However, be aware that this can affect cell health and signaling, and the results may not be directly comparable to experiments with higher serum levels.

    • Use Serum-Free Medium (if applicable): For certain short-term assays, it may be possible to use a serum-free medium. This will yield an IC50 value closer to the biochemical IC50 but may not be representative of the in vivo situation.

Issue 2: High variability in experimental results between different batches of serum.

  • Possible Cause: Lot-to-lot variability in the composition and concentration of proteins in commercially available serum.

  • Troubleshooting Steps:

    • Use a Single Lot of Serum: For a given set of experiments, use a single, large batch of serum to minimize variability.

    • Pre-screen Serum Batches: If possible, pre-screen different lots of serum for their effect on your assay before starting a large-scale experiment.

    • Include Control Compounds: Always include control compounds with known behavior in your assays to help normalize for inter-experimental variability.

Issue 3: Difficulty in translating in vitro potency to in vivo efficacy.

  • Possible Cause: The high plasma protein binding of PRT062607 significantly affects its pharmacokinetics and pharmacodynamics in vivo.

  • Troubleshooting Steps:

    • Consider Pharmacokinetics/Pharmacodynamics (PK/PD): When designing in vivo studies, it is crucial to consider the PK/PD relationship of PRT062607. The dose and dosing schedule should be sufficient to achieve a free plasma concentration that is above the cellular IC50 for the desired duration.

    • Refer to In Vivo Studies: Consult published in vivo studies of PRT062607 to guide your experimental design, paying attention to the doses used and the resulting in vivo effects.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and properties of this compound.

Table 1: In Vitro and In Vivo Potency of PRT062607

Assay TypeSystemTarget/EndpointIC50Reference
Biochemical (Cell-Free)Purified Syk EnzymeSyk Inhibition~1 nM[1]
Cell-Based (Whole Blood)Human Whole BloodFcεRI-mediated Basophil Degranulation205 nM[3][4]
Cell-Based (Whole Blood)Human Whole BloodBCR-mediated B-cell Activation324 nM[3][4]
Cell-Based (Whole Blood)Human Whole BloodSYK‐mediated pERK Y204 Inhibition660 nM[3]

Table 2: Pharmacokinetic Properties of PRT062607

ParameterSpeciesValueReference
Plasma Protein BindingHuman93.5%

Experimental Protocols

Protocol 1: B-Cell Receptor (BCR)-Mediated B-Cell Activation Assay in Human Whole Blood

This protocol is a generalized representation based on published methodologies.

  • Blood Collection: Collect human whole blood into lithium heparin-containing tubes.

  • Compound Incubation: Aliquot whole blood into 96-well plates. Add varying concentrations of this compound (or vehicle control) and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • BCR Stimulation: Stimulate B-cell activation by adding an anti-IgD antibody.

  • Incubation: Incubate for a further period (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Staining: Stain the cells with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and an activation marker (e.g., CD69 or CD86).

  • Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.

  • Flow Cytometry: Analyze the samples by flow cytometry, gating on the B-cell population.

  • Data Analysis: Determine the expression level of the activation marker on B-cells. Calculate the IC50 of PRT062607 by plotting the percentage of inhibition of B-cell activation against the log of the inhibitor concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis blood Whole Blood Collection incubation Pre-incubation with PRT062607 blood->incubation compound PRT062607 Dilution Series compound->incubation stimulation BCR Stimulation (e.g., anti-IgD) incubation->stimulation culture Cell Culture stimulation->culture staining Antibody Staining culture->staining lysis RBC Lysis staining->lysis facs Flow Cytometry lysis->facs data_analysis IC50 Calculation facs->data_analysis

Caption: Experimental workflow for a B-cell activation assay.

signaling_pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylation Downstream Downstream Signaling (e.g., PLCγ2, BTK, ERK) Syk->Downstream Activation B-Cell Activation, Proliferation, Survival Downstream->Activation PRT062607 PRT062607 PRT062607->Syk Inhibition BoundPRT Bound PRT062607 (Inactive) PRT062607->BoundPRT SerumProtein Serum Proteins (e.g., Albumin) SerumProtein->BoundPRT

Caption: Impact of serum on PRT062607's inhibition of the BCR signaling pathway.

References

Validation & Comparative

A Comparative Guide to Syk Inhibition: PRT062607 Hydrochloride vs. Fostamatinib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of two prominent Spleen Tyrosine Kinase (Syk) inhibitors: PRT062607 Hydrochloride and Fostamatinib. Developed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, comparative potency and selectivity, and summarizes key experimental findings to inform research and development decisions.

Introduction to Syk Inhibition

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cell receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1][2] Upon receptor activation, Syk mediates downstream signaling cascades that are essential for cellular processes such as proliferation, differentiation, and phagocytosis.[3][4] Consequently, inhibiting Syk is a key therapeutic strategy for a range of autoimmune diseases, inflammatory disorders, and certain B-cell malignancies.[5][6]

This compound (also known as P505-15) is a novel, highly selective, and orally bioavailable small-molecule inhibitor of Syk.[7][8] Fostamatinib is an oral prodrug that is rapidly converted in the body to its active metabolite, R406, which then acts as a Syk inhibitor.[9][10][11] Fostamatinib is the first FDA-approved Syk inhibitor for the treatment of chronic immune thrombocytopenia (ITP).[3][[“]]

Mechanism of Action

Both PRT062607 and R406 (the active metabolite of fostamatinib) function as ATP-competitive inhibitors of the Syk catalytic domain.[3][5][13] By binding to the ATP pocket of the kinase, they prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to immune cell activation.

Fostamatinib's active metabolite, R406, inhibits Syk-mediated signaling, which is critical in the phagocytosis of antibody-coated platelets by macrophages in ITP.[3][10][[“]] PRT062607 acts similarly by potently inhibiting BCR-mediated signaling in B-cells and FcεRI-mediated degranulation in basophils.[7][14]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor FcR / BCR Syk Syk Receptor->Syk Activation Downstream Downstream Signaling (e.g., PLCγ, PI3K, BTK) Syk->Downstream Phosphorylation Response Cellular Response (Activation, Phagocytosis, Degranulation) Downstream->Response Inhibitor PRT062607 Fostamatinib (R406) Inhibitor->Syk Inhibition

Figure 1. Simplified Syk signaling pathway indicating the point of inhibition by PRT062607 and Fostamatinib (R406).

Quantitative Data: Potency and Selectivity

PRT062607 demonstrates significantly higher potency against purified Syk in cell-free assays compared to R406. Furthermore, it exhibits greater selectivity, which may translate to fewer off-target effects.

CompoundTargetAssay TypeIC50KiSelectivity Highlights
PRT062607 HCl SykCell-free1 nM [7][15]->80-fold selective for Syk over kinases such as Fgr, Lyn, FAK, Pyk2, and FLT3.[7][14][15]
Fostamatinib (R406) SykCell-free41 nM [9][11][15]30 nM[1][5][11][16]Also inhibits Lyn (IC50=63 nM), Lck (IC50=37 nM), and is 5-fold less potent against Flt3.[5][9][11]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency. Ki (Inhibition constant) indicates the binding affinity of an inhibitor to an enzyme. A lower value indicates higher affinity.

Cellular Activity Comparison

In cellular assays, which measure the functional consequences of Syk inhibition in a more complex biological environment, both compounds effectively block immune cell responses.

CompoundAssayCell TypeIC50 / EC50
PRT062607 HCl BCR-mediated B-cell ActivationHuman Whole Blood270 nM / 324 nM[4][14]
FcεRI-mediated Basophil DegranulationHuman Whole Blood150 nM / 205 nM[4][14]
Fostamatinib (R406) Syk-dependent SignalingVarious Cell Lines33 nM - 171 nM[9]
Anti-IgE-mediated Mast Cell DegranulationCHMC56 nM[11]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

The data presented in this guide are derived from established biochemical and cellular assays. Below are generalized methodologies for the key experiments cited.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the purified Syk enzyme.

  • Objective: To determine the IC50 of an inhibitor against purified Syk kinase.

  • Methodology: A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.[17]

    • The Syk enzyme, a specific peptide substrate, and ATP are combined in a reaction buffer.

    • The test compound (e.g., PRT062607) is added at various concentrations.

    • The reaction is initiated and incubated to allow for substrate phosphorylation.

    • A fluorescently-labeled antibody specific for the phosphorylated substrate is added.

    • The extent of phosphorylation is measured by the FRET signal, which is proportional to kinase activity.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

A Combine Syk Enzyme, Substrate, and ATP B Add Inhibitor (Varying Concentrations) A->B C Incubate to Allow Phosphorylation B->C D Add Phospho-specific Fluorescent Antibody C->D E Measure Signal (e.g., FRET) D->E F Calculate IC50 E->F

Figure 2. General workflow for an in vitro kinase inhibition assay.

B-Cell Activation Assay

This assay measures the effect of a Syk inhibitor on the activation of B-lymphocytes in a whole blood sample.

  • Objective: To determine the IC50 of an inhibitor on B-cell receptor (BCR) signaling.

  • Methodology:

    • Heparinized whole blood samples are pre-incubated with the test compound (e.g., PRT062607) at various concentrations.[4]

    • B-cells are stimulated with a BCR-activating agent (e.g., anti-IgD).

    • Following incubation, red blood cells are lysed.

    • The remaining cells are stained with fluorescently-labeled antibodies against B-cell markers (e.g., CD20) and an activation marker (e.g., CD69).

    • The expression of the activation marker on the B-cell population is quantified using flow cytometry.

    • IC50 values are determined by plotting the inhibition of activation marker upregulation against inhibitor concentration.

Basophil Degranulation Assay

This assay assesses the impact of a Syk inhibitor on the FcεRI-mediated degranulation of basophils.

  • Objective: To determine the IC50 of an inhibitor on basophil degranulation.

  • Methodology:

    • Whole blood samples are incubated with the test compound at various concentrations.[4]

    • Basophils are stimulated with an agent that cross-links FcεRI receptors (e.g., anti-IgE).

    • The reaction is stopped, and cells are stained with fluorescent antibodies against a basophil marker and a degranulation marker (e.g., CD63, which is upregulated on the cell surface upon degranulation).

    • The percentage of CD63-positive basophils is measured by flow cytometry.

    • IC50 values are calculated based on the reduction in CD63 upregulation.

In Vivo and Clinical Summary

This compound has demonstrated dose-dependent anti-inflammatory activity in rodent models of rheumatoid arthritis.[14] It has also been shown to inhibit tumor growth in mouse xenograft models of non-Hodgkin lymphoma (NHL).[8][14] Studies in healthy human volunteers have shown that PRT062607 is safe and well-tolerated, achieving complete inhibition of Syk activity in whole-blood assays at tolerated exposures.[4]

Fostamatinib is clinically approved for treating chronic ITP in adults who have had an insufficient response to previous therapies.[2][[“]] Its efficacy and safety in ITP have been established in Phase 3 clinical trials.[3] Fostamatinib has also been investigated for the treatment of rheumatoid arthritis and B-cell malignancies like NHL and chronic lymphocytic leukemia (CLL), where it has shown clinical activity.[6][8]

Conclusion

This compound and Fostamatinib are both potent inhibitors of Spleen Tyrosine Kinase, a critical mediator of immune signaling.

  • PRT062607 stands out in preclinical studies as a highly potent and selective Syk inhibitor, with an IC50 of 1 nM in cell-free assays.[7][15] Its high selectivity suggests a potential for a favorable safety profile with fewer off-target effects.

  • Fostamatinib , via its active metabolite R406, is a clinically validated Syk inhibitor with a proven therapeutic role in chronic ITP.[[“]] While less potent (IC50 of 41 nM) and selective than PRT062607 in biochemical assays, its efficacy and safety have been established in human clinical trials, leading to regulatory approval.[9][11][15]

The choice between these inhibitors for research or therapeutic development depends on the specific context. PRT062607 offers the advantage of higher potency and selectivity for preclinical investigations and potential development in new indications. Fostamatinib provides a clinically benchmarked profile for comparative studies and is an established therapeutic option for ITP.

References

PRT062607 Hydrochloride vs. Entospletinib: A Comparative Guide to SYK Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the spleen tyrosine kinase (SYK) inhibitors PRT062607 hydrochloride and entospletinib (B612047), with a focus on their selectivity profiles. The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.

Introduction to this compound and Entospletinib

Spleen tyrosine kinase (SYK) is a critical mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors. Its central role in immune cell activation has made it an attractive therapeutic target for a range of hematological malignancies and autoimmune disorders.

This compound (also known as P505-15) is a potent and highly selective, orally bioavailable small molecule inhibitor of SYK.[1][2] It has demonstrated inhibition of SYK-mediated signaling and has been investigated for its therapeutic potential in B-cell malignancies.[2][3]

Entospletinib (formerly GS-9973) is a second-generation, orally bioavailable and selective SYK inhibitor.[4] It has been evaluated in clinical trials for various hematological cancers, including chronic lymphocytic leukemia (CLL).[4] Entospletinib was developed to have an improved selectivity profile, potentially leading to fewer off-target effects.[5]

Mechanism of Action

Both PRT062607 and entospletinib are ATP-competitive inhibitors of SYK. They bind to the ATP-binding pocket of the SYK enzyme, preventing the phosphorylation of downstream substrates and thereby disrupting the signaling cascades initiated by immunoreceptors.

Comparative Selectivity Profile

The defining difference between various kinase inhibitors often lies in their selectivity. A more selective inhibitor is generally expected to have a better safety profile due to fewer off-target effects. The following tables summarize the available quantitative data on the selectivity of this compound and entospletinib.

Disclaimer: The following data is compiled from different studies and experimental platforms (Millipore KinaseProfiler for PRT062607 and DiscoverX KINOMEscan for entospletinib). Direct comparison should be approached with caution as the assay conditions and kinase panels may differ.

Table 1: Biochemical Potency against SYK
CompoundAssay TypeIC₅₀ (nM)Reference
This compoundCell-free assay1[6]
EntospletinibCell-free assay7.7[7]
Table 2: Kinase Selectivity of this compound

Data from a screening panel of 270 kinases.[8]

KinaseFold Selectivity vs. SYK
Fgr>80
Lyn>80
FAK>80
Pyk2>80
ZAP70>80
FLT3>80
MLK1>80
Table 3: KinomeScan Selectivity Profile of Entospletinib

Data from a KINOMEscan panel of 359 non-mutant kinases at 10 µM.

KinaseSelectivity vs. Syk (Fold)Note
TNK1<10Only kinase showing less than 10-fold selectivity
Other 357 kinases>10High selectivity observed

Signaling Pathways and Points of Inhibition

The following diagrams illustrate the central role of SYK in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways and the mechanism of inhibition by PRT062607 and entospletinib.

BCR_signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn activates SYK SYK BCR->SYK recruits & activates Antigen Antigen Antigen->BCR Lyn->BCR phosphorylates ITAMs Downstream Downstream Signaling SYK->Downstream Activation B-Cell Activation, Proliferation, Survival Downstream->Activation Inhibitor PRT062607 or Entospletinib Inhibitor->SYK

BCR Signaling Inhibition

FcR_signaling FcR Fc Receptor (FcR) SrcFamily Src Family Kinases FcR->SrcFamily activates SYK SYK FcR->SYK recruits & activates ImmuneComplex Immune Complex ImmuneComplex->FcR SrcFamily->FcR phosphorylates ITAMs Downstream Downstream Signaling SYK->Downstream Response Degranulation, Cytokine Release Downstream->Response Inhibitor PRT062607 or Entospletinib Inhibitor->SYK

FcR Signaling Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on generally accepted practices and information from various sources.

Biochemical Kinase Inhibition Assay (Generic ADP-Glo™ Protocol)

This protocol outlines a general procedure for determining the in vitro potency of an inhibitor against SYK using a luminescence-based assay that measures ADP production.

ADP_Glo_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->prep_reagents plate_setup Plate Setup (Add Inhibitor/Vehicle) prep_reagents->plate_setup add_enzyme Add SYK Enzyme plate_setup->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_reaction Initiate Reaction (Add Substrate/ATP Mix) pre_incubate->start_reaction incubate_reaction Incubate at RT start_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate at RT stop_reaction->incubate_stop detect_adp Detect ADP (Add Kinase Detection Reagent) incubate_stop->detect_adp incubate_detect Incubate at RT detect_adp->incubate_detect read_luminescence Read Luminescence incubate_detect->read_luminescence analyze_data Data Analysis (IC₅₀ Determination) read_luminescence->analyze_data end End analyze_data->end

ADP-Glo™ Kinase Assay Workflow

Materials:

  • Recombinant human SYK enzyme

  • SYK substrate (e.g., poly(Glu,Tyr) 4:1)

  • This compound or Entospletinib

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions to create a concentration gradient.

    • Thaw and dilute the SYK enzyme to the desired concentration in cold Kinase Buffer.

    • Prepare a substrate and ATP mixture in Kinase Buffer.

  • Assay Plate Setup:

    • Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of diluted SYK enzyme to each well.

    • Incubate for 15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular B-Cell Activation Assay (Flow Cytometry)

This protocol describes a method to assess the inhibitory effect of the compounds on B-cell activation by measuring the expression of the activation marker CD69 on the cell surface.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated B-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-IgD antibody or other BCR-stimulating agent

  • This compound or Entospletinib

  • Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69

  • FACS buffer (e.g., PBS with 2% FBS)

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

    • Resuspend cells in complete RPMI-1640 medium.

  • Inhibitor Treatment and Stimulation:

    • Seed cells into a 96-well plate.

    • Add serial dilutions of the inhibitor or DMSO (vehicle control) to the cells and pre-incubate for 1-2 hours at 37°C.

    • Stimulate the cells with anti-IgD antibody (or other appropriate stimulus) and incubate for 16-18 hours at 37°C.[4]

  • Antibody Staining:

    • Harvest the cells and wash with FACS buffer.

    • Resuspend the cells in FACS buffer containing fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies.

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Gate on the CD19-positive B-cell population.

    • Determine the percentage of CD69-positive cells within the B-cell gate for each condition.

    • Calculate the IC₅₀ value for the inhibition of B-cell activation.

Cellular Basophil Degranulation Assay (Flow Cytometry)

This protocol measures the inhibition of FcεRI-mediated basophil degranulation by quantifying the surface expression of CD63.

Materials:

  • Heparinized whole blood or isolated basophils

  • Stimulation buffer (e.g., HEPES-buffered saline with Ca²⁺ and Mg²⁺)

  • Anti-FcεRI antibody or other degranulation stimulus

  • This compound or Entospletinib

  • Fluorochrome-conjugated antibodies: anti-IgE (or other basophil marker like CCR3), anti-CD63

  • Lysis buffer

  • Flow cytometer

Procedure:

  • Inhibitor Treatment and Stimulation:

    • In a tube, combine whole blood or isolated basophils with serial dilutions of the inhibitor or DMSO (vehicle control).

    • Pre-incubate for 15 minutes at 37°C.

    • Add the stimulating agent (e.g., anti-FcεRI antibody) and incubate for 30 minutes at 37°C.

  • Antibody Staining:

    • Stop the reaction by placing the tubes on ice.

    • Add fluorochrome-conjugated anti-IgE and anti-CD63 antibodies.

    • Incubate for 30 minutes on ice in the dark.

  • Red Blood Cell Lysis and Cell Fixation:

    • Add red blood cell lysis buffer and incubate for 10 minutes at room temperature.

    • Centrifuge the cells and wash with buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in buffer and acquire data on a flow cytometer.

    • Gate on the basophil population (e.g., IgE-positive cells).

    • Determine the percentage of CD63-positive cells within the basophil gate.

    • Calculate the IC₅₀ value for the inhibition of basophil degranulation.

Summary and Conclusion

Both this compound and entospletinib are potent inhibitors of SYK. Based on the available, albeit not directly comparative, data, entospletinib appears to have a highly selective kinome profile. PRT062607 is also reported to be highly selective against the kinases it was tested against.

The choice between these two inhibitors for research and development purposes will depend on the specific requirements of the study. For applications demanding the highest possible specificity for SYK, the broader kinome scan data for entospletinib may be more informative. However, PRT062607 also demonstrates a high degree of selectivity and potency.

This guide provides a foundation for understanding the key differences in the selectivity of this compound and entospletinib. Researchers are encouraged to consult the primary literature for more detailed information and to consider profiling these inhibitors head-to-head under their own experimental conditions for the most accurate comparison.

References

A Comparative Analysis of PRT062607 Hydrochloride and Cerdulatinib in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for hematological malignancies, both PRT062607 hydrochloride and cerdulatinib (B612036) have emerged as significant kinase inhibitors. While both compounds target the Spleen Tyrosine Kinase (SYK), a critical component of B-cell receptor (BCR) signaling, cerdulatinib possesses a broader inhibitory profile, also targeting Janus Kinases (JAK). This guide provides a comprehensive comparison of their efficacy, mechanism of action, and available clinical and preclinical data to assist researchers, scientists, and drug development professionals in understanding their distinct therapeutic potentials.

Mechanism of Action: A Tale of Two Kinase Inhibitors

This compound is a potent and highly selective inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3][4] SYK is a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in signal transduction in hematopoietic cells.[5] By selectively inhibiting SYK, PRT062607 effectively blocks BCR signaling, which is often constitutively active and essential for the survival and proliferation of malignant B-cells in various lymphomas and leukemias.[1][3] Its high selectivity, with an IC50 of 1 nM for SYK and over 80-fold greater selectivity against other kinases, minimizes off-target effects.[1][3]

Cerdulatinib , on the other hand, is a dual inhibitor, targeting both SYK and members of the Janus Kinase (JAK) family (JAK1, JAK3, and TYK2).[5][6][7][8] This dual mechanism allows cerdulatinib to simultaneously suppress survival signals originating from the BCR pathway via SYK inhibition and those from cytokine receptors through JAK inhibition.[6] The JAK-STAT signaling pathway is crucial for the proliferation and survival of malignant cells in various hematological cancers, and its inhibition by cerdulatinib provides a broader anti-tumor activity.[5][7]

Signaling Pathway Diagrams

To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by each inhibitor.

PRT062607_Pathway BCR BCR SYK SYK BCR->SYK Downstream Downstream Signaling (e.g., BTK, PI3K) SYK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation PRT062607 PRT062607 PRT062607->SYK

Caption: this compound selectively inhibits SYK, disrupting BCR signaling.

Cerdulatinib_Pathway BCR BCR SYK SYK BCR->SYK BCR_Downstream Downstream Signaling SYK->BCR_Downstream Proliferation Cell Proliferation & Survival BCR_Downstream->Proliferation CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT STAT->Proliferation Cerdulatinib Cerdulatinib Cerdulatinib->SYK Cerdulatinib->JAK

Caption: Cerdulatinib dually inhibits SYK and JAK, blocking both BCR and cytokine signaling.

Efficacy Comparison

Direct head-to-head clinical trials comparing this compound and cerdulatinib are not available. However, a comparative overview of their efficacy can be synthesized from independent preclinical and clinical studies.

Preclinical Efficacy
ParameterThis compoundCerdulatinib
Target Kinases SYKSYK, JAK1, JAK3, TYK2
SYK IC50 1 nM[1][3]32 nM[9]
Cell Line Activity Decreased cell viability in NHL and CLL cell lines.[1]Broad anti-tumor activity in both ABC and GCB types of DLBCL.[10][11] Induces apoptosis in primary CLL cells, even in the presence of microenvironment survival support.[6]
In Vivo Activity Significantly inhibited NHL tumor growth in a xenograft model.[1]Demonstrated anti-tumor activity in various B-cell cancer models.[9]
Clinical Efficacy
IndicationThis compoundCerdulatinib
Healthy Volunteers Safe and well-tolerated; achieved complete SYK inhibition.[12][13]Not applicable
Relapsed/Refractory B-cell Malignancies Phase 1 study showed favorable pharmacokinetics and pharmacodynamics.[12]Phase I Study: Showed good tolerability and clinical activity.[14] Follicular Lymphoma (Phase 2a): ORR of 52.9% as monotherapy and 76.9% in combination with rituximab.[15]
Relapsed/Refractory T-cell Malignancies Not reportedPeripheral T-cell Lymphoma (PTCL) (Phase 2a): ORR of 36.2% overall, with 51.9% in the AITL/TFH subtype.[7][16][17]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are performed to determine the 50% inhibitory concentration (IC50) of the compounds. A typical protocol involves:

  • Reagents: Recombinant human kinase enzymes (e.g., SYK, JAKs), appropriate peptide or protein substrate, ATP, and the test compound at various concentrations.

  • Procedure: The kinase, substrate, and test compound are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (incorporation of 32P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays that quantify the amount of ATP remaining after the reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve. For instance, PRT062607's SYK activity was determined by measuring the increase of FRET from a fluorescent antibody specific for phosphorylated tyrosine.[18]

Cell Viability Assay (General Protocol)

Cell viability assays are used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., DLBCL, CLL) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound or a vehicle control for a specified period (e.g., 72 hours).

  • Measurement: Cell viability is assessed using various reagents. Common methods include:

    • MTT/XTT assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: The results are expressed as the percentage of viable cells compared to the vehicle-treated control. The IC50 value (concentration that inhibits cell growth by 50%) is calculated.

In Vivo Tumor Xenograft Model (General Protocol)

Animal models are used to evaluate the in vivo anti-tumor efficacy of the compounds.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

  • Tumor Implantation: Human cancer cells (e.g., Ramos NHL cells) are injected subcutaneously into the flanks of the mice.[1]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered orally at different doses, and the control group receives a vehicle.[1]

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed.[1]

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the control group.

Experimental Workflow Diagram

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation KinaseAssay Kinase Inhibition Assay (IC50) CellViability Cell Viability Assay (IC50) KinaseAssay->CellViability Xenograft In Vivo Xenograft Model CellViability->Xenograft Phase1 Phase I Trial (Safety, PK/PD) Xenograft->Phase1 Promising Results Phase2 Phase II Trial (Efficacy, ORR) Phase1->Phase2

Caption: A typical workflow for the preclinical and clinical evaluation of kinase inhibitors.

Conclusion

This compound and cerdulatinib are both promising kinase inhibitors with distinct profiles. This compound's high selectivity for SYK suggests a potential for a more focused therapeutic effect with a lower risk of off-target toxicities. Cerdulatinib's dual inhibition of SYK and JAK provides a broader mechanism of action that may be beneficial in malignancies driven by both BCR and cytokine signaling pathways, and it has demonstrated clinical efficacy in both B-cell and T-cell lymphomas. The choice between these or similar inhibitors for further development or clinical application will depend on the specific molecular drivers of the malignancy being targeted and the desired balance between efficacy and safety. The data presented here provides a foundation for researchers and clinicians to make informed decisions in the evolving field of targeted cancer therapy.

References

PRT062607 Hydrochloride: A Comparative Analysis of a Highly Selective Syk Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase-targeted therapies, Spleen Tyrosine Kinase (Syk) has emerged as a pivotal target for a spectrum of autoimmune diseases and B-cell malignancies. As a key mediator in signaling pathways downstream of immunoreceptors like B-cell receptors (BCRs) and Fc receptors (FcRs), Syk's modulation offers a promising therapeutic strategy. This guide provides a detailed comparison of PRT062607 Hydrochloride, a novel and highly selective Syk inhibitor, with other prominent Syk inhibitors: Fostamatinib (the prodrug of R406), Entospletinib, and the dual Syk/JAK inhibitor Cerdulatinib. This analysis focuses on biochemical potency, kinase selectivity, and cellular activity, supported by experimental data and methodologies to inform researchers, scientists, and drug development professionals.

Biochemical Potency and Selectivity: A Head-to-Head Look

The in vitro potency and selectivity of Syk inhibitors are critical determinants of their therapeutic window and potential for off-target effects. PRT062607 distinguishes itself with exceptional potency and selectivity for Syk.

Table 1: Comparison of In Vitro Biochemical Potency (IC50) of Selective Syk Inhibitors

InhibitorSyk IC50 (nM)Key Off-Target Kinase IC50 (nM)Reference
PRT062607 1-2 >80-fold selective over Fgr, Lyn, FAK, Pyk2, Zap70[1]
Fostamatinib (R406)41KDR: 30, Ret: 10, FLT3: <50[2]
Entospletinib (GS-9973)7.7>13-fold selective over other kinases[2]
Cerdulatinib (PRT062070)32JAK1: 12, JAK2: 6, JAK3: 8, TYK2: 0.5[]

Lower IC50 values indicate higher potency.

PRT062607 demonstrates a superior biochemical potency with an IC50 in the low nanomolar range, significantly more potent than Fostamatinib's active metabolite R406 and Cerdulatinib.[1][2][] While Entospletinib is also highly potent, PRT062607's high degree of selectivity is a key advantage.[2] In contrast, Fostamatinib (R406) exhibits significant off-target activity against several other kinases, which may contribute to some of its clinical side effects.[2][4] Cerdulatinib is intentionally designed as a dual inhibitor, targeting both Syk and members of the Janus kinase (JAK) family, giving it a distinct mechanism of action but also a broader kinase inhibition profile.[]

Cellular Activity: Translating Biochemical Potency to Biological Function

The efficacy of a Syk inhibitor in a biological context is determined by its ability to modulate Syk-dependent cellular functions. In cellular assays, PRT062607 effectively inhibits signaling pathways downstream of the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI).

Table 2: Comparison of Cellular Activity of Syk Inhibitors

InhibitorB-Cell Activation (BCR-mediated) IC50 (nM)Basophil Degranulation (FcεRI-mediated) IC50 (nM)Reference
PRT062607 324 205 [5]
Fostamatinib (R406)-1060[5]
Entospletinib (GS-9973)26 (pBLNK)-[6]
Cerdulatinib (PRT062070)110 (CD69 upregulation)-[7]

PRT062607 potently inhibits B-cell activation and basophil degranulation at nanomolar concentrations, demonstrating its ability to effectively target Syk in a cellular environment.[5] When compared head-to-head in a basophil degranulation assay, PRT062607 was found to be more potent than Fostamatinib.[5] Entospletinib and Cerdulatinib also show potent activity in cellular assays relevant to their therapeutic indications.[6][7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Syk signaling pathway and a typical experimental workflow for inhibitor characterization.

Syk_Signaling_Pathway cluster_receptor Cell Membrane BCR B-Cell Receptor (BCR) Fc Receptor (FcR) Syk Syk BCR->Syk Recruitment & Activation PLCg PLCγ Syk->PLCg Phosphorylation PKC PKC PLCg->PKC Ca_flux Ca²⁺ Flux PLCg->Ca_flux Transcription_Factors Transcription Factors (e.g., NF-κB, NFAT) PKC->Transcription_Factors Ca_flux->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Cytokine Release, Degranulation) Transcription_Factors->Cellular_Response PRT062607 PRT062607 (and other Syk inhibitors) PRT062607->Syk Inhibition

Syk Signaling Pathway and Point of Inhibition.

Experimental_Workflow Biochemical_Assay 1. Biochemical Kinase Assay (e.g., FRET, ADP-Glo) - Determine IC50 against Syk Kinase_Panel 2. Kinase Selectivity Profiling - Screen against a panel of kinases - Determine selectivity Biochemical_Assay->Kinase_Panel Cellular_Assay 3. Cellular Assays - B-cell/mast cell activation - Phosphorylation of downstream targets Kinase_Panel->Cellular_Assay In_Vivo_Model 4. In Vivo Efficacy Models (e.g., Collagen-Induced Arthritis) - Assess anti-inflammatory effects Cellular_Assay->In_Vivo_Model Lead_Optimization Lead Optimization In_Vivo_Model->Lead_Optimization

Typical Experimental Workflow for Syk Inhibitor Evaluation.

Detailed Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a common method for determining the biochemical potency (IC50) of an inhibitor against purified Syk kinase.

  • Reagent Preparation :

    • Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA).[8]

    • Dilute purified recombinant Syk enzyme and a biotinylated peptide substrate (e.g., poly-GT-biotin) in the kinase reaction buffer to their optimal concentrations, which should be predetermined.[9]

    • Prepare ATP solution in the kinase reaction buffer. The final concentration should be at or near the Km for Syk.

    • Prepare detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (donor fluorophore) and streptavidin-XL665 (acceptor fluorophore) in detection buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 0.1% BSA).[8]

  • Assay Procedure :

    • Add 1 µL of the serially diluted inhibitor or DMSO vehicle control to the wells of a low-volume 384-well plate.

    • Add 2 µL of the diluted Syk enzyme and 2 µL of the biotinylated substrate to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of the detection buffer containing EDTA.

    • Add 5 µL of the mixed detection reagents (anti-phosphotyrosine-Europium and streptavidin-XL655) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis :

    • Measure the fluorescence with a plate reader capable of time-resolved fluorescence, with an excitation wavelength of 337 nm and dual emission at 620 nm (for the acceptor) and 665 nm (for the FRET signal).[9]

    • Calculate the HTRF ratio (fluorescence at 665 nm / fluorescence at 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular B-Cell Activation Assay (Flow Cytometry)

This protocol outlines a method to assess the inhibitory effect of PRT062607 on BCR-mediated B-cell activation by measuring the upregulation of activation markers like CD69.

  • Cell Preparation :

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the PBMCs with PBS and resuspend them in complete RPMI-1640 medium.

  • Inhibitor Treatment and Stimulation :

    • Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.

    • Add varying concentrations of this compound or a vehicle control (DMSO) to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

    • Stimulate the B-cells by adding an anti-IgM antibody (to cross-link the BCR) to the appropriate wells. Include an unstimulated control.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Staining and Flow Cytometry :

    • Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

    • Stain the cells with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69 for 30 minutes on ice, protected from light.

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

    • Resuspend the cells in FACS buffer for analysis.

  • Data Acquisition and Analysis :

    • Acquire the data on a flow cytometer.

    • Gate on the B-cell population (CD19+ or CD20+ cells).

    • Determine the percentage of CD69+ cells within the B-cell gate for each condition.

    • Calculate the percent inhibition of CD69 upregulation for each inhibitor concentration relative to the stimulated control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

This compound stands out as a highly potent and selective inhibitor of Syk. Its superior selectivity profile compared to first-generation inhibitors like Fostamatinib may translate to a better-tolerated therapeutic option with a reduced risk of off-target adverse events. While dual- and multi-kinase inhibitors like Cerdulatinib offer the potential to target multiple signaling pathways simultaneously, the high selectivity of PRT062607 makes it an excellent tool for specifically interrogating the role of Syk in various biological processes and a promising candidate for therapeutic development in diseases where precise Syk inhibition is desired. The choice of a specific Syk inhibitor will ultimately depend on the desired therapeutic strategy and the specific disease context.

References

PRT062607 Hydrochloride: A Comparative Analysis of its Selectivity Against Other Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of tyrosine kinase inhibitors, PRT062607 hydrochloride distinguishes itself as a highly potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). This guide provides a comprehensive comparison of PRT062607's selectivity profile against other tyrosine kinases, supported by experimental data, to inform researchers, scientists, and drug development professionals.

High Selectivity Profile of PRT062607

This compound is a novel and highly selective inhibitor of Syk with a half-maximal inhibitory concentration (IC50) of 1 nM in cell-free assays.[1] Its selectivity is underscored by being over 80-fold more selective for Syk than for other kinases such as Fgr, PAK5, Lyn, FAK, Pyk2, FLT3, MLK1, and Zap70.[1] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

In cellular assays, PRT062607 potently inhibits B-cell antigen receptor (BCR)-mediated B-cell activation and Fc epsilon receptor I (FcεRI)-mediated basophil degranulation with IC50 values of 324 nM and 205 nM, respectively.[2]

Comparison with Alternative Syk Inhibitors

To provide a broader context, the selectivity of PRT062607 is compared with two other notable Syk inhibitors: Fostamatinib (B613848) (active metabolite R406) and Entospletinib.

KinasePRT062607 IC50 (nM)Fostamatinib (R406) IC50 (nM)Entospletinib IC50 (nM)
Syk 1 [1]41 7.7 [1]
Lyn>8063-
Lck-37-
Fgr>80--
FAK>80--
Pyk2>80--
FLT3>80->1000 (cellular)
ZAP70>80--
JAK2-->1000 (cellular)
c-Kit-->1000 (cellular)
KDR-->1000 (cellular)
Ret-->1000 (cellular)

Fostamatinib's active metabolite, R406, exhibits a broader kinase inhibition profile, with an IC50 of 41 nM for Syk and significant activity against other kinases like Lyn and Lck.[3] In contrast, Entospletinib demonstrates high selectivity for Syk with an IC50 of 7.7 nM and is reported to have greater than 14-fold selectivity for Syk over other kinases.[4]

Experimental Protocols

The determination of kinase inhibition and selectivity is a critical aspect of drug development. A generalized protocol for an in vitro kinase inhibition assay is outlined below.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.

Materials:

  • Purified kinase

  • Kinase-specific substrate (e.g., peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • Test compounds (e.g., PRT062607) at various concentrations

  • ATP solution

  • 96-well plates

  • Phosphorimager or scintillation counter

Procedure:

  • A reaction mixture is prepared containing the kinase, substrate, and kinase reaction buffer.

  • The test compound, serially diluted to various concentrations, is added to the wells of the 96-well plate.

  • The kinase reaction is initiated by the addition of a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The reaction is terminated, often by the addition of a stop solution (e.g., phosphoric acid).

  • The phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing away the excess ATP.

  • The amount of radioactivity incorporated into the substrate is quantified using a phosphorimager or scintillation counter.

  • The percentage of kinase inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Selectivity Profiling: To determine the selectivity of a compound, it is tested against a broad panel of kinases using a similar assay format. The Millipore KinaseProfiler™ panel, comprising 270 different kinases, is an example of a commercially available service for such comprehensive profiling.[1]

Visualizing the Mechanism and Workflow

To further elucidate the context of PRT062607's action and the experimental process, the following diagrams are provided.

G Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_kinase Prepare Kinase Solution add_kinase Add Kinase to Plate prep_kinase->add_kinase prep_substrate Prepare Substrate & ATP Mix start_reaction Initiate Reaction with Substrate/ATP prep_substrate->start_reaction prep_inhibitor Prepare Serial Dilutions of Inhibitor add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_inhibitor->add_kinase add_kinase->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction separation Separate Labeled Substrate stop_reaction->separation quantification Quantify Radioactivity separation->quantification analysis Calculate IC50 quantification->analysis

A simplified workflow for an in vitro kinase inhibition assay.

G Syk Signaling Pathway Inhibition cluster_receptor Cell Surface Receptor Complex cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activation FcR Fc Receptor (FcR) FcR->Syk Activation PLCg PLCγ Activation Cellular Activation (e.g., Degranulation, Proliferation) PLCg->Activation PI3K PI3K PI3K->Activation Vav Vav Vav->Activation Syk->PLCg Syk->PI3K Syk->Vav PRT062607 PRT062607 PRT062607->Syk

PRT062607 inhibits Syk, a key node in immune cell signaling pathways.

Conclusion

The data presented in this guide demonstrate that this compound is a highly potent and selective inhibitor of Spleen Tyrosine Kinase. Its superior selectivity profile compared to some other Syk inhibitors suggests a lower potential for off-target effects, making it a valuable tool for research and a promising candidate for therapeutic development in indications where Syk is a key driver of pathology. The provided experimental framework offers a basis for the continued evaluation and comparison of this and other kinase inhibitors.

References

Validating PRT062607 Hydrochloride's In Vivo Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PRT062607 Hydrochloride's in vivo target engagement with other Spleen Tyrosine Kinase (Syk) inhibitors. By presenting key experimental data, detailed protocols, and visual pathways, this document serves as a comprehensive resource for evaluating the performance and methodology behind the in vivo validation of this potent and selective Syk inhibitor.

Introduction to this compound and its Target: Syk

This compound is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[3] It is a key mediator of signal transduction downstream of the B-cell receptor (BCR) and Fc receptors, making it a compelling therapeutic target for a range of autoimmune diseases and B-cell malignancies.[1][3][4] PRT062607 has demonstrated robust anti-inflammatory activity in a variety of animal models and has been evaluated in human clinical trials.[3][4]

In Vivo Target Engagement of this compound

Preclinical and clinical studies have demonstrated that oral administration of PRT062607 leads to significant and dose-dependent inhibition of Syk activity in vivo.

Key Findings from In Vivo Studies:
  • Animal Models: In a rat collagen-induced arthritis model, PRT062607 exhibited significant anti-inflammatory activity.[3][4] In mouse models of non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL), oral dosing of PRT062607 prevented BCR-mediated splenomegaly and inhibited tumor growth.[1][5] It has also been shown to protect against ovariectomy-induced bone loss and breast cancer-induced bone destruction in vivo.[6]

  • Human Studies: In healthy volunteers, PRT062607 demonstrated a favorable pharmacokinetic (PK) and pharmacodynamic (PD) profile, achieving complete inhibition of Syk activity in whole-blood assays at tolerated doses.[3][4] The half-life of its pharmacodynamic effect was approximately 24 hours.[3][4]

The following table summarizes the in vivo pharmacodynamic effects of PRT062607 from a study in healthy volunteers.

AssayBiomarkerIC50Reference
B-cell ActivationCD69 Upregulation324 nM[3][4]
Basophil DegranulationCD63 Upregulation205 nM[3][4]

Comparison with Alternative Syk Inhibitors

Several other Syk inhibitors have been developed and evaluated in clinical trials. While direct head-to-head in vivo comparative studies are limited, this section provides a summary of available data for three alternatives to contextualize the performance of PRT062607.

Fostamatinib (B613848) (R788/R406)

Fostamatinib is the prodrug of R406, the first clinically developed oral Syk inhibitor.[7] It has shown clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia.[7][8] In vivo studies in a mouse model of CLL demonstrated that Fostamatinib inhibits BCR signaling, leading to reduced proliferation and survival of malignant B cells.[9] It has also been shown to deplete transitional B lymphocytes in vivo.[10]

IndicationAnimal ModelKey In Vivo FindingReference
Non-Hodgkin Lymphoma/CLLEμ-TCL1 transgenic mouseInhibited BCR signaling, reduced proliferation and survival of malignant B-cells.[9]
Lymphoid MalignanciesHuman patientsDepletion of transitional B-cells.[10]
Entospletinib (GS-9973)

Entospletinib is another selective and orally available Syk inhibitor.[11] It has been evaluated in clinical trials for various hematologic malignancies.[12][13]

IndicationStudy PopulationKey In Vivo FindingReference
Relapsed/Refractory CLLHuman PatientsProgression-free survival rate of 70.1% at 24 weeks.[14]
Hematologic MalignanciesHuman PatientsWell-tolerated with a plasma half-life of 9-15 hours.[14]
Cerdulatinib (PRT062070)

Cerdulatinib is a dual inhibitor of Syk and Janus Kinase (JAK).[15][16] This dual activity is thought to target both tumor-intrinsic and microenvironment-derived survival signals.

IndicationStudy PopulationKey In Vivo FindingReference
Relapsed/Refractory B-cell MalignanciesHuman PatientsBroad anti-tumor activity in both ABC and GCB types of DLBCL.[16]
Follicular LymphomaHuman PatientsShowed clinical activity as both monotherapy and in combination with rituximab.[17]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding FcR Fc Receptor (FcR) FcR->Lyn Syk Syk Lyn->Syk Phosphorylation PLCg2 PLCγ2 Syk->PLCg2 Activation BTK BTK Syk->BTK Activation PI3K PI3K Syk->PI3K Activation MAPK MAPK Pathway Syk->MAPK Activation PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB BTK->PLCg2 AKT AKT PI3K->AKT Gene Gene Transcription AKT->Gene Cell Proliferation, Survival, Cytokine Release MAPK->Gene Cell Proliferation, Survival, Cytokine Release NFkB->Gene Cell Proliferation, Survival, Cytokine Release PRT062607 PRT062607 Hydrochloride PRT062607->Syk Inhibition

Syk Signaling Pathway Inhibition by PRT062607.

InVivo_Target_Engagement_Workflow cluster_animal_study In Vivo Animal Study cluster_analysis Ex Vivo Analysis cluster_outcome Outcome Assessment Dosing Oral Administration of PRT062607 or Vehicle Blood Blood Collection (Time Points) Dosing->Blood Tissue Tissue Collection (e.g., Spleen, Tumor) Dosing->Tissue BAT Basophil Activation Test (Flow Cytometry) Blood->BAT PK Pharmacokinetic Analysis Blood->PK WB Western Blot (pSyk/Syk) Tissue->WB Target Target Engagement (% Syk Inhibition) BAT->Target WB->Target PK->Target Efficacy Therapeutic Efficacy (e.g., Tumor Growth Inhibition) Target->Efficacy

Experimental Workflow for In Vivo Target Engagement.

Experimental Protocols

Western Blot for Phosphorylated Syk (pSyk) in Splenocytes

This protocol outlines the general steps for assessing Syk phosphorylation in splenocytes from treated animals.

  • Sample Preparation:

    • Euthanize mice and aseptically harvest spleens into ice-cold PBS.

    • Prepare a single-cell suspension by gently disrupting the spleen between the frosted ends of two microscope slides.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the remaining splenocytes with PBS and count the cells.

    • Lyse the splenocytes in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 4-15% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., p-Syk Y525/526) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for total Syk as a loading control.

    • Quantify the band intensities to determine the ratio of pSyk to total Syk.

Basophil Activation Test (BAT) using Flow Cytometry

This protocol describes the ex vivo stimulation of basophils from whole blood to assess Syk inhibition.

  • Blood Collection and Preparation:

    • Collect whole blood from treated animals or human subjects into heparin-containing tubes.

    • Use the blood within 24 hours of collection, storing it at 4°C if necessary.

  • Basophil Stimulation:

    • Aliquot whole blood into flow cytometry tubes.

    • Add a stimulation buffer containing IL-3 to prime the basophils.

    • Add the specific stimulus, such as anti-IgE antibody, to induce basophil activation. Include a negative control (buffer only) and a positive control (e.g., fMLP).

    • Incubate the tubes at 37°C for 15-20 minutes.

  • Staining:

    • Stop the stimulation by adding cold PBS with EDTA.

    • Add a cocktail of fluorescently labeled antibodies to identify basophils (e.g., anti-CCR3 or anti-CD123) and to detect activation markers (e.g., anti-CD63 and anti-CD203c).

    • Incubate on ice for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Lyse the red blood cells using a lysis buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on the basophil population and quantify the percentage of activated basophils (CD63+ or CD203c high) in response to the stimulus.

    • Calculate the percent inhibition of basophil activation in the PRT062607-treated samples compared to the vehicle-treated controls.

Conclusion

This compound is a potent and selective Syk inhibitor that demonstrates robust in vivo target engagement in both preclinical models and human subjects. The available data suggests a favorable pharmacodynamic profile, effectively inhibiting Syk-mediated signaling pathways at clinically relevant concentrations. While direct comparative in vivo studies with other Syk inhibitors are not extensively available, the compilation of data in this guide provides a strong basis for understanding the in vivo performance of PRT062607 and its potential as a therapeutic agent for autoimmune diseases and B-cell malignancies. The detailed experimental protocols and visual representations of the underlying biology offer a practical resource for researchers in the field.

References

Unveiling the Kinase Selectivity of PRT062607 Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise kinase selectivity of a small molecule inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides an in-depth comparison of the kinase cross-reactivity profile of PRT062607 Hydrochloride, a potent Spleen Tyrosine Kinase (Syk) inhibitor, with the less selective Syk inhibitor, Fostamatinib.

PRT062607 (also known as P505-15) is a highly selective, orally bioavailable inhibitor of Syk with a reported IC50 of approximately 1 nM in cell-free assays.[1][2][3] Its high degree of selectivity is a critical attribute, minimizing the potential for unintended interactions with other kinases in the human kinome. This comparative guide presents quantitative data to objectively assess its performance against Fostamatinib, a Syk inhibitor known for its broader kinase activity profile.

Kinase Inhibition Profile: PRT062607 vs. Fostamatinib (R406)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of PRT062607 and the active metabolite of Fostamatinib, R406, against a panel of kinases. This data highlights the superior selectivity of PRT062607 for Syk.

Kinase TargetThis compound IC50 (nM)Fostamatinib (R406) IC50 (nM)Fold Selectivity (PRT062607 vs. R406 for Syk)
Syk 1 [1][3]41 [4][5][6]41x more potent
Fgr81[1]ND
MLK188[1]ND
Yes123[1]ND
Flt3139[1]<50[4]
PAK5166[1]ND
Lyn192[1]63
cSRC244[1]ND
Lck249[1]37
Pyk2108[1]ND
FAK415[1]ND
ZAP-701050[1]ND
KDRND30[4]
RetND10[4]

ND: Not Disclosed in the reviewed literature.

As the data indicates, PRT062607 demonstrates exceptional potency for Syk, with significantly higher IC50 values for a range of other kinases, underscoring its high selectivity.[1][2][7][8] In a broad kinase panel of 270 independent purified kinase assays, PRT062607 was found to be over 80-fold more selective for Syk than the next most potently inhibited kinase.[2][9] In contrast, Fostamatinib's active metabolite, R406, exhibits potent inhibition of several other kinases, including Flt3, KDR, and Ret, at concentrations comparable to its Syk inhibition.[4]

Signaling Pathway and Experimental Workflow

To provide a visual context for the role of Syk and the methodology used to assess inhibitor selectivity, the following diagrams have been generated.

Syk_Signaling_Pathway Syk Signaling Pathway in Immune Cells BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn activates FcR Fc Receptor (FcR) FcR->Lyn activates Antigen Antigen/Immune Complex Antigen->BCR Antigen->FcR Syk Syk Lyn->Syk recruits & activates Downstream Downstream Signaling (e.g., PLCγ, PI3K, Vav) Syk->Downstream phosphorylates Activation Cellular Activation (Proliferation, Cytokine Release) Downstream->Activation PRT062607 PRT062607 PRT062607->Syk inhibits

Caption: A simplified diagram of the Syk signaling pathway in immune cells, indicating the point of inhibition by PRT062607.

Kinase_Panel_Workflow Experimental Workflow for Kinase Panel Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare serial dilutions of This compound Incubation Incubate kinase, inhibitor, ATP, and substrate Inhibitor->Incubation Kinase_Panel Panel of purified kinases Kinase_Panel->Incubation Reagents Assay buffer, ATP, substrate Reagents->Incubation Detection Measure kinase activity (e.g., radioactivity, luminescence) Incubation->Detection Calculation Calculate % inhibition relative to control Detection->Calculation IC50 Determine IC50 values from dose-response curves Calculation->IC50

Caption: A generalized workflow for determining the IC50 of an inhibitor across a kinase panel.

Experimental Protocols

The determination of kinase inhibition profiles, such as those presented in this guide, is typically conducted using in vitro kinase assays. Below is a generalized protocol representative of the methodologies employed in kinase panel screening, such as the Millipore KinaseProfiler™ service, which often utilizes a radiometric assay format.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified protein kinases.

Materials:

  • This compound

  • A panel of purified recombinant kinases

  • Kinase-specific substrates (e.g., peptides or proteins)

  • Assay buffer (typically containing MgCl2, MnCl2, DTT, and a buffering agent like HEPES)

  • Adenosine triphosphate (ATP), including radiolabeled [γ-³³P]ATP

  • 96-well or 384-well assay plates

  • Phosphocellulose filter plates or membranes

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, typically DMSO. A series of dilutions are then made to generate a concentration-response curve (e.g., 11-point, 3-fold serial dilutions).

  • Kinase Reaction Setup: The kinase reactions are set up in the assay plate. Each reaction well contains the specific kinase, its corresponding substrate, and the assay buffer.

  • Inhibitor Addition: The diluted this compound or vehicle control (DMSO) is added to the respective wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the ATP mixture, containing both unlabeled ATP and [γ-³³P]ATP, to each well. The concentration of ATP is typically at or near the Km for each specific kinase.

  • Incubation: The assay plates are incubated at a controlled temperature (e.g., 30°C) for a predetermined period, ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Substrate Capture: The reaction is stopped, often by the addition of a solution like phosphoric acid. The reaction mixture is then transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.

  • Detection: After washing and drying the filter plate, a scintillation cocktail is added to each well. The amount of incorporated radiolabeled phosphate (B84403) is quantified using a microplate scintillation counter.

  • Data Analysis: The raw counts are used to calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

This rigorous methodology allows for the precise determination of an inhibitor's potency and selectivity across a broad spectrum of kinases, providing crucial data for the development of targeted therapeutics.

References

A Comparative Analysis of PRT062607 Hydrochloride and Other Novel Oral Therapies for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spleen tyrosine kinase (Syk) inhibitor PRT062607 hydrochloride and other oral therapies for rheumatoid arthritis (RA), including the Syk inhibitor fostamatinib (B613848) and the Janus kinase (JAK) inhibitor baricitinib (B560044). While PRT062607 has shown promise in preclinical studies and early-phase human trials, a thorough comparison with agents that have completed Phase 3 trials is essential for drug development professionals.

Introduction to this compound

PRT062607 (also known as P505-15 or BIIB057) is a potent and highly selective oral inhibitor of spleen tyrosine kinase (Syk).[1] Syk is a critical component of signal transduction pathways in various immune cells, including B cells and mast cells, making it a compelling target for the treatment of autoimmune diseases like rheumatoid arthritis.[2][3][4] Preclinical studies in animal models of arthritis demonstrated that PRT062607 effectively suppresses inflammation and joint destruction.[5] A Phase 1 study in healthy volunteers showed that PRT062607 was safe and well-tolerated, with potent and selective inhibition of Syk activity.[6][7] A Phase 2 clinical trial for PRT062607 in patients with rheumatoid arthritis was registered (NCT01652937)[1]; however, to date, no results from this trial have been publicly disclosed.

Comparative Clinical Efficacy

In the absence of published clinical trial data for PRT062607 in rheumatoid arthritis, this section presents the efficacy of a less selective Syk inhibitor, fostamatinib, and a representative JAK inhibitor, baricitinib, from their respective Phase 3 clinical trials. The primary endpoint for these trials is typically the American College of Rheumatology 20% improvement criteria (ACR20) response rate at 12 or 24 weeks.[8][9][10][11]

Treatment (Trial)Patient PopulationPrimary Endpoint: ACR20 Response RateACR50 Response RateACR70 Response Rate
Fostamatinib (OSKIRA-1) [12][13][14][15]Inadequate response to methotrexate (B535133)49% (100 mg twice daily) vs. 34% (placebo)Not ReportedNot Reported
Fostamatinib (Unnamed Phase 3) [16]Inadequate response to a TNF-α antagonist36.2% (100 mg twice daily) vs. 21.1% (placebo)Not ReportedNot Reported
Baricitinib (RA-BEAM) [17]Inadequate response to methotrexateSuperior to adalimumab and placebo at 12 weeks (specific data not in abstract)Superior to adalimumab and placebo at 12 weeksNot Reported
Baricitinib (Unnamed Phase 3) [18]Inadequate response to methotrexate58.6% (4 mg once daily) vs. 28.3% (placebo) at 12 weeksStatistically significant improvement vs. placeboStatistically significant improvement vs. placebo

Comparative Safety and Tolerability

The safety profiles of fostamatinib and baricitinib, as representatives of their respective drug classes, are summarized below.

TreatmentCommon Adverse EventsSerious Adverse Events of Note
Fostamatinib [19]Diarrhea, hypertension, nausea, headache, nasopharyngitis, neutropenia, increased hepatic enzyme levels.[14][16][19]Serious infections.[19]
Baricitinib [18][20]Higher rates of treatment-emergent adverse events and infections compared to placebo.[18]Similar rates of serious adverse events to placebo in some studies.[18] Post-marketing studies of JAK inhibitors have highlighted potential risks of serious infections, malignancies, and cardiovascular events.[21]

Experimental Protocols

Typical Phase 3 Clinical Trial Design in Rheumatoid Arthritis

A common design for a Phase 3 trial of a novel oral agent for RA in patients with an inadequate response to methotrexate would be a multicenter, randomized, double-blind, placebo-controlled study.[15][16][18]

  • Participants : Adult patients with active rheumatoid arthritis who have had an inadequate response to a stable dose of methotrexate.

  • Intervention : Patients are randomized to receive the investigational drug at one or more dose levels, or a matching placebo, while continuing their background methotrexate therapy.

  • Primary Endpoint : The proportion of patients achieving an ACR20 response at a prespecified time point (e.g., 12 or 24 weeks). The ACR20 requires a 20% improvement in tender and swollen joint counts, as well as a 20% improvement in at least three of the following five criteria: patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of pain, Health Assessment Questionnaire (HAQ) score, and C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR).[9][10]

  • Secondary Endpoints : May include ACR50 and ACR70 response rates, change from baseline in the Disease Activity Score 28 (DAS28), and radiographic assessment of joint damage.[22]

  • Safety Monitoring : Collection of all adverse events, with special attention to infections, laboratory abnormalities, and other events of clinical interest.

Pharmacodynamic Assays for PRT062607 in Healthy Volunteers

In the Phase 1 study of PRT062607, pharmacodynamic activity was assessed using whole blood assays.[6]

  • B-cell Activation : Measured by the upregulation of the cell surface marker CD69 on B cells following stimulation of the B-cell receptor (BCR). The half-maximal inhibitory concentration (IC50) for PRT062607 in this assay was 324 nM.[6]

  • Basophil Degranulation : Assessed by the upregulation of the cell surface marker CD63 on basophils after stimulation of the high-affinity IgE receptor (FcεRI). The IC50 for PRT062607 in this assay was 205 nM.[6]

Signaling Pathways and Experimental Workflows

Syk_Signaling_Pathway cluster_receptor Immune Receptor Complex cluster_cell_membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk FcR Fc Receptor (FcR) FcR->Syk PLCg PLCγ Syk->PLCg PI3K PI3K Syk->PI3K Vav Vav Syk->Vav B_Cell_Activation B-Cell Activation PLCg->B_Cell_Activation PI3K->B_Cell_Activation Vav->B_Cell_Activation Cytokine_Production Cytokine Production Inflammation Inflammation Cytokine_Production->Inflammation B_Cell_Activation->Cytokine_Production PRT062607 PRT062607 PRT062607->Syk

Caption: Syk Signaling Pathway in Immune Cells and Inhibition by PRT062607.

JAK_STAT_Signaling_Pathway cluster_receptor Cytokine Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Gene_Transcription Gene Transcription pSTAT->Gene_Transcription translocates to nucleus Inflammation Inflammation Gene_Transcription->Inflammation Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Baricitinib Baricitinib Baricitinib->JAK

Caption: JAK-STAT Signaling Pathway and Inhibition by Baricitinib.

RA_Clinical_Trial_Workflow Screening Patient Screening (Active RA, MTX-IR) Randomization Randomization Screening->Randomization Treatment_A Group A: Investigational Drug + MTX Randomization->Treatment_A Treatment_B Group B: Placebo + MTX Randomization->Treatment_B Follow_Up Follow-Up Period (e.g., 24 Weeks) Treatment_A->Follow_Up Treatment_B->Follow_Up Primary_Endpoint Primary Endpoint Assessment (ACR20) Follow_Up->Primary_Endpoint Data_Analysis Data Analysis and Reporting Primary_Endpoint->Data_Analysis

Caption: A Simplified Workflow of a Phase 3 Rheumatoid Arthritis Clinical Trial.

Conclusion

PRT062607 is a selective Syk inhibitor with a strong preclinical rationale for its development in rheumatoid arthritis. While early human data in healthy volunteers are encouraging, the lack of published efficacy and safety data in RA patients makes it difficult to definitively position it against approved therapies. The clinical development of another Syk inhibitor, fostamatinib, was halted for the RA indication due to a combination of efficacy and safety findings from its Phase 3 program.[16] In contrast, JAK inhibitors like baricitinib have demonstrated significant clinical benefit and have become an important part of the RA treatment landscape, albeit with a recognized need for careful safety monitoring. Further clinical data for PRT062607 in rheumatoid arthritis would be necessary to fully evaluate its therapeutic potential in comparison to established and emerging treatments.

References

The Preclinical Promise of PRT062607 in Lymphoma: A Comparative Outlook on a Discontinued Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Despite promising preclinical results in lymphoma models, the clinical development of the Spleen Tyrosine Kinase (Syk) inhibitor PRT062607 Hydrochloride was discontinued, leaving its ultimate therapeutic potential in this indication untested in patients. This guide provides a comparative analysis of PRT062607's preclinical performance against the clinical trial outcomes of other Syk inhibitors and established lymphoma therapies, offering valuable insights for researchers and drug development professionals in the field of oncology.

PRT062607 is a highly potent and selective, orally bioavailable small molecule inhibitor of Syk, a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of this pathway is a known driver in the pathogenesis of various B-cell malignancies, including non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[2] Preclinical studies demonstrated that PRT062607 could effectively inhibit BCR signaling, reduce cell viability in lymphoma cell lines, and curb tumor growth in animal models.[2] However, development for rheumatoid arthritis was halted by its developers, Biogen Idec and Portola, as it did not meet the desired competitive profile.[3] No subsequent clinical trial results for lymphoma have been publicly released.

This guide will delve into the preclinical data of PRT062607 and compare it with the clinical performance of other B-cell malignancy-directed therapies, particularly other Syk inhibitors that have progressed further in clinical trials, and the well-established Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (B1684441).

Mechanism of Action: Targeting the Syk Signaling Pathway

PRT062607 exerts its effects by inhibiting Spleen Tyrosine Kinase (Syk), a key enzyme in the B-cell receptor signaling cascade. Upon antigen binding to the B-cell receptor, Syk is activated and initiates a downstream signaling cascade that promotes B-cell proliferation, survival, and differentiation. In malignant B-cells, this pathway is often constitutively active, driving cancer progression. By inhibiting Syk, PRT062607 aims to block these pro-survival signals and induce apoptosis in cancer cells.

Syk_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylation Downstream Downstream Signaling (e.g., PLCγ2, AKT) Syk->Downstream Apoptosis Apoptosis Syk->Apoptosis Inhibition of Syk leads to apoptosis PRT062607 PRT062607 PRT062607->Syk Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Diagram 1: Simplified Syk Signaling Pathway and the inhibitory action of PRT062607.

Preclinical Performance of PRT062607 in Lymphoma Models

In vitro and in vivo preclinical studies highlighted the potential of PRT062607 as a therapeutic agent for B-cell malignancies.

ParameterCell Lines/ModelResultReference
Syk Inhibition (IC50) Purified Syk enzyme1-2 nM[2]
Apoptosis Induction NHL and CLL cell linesIncreased caspase-3 cleavage[2]
Inhibition of B-cell Signaling Human Ramos B-cellsIC50 = 0.178 µM (for BLNK phosphorylation)[2]
Tumor Growth Inhibition NHL xenograft mouse modelSignificant inhibition of tumor growth[2]
Synergy Primary CLL cellsSynergistic enhancement of activity with fludarabine[2]

Clinical Landscape of Alternative Syk and BCR Pathway Inhibitors

While PRT062607 did not progress to lymphoma clinical trials with reported outcomes, other Syk inhibitors have been evaluated, albeit with mixed results. For a broader perspective, the clinical performance of the BTK inhibitor ibrutinib is also included as a benchmark.

Fostamatinib (B613848) (Syk Inhibitor)

Fostamatinib, an oral Syk inhibitor, has been investigated in patients with recurrent B-cell non-Hodgkin lymphoma.

Trial PhaseLymphoma SubtypeOverall Response Rate (ORR)Key Adverse EventsReference
Phase 1/2Diffuse Large B-cell Lymphoma (DLBCL)22%Diarrhea, fatigue, cytopenias, hypertension, nausea[4]
Phase 1/2Follicular Lymphoma (FL)10%Diarrhea, fatigue, cytopenias, hypertension, nausea[4]
Phase 1/2Small Lymphocytic Leukemia/Chronic Lymphocytic Leukemia (SLL/CLL)55%Diarrhea, fatigue, cytopenias, hypertension, nausea[4]
Phase 1/2Mantle Cell Lymphoma (MCL)11%Diarrhea, fatigue, cytopenias, hypertension, nausea[4]
Phase 2Relapsed/Refractory DLBCL3%Diarrhea, nausea, fatigue[5]
Entospletinib (Syk Inhibitor)

Entospletinib, another selective Syk inhibitor, has shown some activity in certain B-cell malignancies.

Trial PhaseLymphoma SubtypeOverall Response Rate (ORR)Progression-Free Survival (PFS)Key Adverse EventsReference
Phase 2Relapsed/Refractory CLL61% (all partial responses)13.8 months (median)Dyspnea, pneumonia, febrile neutropenia, dehydration, pyrexia[1]
Phase 2Relapsed/Refractory DLBCL0%1.5 months (median)Fatigue, nausea, decreased appetite, constipation, dyspnea[3]
Cerdulatinib (Syk/JAK Inhibitor)

Cerdulatinib, a dual inhibitor of Syk and Janus kinase (JAK), has been evaluated in T-cell lymphomas.

Trial PhaseLymphoma SubtypeOverall Response Rate (ORR)Key Adverse EventsReference
Phase 2aRelapsed/Refractory Peripheral T-cell Lymphoma (PTCL)36.2%Asymptomatic amylase/lipase elevation, anemia[6]
Phase 2aAngioimmunoblastic T-cell Lymphoma (AITL/TFH)51.9%Asymptomatic amylase/lipase elevation, anemia[6]
Ibrutinib (BTK Inhibitor - Standard of Care)

Ibrutinib, a first-in-class BTK inhibitor, is a widely used and effective treatment for various B-cell lymphomas. The following represents data from a pivotal trial in previously untreated older patients with CLL.

Trial PhaseLymphoma SubtypeProgression-Free Survival (PFS) at 7 yearsOverall Survival (OS) at 7 yearsKey Adverse EventsReference
Phase 3 (RESONATE-2)Chronic Lymphocytic Leukemia (CLL)59%78%Atrial fibrillation, hypertension, bleeding[7]

Experimental Protocols for Preclinical Evaluation of PRT062607

The following methodologies were employed in the preclinical assessment of PRT062607 in lymphoma models.

In Vitro Apoptosis Assay
  • Cell Lines: Non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL) cell lines.

  • Treatment: Cells were treated with varying concentrations of PRT062607 or a vehicle control.

  • Apoptosis Detection: Apoptosis was quantified by measuring the cleavage of caspase-3, a key executioner enzyme in the apoptotic pathway. This was assessed using a PE-conjugated monoclonal active caspase-3 antibody apoptosis kit followed by analysis with flow cytometry.[2]

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice were used to host human lymphoma tumor xenografts.

  • Tumor Implantation: Human NHL cell lines were implanted subcutaneously into the mice.

  • Treatment: Once tumors were established, mice were treated with oral doses of PRT062607 or a vehicle control.

  • Efficacy Assessment: Tumor growth was monitored regularly by caliper measurements. At the end of the study, tumors were excised and weighed to determine the extent of tumor growth inhibition.[2]

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Lymphoma Cell Lines Treatment_vitro Treat with PRT062607 CellLines->Treatment_vitro ApoptosisAssay Apoptosis Assay (Caspase-3 Cleavage) Treatment_vitro->ApoptosisAssay SignalingAssay BCR Signaling Assay (Phospho-flow) Treatment_vitro->SignalingAssay DataAnalysis Data Analysis & Conclusion ApoptosisAssay->DataAnalysis SignalingAssay->DataAnalysis Mice Immunocompromised Mice Implantation Implant Human Lymphoma Cells Mice->Implantation Treatment_vivo Oral Dosing with PRT062607 Implantation->Treatment_vivo TumorMeasurement Monitor Tumor Growth Treatment_vivo->TumorMeasurement TumorMeasurement->DataAnalysis

Diagram 2: Generalized workflow for the preclinical evaluation of PRT062607 in lymphoma.

Conclusion

PRT062607 demonstrated significant preclinical activity as a potent and selective Syk inhibitor in lymphoma models. Its ability to induce apoptosis and inhibit tumor growth in these early studies underscored the therapeutic potential of targeting the Syk pathway in B-cell malignancies. However, the discontinuation of its clinical development program means that its efficacy and safety in lymphoma patients remain unknown.

The clinical data from other Syk inhibitors, such as fostamatinib and entospletinib, have shown modest and often subtype-specific activity in lymphoma, which may have contributed to the decision not to pursue PRT062607 in this indication. In contrast, targeting other nodes in the BCR pathway, exemplified by the significant and sustained clinical benefit of the BTK inhibitor ibrutinib, has proven to be a more successful therapeutic strategy in a broader range of B-cell lymphomas.

For researchers and drug developers, the story of PRT062607 highlights the critical gap between promising preclinical data and successful clinical translation. While the preclinical evidence for PRT062607 was compelling, the competitive landscape and the clinical performance of other drugs targeting the same or parallel pathways likely influenced its developmental trajectory. The data presented here serves as a valuable case study for the evaluation of novel kinase inhibitors in oncology.

References

Assessing the Specificity of PRT062607 Hydrochloride in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PRT062607 Hydrochloride's performance with other Spleen Tyrosine Kinase (Syk) inhibitors, supported by experimental data. We delve into its specificity in primary cells, offering clearly structured data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Unveiling the Specificity of a Potent Syk Inhibitor

This compound, also known as P505-15, is a highly potent and selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1] With an IC50 of 1-2 nM for Syk, it has demonstrated significant therapeutic potential in the context of B-cell malignancies and autoimmune disorders.[2] A critical aspect of its preclinical and clinical evaluation is its specificity, particularly within the complex signaling networks of primary cells. This guide assesses the specificity of PRT062607 in primary cells by comparing its kinase inhibition profile and cellular effects with other known Syk inhibitors.

Performance Comparison: PRT062607 vs. Alternative Syk Inhibitors

The specificity of a kinase inhibitor is paramount to minimize off-target effects and enhance therapeutic efficacy. PRT062607 has been shown to be highly selective for Syk. In a broad kinase panel screening, PRT062607 demonstrated greater than 80-fold selectivity for Syk over other kinases.[3][4] At a concentration of 300 nM, it inhibited only eight other kinases by more than 80%, with the closest off-target having an IC50 81-fold higher than that for Syk.[5]

Here, we compare the kinase selectivity and cellular activity of PRT062607 with other notable Syk inhibitors: Fostamatinib (B613848) (the active metabolite of which is R406), Entospletinib (B612047) (GS-9973), and Cerdulatinib (PRT062070).

InhibitorPrimary Target(s)Syk IC50 (nM)Key Off-Targets / Selectivity Profile
This compound Syk 1-2 >80-fold selective for Syk. At 300 nM, inhibits FGR, MLK1, YES, FLT3, PAK5, LYN, SRC, and LCK by >80%, with the closest off-target being 81-fold less potent than Syk. [5]
Fostamatinib (R406)Syk41Less selective. Binds to multiple kinases at therapeutically relevant concentrations. 79 kinases had a dissociation constant (Kd) < 100 nM.[6][7]
Entospletinib (GS-9973)Syk7.7Highly selective. Besides Syk, only one other kinase (TNK1) had a Kd < 100 nM.[6][8]
Cerdulatinib (PRT062070)Syk, JAK1, JAK3, TYK232Dual Syk/JAK inhibitor. Also inhibits 19 other kinases with an IC50 < 200 nM.[9][10]

Table 1: Kinase Inhibition Profile of PRT062607 and Competitors. This table summarizes the primary targets, Syk IC50 values, and selectivity profiles of PRT062607 and other Syk inhibitors, highlighting the superior selectivity of PRT062607 and Entospletinib compared to the less selective Fostamatinib and the dual-target nature of Cerdulatinib.

The functional consequences of this selectivity are evident in primary cell-based assays. In human whole blood, PRT062607 potently inhibits B-cell receptor (BCR)-mediated B-cell activation and Fcε receptor 1 (FcεRI)-mediated basophil degranulation with IC50 values of 0.27-0.28 µM and 0.15 µM, respectively.[2] These cellular activities are consistent with its potent and selective inhibition of Syk, a key kinase in these signaling pathways.

InhibitorPrimary Cell TypeAssayIC50 (µM)
This compound Human Whole Blood (B-cells) BCR-mediated Activation (CD69 upregulation) 0.28 [2]
This compound Human Whole Blood (Basophils) FcεRI-mediated Degranulation 0.15 [2]
This compound Primary Chronic Lymphocytic Leukemia (CLL) Cells Inhibition of BCR-mediated AKT phosphorylation Complete inhibition between 0.3 and 1 µM
Fostamatinib (R406)Human MacrophagesIgG and FcγR-mediated cytokine release0.111[11]
Fostamatinib (R406)Human NeutrophilsOxidative burst0.033[11]

Table 2: Cellular Activity of PRT062607 and Fostamatinib in Primary Cells. This table showcases the potent functional activity of PRT062607 in primary human B-cells and basophils, providing a quantitative measure of its on-target efficacy in a physiologically relevant context. For comparison, cellular activities of Fostamatinib (R406) are also presented.

Visualizing the Mechanism of Action

To understand how PRT062607 exerts its effects, it is crucial to visualize its position in the B-cell receptor signaling pathway and the experimental workflows used to assess its specificity.

B_Cell_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylation Downstream Downstream Signaling (e.g., PLCγ2, BTK, AKT, ERK) Syk->Downstream PRT062607 PRT062607 PRT062607->Syk Activation B-Cell Activation, Proliferation, Survival Downstream->Activation

Caption: B-Cell Receptor signaling pathway and the inhibitory action of PRT062607 on Syk.

Experimental_Workflow cluster_0 Phospho-flow Cytometry cluster_1 Apoptosis Assay PrimaryCells Primary B-cells Stimulation Stimulate with anti-IgM/anti-IgD PrimaryCells->Stimulation Inhibitor Treat with PRT062607 Stimulation->Inhibitor FixPerm Fix and Permeabilize Inhibitor->FixPerm Staining Stain with Phospho-specific Antibodies (pSyk, pERK, pAKT) FixPerm->Staining Analysis Flow Cytometry Analysis Staining->Analysis CLLCells Primary CLL Cells Inhibitor2 Treat with PRT062607 CLLCells->Inhibitor2 Incubation Incubate for 24-72h Inhibitor2->Incubation Staining2 Stain with Annexin V and Propidium Iodide Incubation->Staining2 Analysis2 Flow Cytometry Analysis Staining2->Analysis2

Caption: Experimental workflows for assessing PRT062607's effect on B-cell signaling and apoptosis.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key experiments used to assess the specificity of PRT062607 in primary cells.

Protocol 1: Phospho-flow Cytometry for B-Cell Signaling

This protocol is designed to measure the phosphorylation status of intracellular signaling proteins in primary B-cells following BCR stimulation and treatment with PRT062607.

1. Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with PBS.

  • Resuspend cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at a concentration of 1 x 10^6 cells/mL.

2. Inhibition and Stimulation:

  • Pre-incubate the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Stimulate the B-cells by adding anti-human IgD antibody (or anti-IgM) to a final concentration of 10 µg/mL for 10-15 minutes at 37°C. A non-stimulated control should be included.

3. Fixation and Permeabilization:

  • Immediately stop the stimulation by adding a pre-warmed fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer) and incubate for 10-15 minutes at 37°C.

  • Centrifuge the cells and wash twice with PBS.

  • Permeabilize the cells by resuspending the pellet in ice-cold methanol (B129727) and incubating for 30 minutes on ice or at -20°C.

4. Staining and Analysis:

  • Wash the cells twice with staining buffer (PBS with 1% BSA).

  • Incubate the cells with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD19 for B-cells) and intracellular phospho-proteins (e.g., phospho-Syk (Y525/526), phospho-ERK1/2 (T202/Y204), phospho-AKT (S473)) for 1 hour at room temperature in the dark.

  • Wash the cells twice with staining buffer.

  • Resuspend the cells in staining buffer and acquire data on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of the phospho-protein signal within the CD19-positive B-cell population.

Protocol 2: Annexin V Apoptosis Assay in Primary CLL Cells

This protocol is used to quantify the induction of apoptosis in primary chronic lymphocytic leukemia (CLL) cells upon treatment with PRT062607.

1. Cell Preparation:

  • Isolate CLL cells from patient peripheral blood samples using Ficoll-Paque density gradient centrifugation.

  • Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at a density of 1 x 10^6 cells/mL.

2. Inhibitor Treatment:

  • Treat the CLL cells with various concentrations of this compound (e.g., 0.1, 1, 3 µM) or vehicle (DMSO) for 24, 48, or 72 hours at 37°C in a humidified incubator.

3. Staining:

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

4. Analysis:

  • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Analyze the cells by flow cytometry within one hour of staining.

  • Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Conclusion

This compound stands out as a highly specific and potent inhibitor of Syk. Its superior selectivity profile compared to older generation inhibitors like Fostamatinib, and its focused single-target action in contrast to dual inhibitors like Cerdulatinib, make it a valuable tool for researchers studying Syk-mediated signaling and a promising therapeutic candidate. The experimental data from primary cell assays consistently demonstrate its ability to potently inhibit Syk-dependent cellular functions at clinically relevant concentrations. The detailed protocols and visualizations provided in this guide offer a robust framework for the continued investigation and comparison of PRT062607 and other kinase inhibitors in the field of drug discovery and development.

References

PRT062607 Hydrochloride: A Synergistic Partner in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

PRT062607 hydrochloride, a potent and highly selective inhibitor of Spleen Tyrosine Kinase (Syk), has emerged as a promising candidate in targeted cancer therapy. Its mechanism of action, centered on the disruption of critical B-cell signaling pathways, has demonstrated significant therapeutic potential, particularly in B-cell malignancies. This guide provides an objective comparison of PRT062607's synergistic performance with other anticancer agents, supported by available experimental data, to inform future research and drug development efforts.

Mechanism of Action: Targeting the Syk Pathway

This compound exerts its anticancer effects by selectively inhibiting Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial for signal transduction downstream of the B-cell receptor (BCR). In various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin's Lymphoma (NHL), the BCR signaling pathway is often constitutively active, driving cell proliferation, survival, and differentiation. By inhibiting Syk with high potency (IC50 = 1-2 nM), PRT062607 effectively abrogates these pro-survival signals, leading to apoptosis in malignant B-cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk activates BTK BTK Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Downstream Downstream Signaling (Proliferation, Survival) PLCg2->Downstream PRT062607 PRT062607 PRT062607->Syk inhibits

Diagram 1: Simplified B-cell Receptor (BCR) signaling pathway and the inhibitory action of PRT062607.

Synergistic Potential of PRT062607 in Combination Therapies

The therapeutic efficacy of PRT062607 is significantly enhanced when used in combination with other anticancer agents. This synergistic interaction allows for potentially lower doses of each agent, thereby reducing toxicity while achieving a greater therapeutic effect.

Chronic Lymphocytic Leukemia (CLL): Synergy with Fludarabine (B1672870)

A key study by Spurgeon et al. demonstrated a significant synergistic enhancement of activity when PRT062607 was combined with the chemotherapeutic agent fludarabine in primary CLL cells.

Quantitative Data Summary

While the specific Combination Index (CI) values from the study are not publicly available, the research concluded a "synergistic enhancement of activity at nanomolar concentrations" for the combination of PRT062607 and fludarabine. The table below summarizes the conceptual findings.

Drug CombinationCancer TypeCell TypeEffect
PRT062607 + FludarabineChronic Lymphocytic Leukemia (CLL)Primary CLL cellsSynergistic

Experimental Protocol: Cell Viability and Synergy Analysis

The synergistic effect of PRT062607 and fludarabine was evaluated using a tetrazolium-based cell viability (MTS) assay.

  • Cell Culture: Primary CLL cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Drug Treatment: Cells were treated with serial dilutions of PRT062607 (e.g., 10 nM to 10 µM) and fludarabine (e.g., 10 nM to 10 µM), both alone and in combination, for 72 hours.

  • Viability Assessment: Cell viability was measured using an MTS assay, where the absorbance is directly proportional to the number of viable cells.

  • Synergy Analysis: The resulting dose-response data was analyzed using the Chou-Talalay method to determine the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

cluster_workflow Experimental Workflow: Synergy Analysis start Primary CLL Cells culture Cell Culture (72 hours) start->culture treatment Drug Treatment (PRT062607 +/- Fludarabine) culture->treatment mts MTS Assay (Viability Measurement) treatment->mts analysis Synergy Analysis (Chou-Talalay Method) mts->analysis end Determine Combination Index (CI) analysis->end

Diagram 2: Workflow for determining the synergistic effect of PRT062607 and fludarabine.
Neuroblastoma: Investigating Syk Inhibition

Research into the role of Syk in neuroblastoma has explored the potential of Syk inhibitors as therapeutic agents. A study by O'Cathail et al. investigated the effects of four different Syk inhibitors, including PRT062607, on neuroblastoma cell lines.

Quantitative Data Summary

The study demonstrated that PRT062607 reduced the cell viability of the SYK-expressing SH-SY5Y neuroblastoma cell line. However, the combination studies in this particular research were conducted with a different Syk inhibitor (BAY 61-3606) and not PRT062607. Therefore, direct quantitative data on the synergistic effects of PRT062607 in neuroblastoma from this study is not available. The table below presents the single-agent activity of PRT062607 on neuroblastoma cell viability.

DrugCancer TypeCell LineEffect on Cell Viability
PRT062607NeuroblastomaSH-SY5Y (Syk-expressing)Reduced
PRT062607NeuroblastomaSK-N-BE(2) (Syk-negative)No significant effect

Experimental Protocol: Neuroblastoma Cell Viability Assay

The impact of PRT062607 on neuroblastoma cell viability was assessed using a standard MTT assay.

  • Cell Culture: SH-SY5Y and SK-N-BE(2) neuroblastoma cells were cultured in appropriate media.

  • Drug Treatment: Cells were treated with increasing concentrations of PRT062607 for 48 hours.

  • Viability Assessment: Cell viability was determined using an MTT assay, which measures the metabolic activity of viable cells.

Conclusion and Future Directions

This compound demonstrates significant promise as a synergistic partner in combination cancer therapy. The well-documented synergy with fludarabine in CLL provides a strong rationale for further clinical investigation of this combination. While the role of PRT062607 in solid tumors like neuroblastoma is still under investigation, its selective activity against Syk-expressing cells suggests a potential therapeutic window.

Future research should focus on:

  • Quantitative Synergy Analysis: Conducting comprehensive studies to determine the Combination Index for PRT062607 with a broader range of chemotherapeutic and targeted agents across various cancer types.

  • In Vivo Studies: Evaluating the efficacy and safety of PRT062607 combination therapies in preclinical animal models to validate in vitro findings.

  • Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to benefit from PRT062607-based combination therapies.

By systematically exploring the synergistic potential of PRT062607, the scientific community can unlock its full therapeutic value and contribute to the development of more effective and less toxic cancer treatment regimens.

Safety Operating Guide

Proper Disposal of PRT062607 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of PRT062607 Hydrochloride, a potent and selective Syk inhibitor used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₁₉H₂₄ClN₉O
Molecular Weight 429.91 g/mol
Appearance Crystalline solid
Purity >98%
Solubility Soluble in DMSO

Disposal Protocol

The primary method for the disposal of this compound, as with many chemical substances, is through a licensed professional waste disposal service. It is imperative that all local, state, and federal regulations regarding chemical waste disposal are strictly followed.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Unused or surplus this compound should be clearly labeled as chemical waste.

    • Contaminated materials, such as personal protective equipment (PPE), empty containers, and absorbent materials used for spills, must also be treated as hazardous waste.

    • Segregate this waste from other laboratory waste streams to prevent cross-contamination.

  • Packaging:

    • Place the chemical waste in a designated, leak-proof, and properly sealed container.

    • Ensure the container is compatible with the chemical properties of this compound.

    • Label the container clearly with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Follow the storage temperature recommendations for the compound, typically -20°C for long-term storage, to maintain its stability until disposal.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.

  • Documentation:

    • Maintain a detailed record of the waste generated, including the date, quantity, and disposal method.

    • Keep all documentation related to the waste transfer and disposal as required by your institution and regulatory agencies.

In the event of a spill, it is crucial to prevent the substance from entering drains or watercourses. Absorb the spill with a non-combustible material such as sand or earth and dispose of it as hazardous waste.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below.

A Identify Waste (Unused compound, contaminated PPE, etc.) B Segregate Waste (Keep separate from other lab waste) A->B C Package Securely (Leak-proof, sealed, compatible container) B->C D Label Clearly ('Hazardous Waste', chemical name) C->D E Store Safely (Designated, secure, ventilated area) D->E F Contact EHS/Licensed Disposal Company E->F G Arrange for Pickup F->G H Complete Waste Manifest/Documentation G->H I Final Disposal by Licensed Vendor (e.g., Incineration) H->I

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: The information provided in this document is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult your organization's Environmental Health and Safety department for detailed instructions and compliance requirements. The toxicological properties of this compound have not been fully investigated, and it should be handled with care by trained professionals.

Navigating the Safe Handling of PRT062607 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PRT062607 Hydrochloride, a potent Syk inhibitor, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles best practices based on information for similar compounds and general guidelines for handling potent chemical agents.

Recommended Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following table summarizes recommended PPE based on guidelines for similar hazardous compounds.

Protection TypeRecommended EquipmentPurpose
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile). Lab coat.Prevents direct skin contact with the compound.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood. If significant aerosolization or dust is expected, a NIOSH-approved respirator may be necessary.Minimizes inhalation of dust or aerosols.

Operational and Disposal Plans: A Step-by-Step Approach

Adherence to proper handling and disposal protocols is critical for maintaining a safe laboratory environment.

Handling Procedures:
  • Preparation : Before handling, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered. All necessary equipment, including PPE, should be readily accessible.

  • Weighing and Reconstitution : When weighing the solid compound, perform the task within a chemical fume hood to contain any dust. Avoid the formation of dust and aerosols. For reconstitution, add the solvent slowly and carefully to the vial containing the compound.

  • Storage : Store this compound in a tightly sealed container in a cool, well-ventilated area. Specific storage temperatures are critical for maintaining the compound's integrity.

Disposal Plan:

All waste materials contaminated with this compound, including empty vials, contaminated gloves, and other disposable materials, should be considered hazardous waste.

  • Segregation : Collect all contaminated waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal : Dispose of the hazardous waste through an approved chemical waste disposal service, following all local, state, and federal regulations. Do not dispose of this material down the drain or in the regular trash.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

ParameterValue
Storage Temperature (Powder) -20°C
Storage Temperature (in solvent) -80°C

Visualizing the Safety Workflow

To further clarify the procedural steps for safe handling and disposal, the following diagram illustrates the logical workflow.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh reconstitute Reconstitute Solution weigh->reconstitute storage Store Properly reconstitute->storage segregate Segregate Contaminated Waste reconstitute->segregate storage->segregate dispose Dispose via Approved Service segregate->dispose

Safe handling and disposal workflow for this compound.

By adhering to these safety protocols and operational plans, researchers can effectively mitigate risks and maintain a secure laboratory environment when working with this compound. This commitment to safety not only protects laboratory personnel but also ensures the integrity and reliability of experimental outcomes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.